Adelfan-esidrex
Description
Properties
CAS No. |
8064-04-8 |
|---|---|
Molecular Formula |
C48H56ClN9O13S2 |
Molecular Weight |
1066.6 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;phthalazin-1-ylhydrazine |
InChI |
InChI=1S/C33H40N2O9.C8H8N4.C7H8ClN3O4S2/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;9-11-8-7-4-2-1-3-6(7)5-10-12-8;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1-5H,9H2,(H,11,12);1-2,10-11H,3H2,(H2,9,12,13)/t18-,22+,24-,27-,28+,31+;;/m1../s1 |
InChI Key |
STVQQHRHNAJZRS-IOSAXKQOSA-N |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN |
Synonyms |
Adelfan-esidrex adelphan-esidrex dihydralazine - hydrochlorothiazide - reserpine drug combination dihydralazine, hydrochlorothiazide, reserpine drug combination |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Vascular Smooth Muscle Mechanism of Action of Adelfan-Esidrex
An In-depth Analysis for Researchers and Drug Development Professionals
Adelfan-Esidrex is a fixed-dose combination antihypertensive medication comprising three active ingredients: reserpine, dihydralazine, and hydrochlorothiazide.[1][2] This formulation provides a multi-target therapeutic approach, achieving significant blood pressure reduction by acting on different physiological pathways that regulate vascular tone.[1] This technical guide delineates the distinct and synergistic mechanisms of action of each component on vascular smooth muscle, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Reserpine: Sympatholytic and Direct Vascular Effects
Reserpine's primary antihypertensive effect stems from its sympatholytic action, which indirectly causes vasodilation. It also appears to exert a direct, albeit less potent, effect on the vascular smooth muscle itself.
Core Mechanism: Catecholamine Depletion
Reserpine acts as an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[3][4] This transporter is crucial for pumping cytosolic monoamines (like norepinephrine, dopamine, and serotonin) into presynaptic storage vesicles in neurons.[3][4] By blocking VMAT2, reserpine prevents the sequestration of these neurotransmitters. The unprotected monoamines remaining in the cytoplasm are subsequently degraded by monoamine oxidase (MAO).[3][4]
This process leads to a profound and long-lasting depletion of catecholamine stores from sympathetic nerve terminals.[3][5][6] The reduction in available norepinephrine for release at the neuro-effector junction of vascular smooth muscle results in decreased sympathetic tone, leading to vasodilation, a fall in peripheral vascular resistance, and a reduction in heart rate.[4]
Secondary Mechanism: Direct Calcium Channel Inhibition
In addition to its sympatholytic action, studies suggest that reserpine has a direct inhibitory effect on vascular smooth muscle contraction.[7][8] Research indicates that reserpine can inhibit L-type calcium (Ca2+) channels on the smooth muscle cell membrane.[7][9] This action blocks the influx of extracellular Ca2+, a critical trigger for contraction, thereby promoting vasorelaxation.[7][9]
References
- 1. This compound for Research|RUO Antihypertensive Compound [benchchem.com]
- 2. Adelphane Esidrex Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 3. Storage and Release of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 5. Depletion and recovery of catecholamines in several organs of rats treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of reserpine on catecholamine contents and met-enkephalin and beta-endorphin levels in the hypothalamus and the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel blocker-like action of reserpine in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synergistic Antihypertensive Effects of Reserpine, Dihydralazine, and Hydrochlorothiazide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The management of hypertension often necessitates a multi-faceted therapeutic approach. Fixed-dose combination therapy involving drugs with complementary mechanisms of action can enhance efficacy while potentially mitigating adverse effects associated with high-dose monotherapy. This technical guide provides an in-depth analysis of the triple combination of reserpine, dihydralazine, and hydrochlorothiazide for the treatment of hypertension.[1][2] It elucidates the individual pharmacodynamic pathways of each component, details their synergistic interplay, presents available quantitative data in a structured format, and outlines a generalized experimental framework for clinical evaluation. The guide leverages signaling pathway diagrams and logical workflows to provide a clear, technical overview for research and development professionals.
Introduction to the Components and Rationale for Combination
Hypertension is a critical risk factor for cardiovascular events, including stroke, heart failure, and kidney disease.[1] The physiological regulation of blood pressure is complex, involving the nervous system, kidneys, and vasculature. Consequently, targeting a single mechanism may be insufficient for achieving optimal blood pressure control. The combination of reserpine, dihydralazine, and hydrochlorothiazide leverages three distinct and complementary mechanisms to effectively manage hypertension.[3][4]
-
Reserpine: An adrenergic-blocking agent that controls nerve impulses.[1]
-
Dihydralazine: A direct-acting vasodilator that relaxes arterial smooth muscle.[5][6]
-
Hydrochlorothiazide: A thiazide diuretic that reduces body water and salt.[1][7]
This combination therapy is designed to produce a potent antihypertensive effect by simultaneously reducing peripheral vascular resistance, decreasing blood volume, and suppressing the sympathetic nervous system's compensatory responses.[1][4]
Individual Mechanisms of Action
Reserpine: Sympathetic Blocker
Reserpine is an alkaloid derived from the Rauwolfia serpentina plant.[8] Its primary antihypertensive effect stems from its ability to deplete catecholamines, such as norepinephrine and dopamine, from both central and peripheral sympathetic nerve endings.[9][10][11] Reserpine irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for transporting monoamines from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[9] This inhibition leads to the depletion of neurotransmitters, resulting in reduced sympathetic tone, decreased heart rate, and a lowering of blood pressure.[11][12]
Dihydralazine: Direct Vasodilator
Dihydralazine is a direct-acting smooth muscle relaxant that primarily targets arterioles.[5] Its vasodilatory action reduces peripheral resistance, leading to a decrease in blood pressure.[13] The precise molecular mechanism is multifaceted but is understood to involve:
-
Inhibition of Calcium Influx: It limits the entry of calcium ions into vascular smooth muscle cells, a critical step for muscle contraction.[5]
-
Nitric Oxide (NO) Release: Dihydralazine may stimulate the release of NO from endothelial cells, which activates guanylate cyclase in smooth muscle cells, leading to increased cGMP and subsequent relaxation.[5]
-
Potassium Channel Opening: It is also described as a potassium channel opener, which would lead to hyperpolarization of the cell membrane, making contraction less likely.[3]
Hydrochlorothiazide: Thiazide Diuretic
Hydrochlorothiazide (HCTZ) is a diuretic that acts on the kidneys to reduce blood pressure.[7] Its primary mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule.[14] This action prevents the reabsorption of sodium and chloride, leading to increased excretion of these electrolytes and, osmotically, water.[15][16] The resulting diuresis reduces plasma volume, cardiac output, and ultimately, blood pressure.[15] Over time, HCTZ also contributes to a reduction in peripheral vascular resistance through a less understood direct vasodilatory effect.[14][16]
The Synergistic Core: A Multi-Pronged Approach
The true strength of this triple combination lies in the synergistic and complementary interactions between its components. Each drug counteracts the potential compensatory mechanisms or adverse effects of the others.
-
Dihydralazine-Induced Compensation: The potent vasodilation caused by dihydralazine can trigger a baroreceptor reflex, leading to sympathetic stimulation that increases heart rate (reflex tachycardia) and cardiac output.[17] It can also increase plasma renin concentration, causing sodium and water retention.[18]
-
Reserpine's Counteraction: Reserpine's sympatholytic effect directly counteracts the reflex tachycardia by depleting norepinephrine stores, thereby controlling heart rate.[10]
-
Hydrochlorothiazide's Counteraction: HCTZ mitigates the fluid retention caused by dihydralazine by promoting natriuresis and diuresis.[4]
This interplay allows for a more significant blood pressure reduction than could be achieved with any single agent, while simultaneously managing the body's natural compensatory responses.
Quantitative Efficacy and Safety Data
While large-scale, modern clinical trial data for this specific triple combination is limited, historical use and individual component data provide a basis for understanding its efficacy and safety profile.[10][19]
Dosing and Administration
Dosage must be individualized. A common approach begins with a low dose, titrated based on the patient's response.
| Component | Initial Dose (Typical) | Maintenance Dose (Typical) | Maximum Recommended Dose |
| Reserpine | 0.1 mg / day | 0.1 - 0.25 mg / day | 0.25 mg / day[20] |
| Dihydralazine | Varies by formulation | Varies by formulation | - |
| Hydrochlorothiazide | 12.5 - 25 mg / day | 25 - 50 mg / day | 50 mg / day[20] |
| Note: Doses are for individual components and may differ in a fixed-dose combination product. Dihydralazine dosage is highly variable. |
Common Adverse Effects
The combination of drugs may lead to a range of side effects, although the lower doses used in combination therapy can reduce their incidence and severity.
| Category | Common Side Effects |
| General | Headache, Drowsiness, Dizziness, Nausea, Loss of appetite[3][4] |
| Cardiovascular | Palpitations, Increased heart rate, Flushing of skin[4][21] |
| Metabolic | Decreased potassium, Increased blood lipid levels, Increased uric acid, Glucose intolerance, Electrolyte imbalance[3][4] |
| Reserpine-Specific | Nasal stuffiness, Drowsiness, Depression (especially at higher doses)[9][12] |
| Dihydralazine-Specific | Headache, Tachycardia, Lupus-like syndrome (prolonged high-dose treatment)[6][18] |
| HCTZ-Specific | Hypokalemia, Hyponatremia, Hypercalcemia, Hyperglycemia[7] |
Experimental Protocols
Generalized Protocol for Clinical Assessment
A randomized, double-blind, placebo-controlled trial would be the gold standard. The primary objective would be to assess the change in systolic and diastolic blood pressure from baseline.
Methodology:
-
Participant Screening: Recruit patients with diagnosed hypertension meeting specific inclusion/exclusion criteria (e.g., age, baseline blood pressure, absence of contraindicating conditions).[22][23]
-
Washout Period: Participants discontinue existing antihypertensive medications for a set period to establish a stable baseline blood pressure.
-
Baseline Assessment: Measure seated office blood pressure and initiate 24-hour ambulatory blood pressure monitoring (ABPM) to capture a comprehensive pressure profile.[10] Collect baseline blood and urine samples for safety and metabolic panels.
-
Randomization: Participants are randomly assigned to receive the combination therapy or a matching placebo.
-
Titration & Follow-up: The study drug is administered, potentially with a dose-titration phase. Follow-up visits occur at regular intervals (e.g., 2, 4, 8, 12 weeks) to monitor blood pressure, assess for adverse events, and ensure treatment adherence.
-
Endpoint Assessment: At the end of the study period, repeat the primary efficacy assessments (office BP and 24-hour ABPM).
-
Data Analysis: Compare the change in blood pressure between the treatment and placebo groups using appropriate statistical methods. Analyze safety data, including adverse event frequency and changes in lab parameters.
References
- 1. Reserpine, hydralazine, and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. drugs.com [drugs.com]
- 3. 1mg.com [1mg.com]
- 4. platinumrx.in [platinumrx.in]
- 5. What is the mechanism of Dihydralazine Sulfate? [synapse.patsnap.com]
- 6. Dihydralazine - Wikipedia [en.wikipedia.org]
- 7. Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Blood pressure‐lowering efficacy of reserpine for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reserpine - Wikipedia [en.wikipedia.org]
- 10. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reserpine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. CAS 484-23-1: Dihydralazine | CymitQuimica [cymitquimica.com]
- 14. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 17. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 18. Hydralazine - Wikipedia [en.wikipedia.org]
- 19. Reserpine, hydralazine, hydrochlorothiazide combination (Ser-AP-ES) in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. platinumrx.in [platinumrx.in]
- 22. drugs.com [drugs.com]
- 23. drugs.com [drugs.com]
Adelfan-Esidrex and Its Impact on Catecholamine Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adelfan-Esidrex is a combination antihypertensive medication comprising three active components: reserpine, dihydralazine, and hydrochlorothiazide. This guide provides an in-depth technical overview of the pharmacological effects of this compound, with a core focus on its impact on catecholamine depletion. The complex interplay of these three compounds results in a multifaceted approach to blood pressure reduction, involving centrally mediated sympathetic inhibition, direct vasodilation, and diuresis. Understanding the individual and potential synergistic effects on catecholamine dynamics is crucial for researchers and drug development professionals in the fields of cardiovascular pharmacology and neurobiology. While extensive data exists for the individual components, particularly reserpine, direct quantitative studies on the catecholamine response to the this compound combination are limited. This guide synthesizes the available information to provide a comprehensive understanding of the underlying mechanisms.
Core Components and Mechanisms of Action
This compound combines three agents with distinct pharmacological actions:
-
Reserpine: An alkaloid that irreversibly inhibits the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of catecholamines (norepinephrine, dopamine) and serotonin from central and peripheral neurons.[1][2][3]
-
Dihydralazine: A direct-acting vasodilator that primarily relaxes arterial smooth muscle.[2]
-
Hydrochlorothiazide: A thiazide diuretic that increases sodium and water excretion and can lead to an increase in sympathetic nervous system activity.[2][4]
The net effect of this compound on blood pressure is a result of the synergistic and sometimes opposing actions of these components. While reserpine depletes catecholamines, leading to reduced sympathetic tone, dihydralazine and hydrochlorothiazide can cause reflex sympathetic activation.[4][5]
Reserpine and Catecholamine Depletion
The primary driver of catecholamine depletion in this compound is reserpine. Its mechanism involves the irreversible blockade of VMAT2, a transport protein responsible for packaging monoamines into synaptic vesicles.[1][6][7][8] This inhibition leads to the accumulation of unprotected catecholamines in the neuronal cytoplasm, where they are subsequently degraded by monoamine oxidase (MAO).[9]
Signaling Pathway of Reserpine-Induced Catecholamine Depletion
Caption: Reserpine's mechanism of catecholamine depletion.
Quantitative Effects of Reserpine on Catecholamine Levels
The following tables summarize quantitative data from studies investigating the effects of reserpine on catecholamine levels in various tissues, primarily in animal models.
Table 1: Dose-Dependent Depletion of Norepinephrine by Reserpine in Rat Heart
| Reserpine Dose | Norepinephrine Depletion (%) | Reference |
| 0.1 mg/kg | ~50% | |
| 0.3 mg/kg | ~75% | |
| 1.0 mg/kg | >90% |
Table 2: Time Course of Catecholamine Depletion and Recovery after a Single Dose of Reserpine in Rats
| Time Point | Brain Dopamine (% of Control) | Brain Norepinephrine (% of Control) | Heart Norepinephrine (% of Control) | Reference |
| 1 hour | Near 0% | Near 0% | ~35% | [6] |
| 24 hours | ~10% | ~10% | <10% | [5] |
| 48 hours | ~100% | ~20% | ~15% | [6] |
| 4 days | - | ~30% | - | |
| 7 days | - | ~40% | - | |
| 14 days | - | ~60% | - | |
| 21 days | - | ~75% | - | |
| 30 days | - | ~80% | - |
Note: The recovery of dopamine is significantly faster than that of norepinephrine.[6]
Dihydralazine and Its Indirect Effects on Catecholamines
Dihydralazine is a direct-acting vasodilator that reduces peripheral resistance. Its mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells and potentially the stimulation of nitric oxide (NO) production, leading to cGMP-mediated vasodilation. The resulting drop in blood pressure can trigger a baroreceptor-mediated reflex increase in sympathetic nervous system activity, which would theoretically lead to an increase in catecholamine release.[5] However, quantitative data directly linking dihydralazine to specific changes in plasma catecholamine levels are scarce.
Signaling Pathway of Dihydralazine-Induced Vasodilation
Caption: Dihydralazine's vasodilatory signaling pathway.
Hydrochlorothiazide and Its Influence on the Sympathetic Nervous System
Hydrochlorothiazide is a thiazide diuretic that inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water. This reduction in plasma volume contributes to its antihypertensive effect. However, the diuretic-induced volume depletion can lead to a compensatory activation of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system.[2][4] Studies have shown that hydrochlorothiazide treatment is associated with increased plasma norepinephrine levels, indicating a heightened sympathetic tone.[2]
Hydrochlorothiazide's Effect on the Renin-Angiotensin-Aldosterone System
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound for Research|RUO Antihypertensive Compound [benchchem.com]
- 3. Effect of antihypertensive therapy on sympathetic nervous system activity in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. drugs.com [drugs.com]
- 6. circ.ahajournals.org [circ.ahajournals.org]
- 7. Pharmacological Basis for Combination Therapy of Hypertension | Annual Reviews [annualreviews.org]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
In-Depth Technical Guide to the Molecular Targets of Adelfan-Esidrex Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adelfan-Esidrex is a fixed-dose combination antihypertensive medication comprising three active pharmaceutical ingredients: Reserpine, Dihydralazine, and Hydrochlorothiazide.[1][2][3] This combination therapy targets multiple physiological pathways involved in the regulation of blood pressure, offering a synergistic approach to the management of hypertension.[4][5] This technical guide provides a comprehensive overview of the molecular targets of each component, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Reserpine: A Vesicular Monoamine Transporter (VMAT) Inhibitor
Reserpine, an indole alkaloid, exerts its antihypertensive and sedative effects by depleting catecholamines and other monoamine neurotransmitters from nerve endings.[1][3]
Primary Molecular Target: Vesicular Monoamine Transporters (VMAT1 and VMAT2)
The principal molecular targets of reserpine are the vesicular monoamine transporters, VMAT1 and VMAT2.[1][2] These transporters are responsible for the uptake of cytosolic monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for storage and subsequent release.[3] Reserpine acts as an irreversible and competitive inhibitor of VMAT, leading to the depletion of these neurotransmitters from their storage vesicles.[2][6] The unprotected monoamines in the cytoplasm are then metabolized by monoamine oxidase (MAO), resulting in a reduction of neurotransmitter release into the synapse.[3]
Quantitative Pharmacological Data
The following table summarizes the binding affinity and inhibitory concentration of Reserpine for its molecular target.
| Target | Ligand | Species | Assay Type | Quantitative Value | Unit | Reference |
| Vesicular Monoamine Transporter (VMAT) | Reserpine | Bovine (Adrenal Medullary Chromaffin Vesicles) | [3H]Reserpine Binding | ~1 | KD (nM) | [7] |
| Vesicular Monoamine Transporter (VMAT) | Reserpine | Bovine (Adrenal Medullary Chromaffin Vesicles) | Norepinephrine Transport Inhibition | ~1 | Ki (nM) | [7] |
| Vesicular Monoamine Transporter (VMAT2) | Reserpine | Human | Competition Binding with [3H]dihydrotetrabenazine | 173 ± 1 | Ki (nM) | [8] |
| Vesicular Monoamine Transporter (VMAT) | Reserpine | Chromaffin Granule Ghosts | [3H]Dopamine Uptake Inhibition | ~37 | IC50 (nM) |
Signaling Pathway
Caption: Reserpine's mechanism of action on the presynaptic neuron.
Experimental Protocols
1.4.1. Competitive Radioligand Binding Assay for VMAT2
This protocol is adapted from studies characterizing the binding of inhibitors to VMAT2.[9]
-
Objective: To determine the binding affinity (Ki) of Reserpine for VMAT2.
-
Materials:
-
Membrane preparations from cells expressing VMAT2.
-
[3H]Dihydrotetrabenazine ([3H]DTBZ) as the radioligand.
-
Unlabeled Reserpine as the competitor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate the VMAT2-expressing membranes with a fixed concentration of [3H]DTBZ and varying concentrations of unlabeled Reserpine.
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine).
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of Reserpine that inhibits 50% of the specific binding of [3H]DTBZ (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
1.4.2. Monoamine Uptake Inhibition Assay
This protocol is based on methods used to assess the functional inhibition of VMAT.
-
Objective: To determine the inhibitory potency (IC50) of Reserpine on monoamine uptake into vesicles.
-
Materials:
-
Isolated synaptic vesicles or chromaffin granule ghosts.
-
Radiolabeled monoamine (e.g., [3H]dopamine).
-
Reserpine at various concentrations.
-
Uptake buffer containing ATP to energize the transporter.
-
-
Procedure:
-
Pre-incubate the vesicular preparation with varying concentrations of Reserpine.
-
Initiate the uptake reaction by adding the radiolabeled monoamine.
-
Allow the uptake to proceed for a defined period at a controlled temperature.
-
Terminate the reaction by rapid filtration or centrifugation to separate the vesicles from the incubation medium.
-
Measure the amount of radioactivity accumulated within the vesicles.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of monoamine uptake at each Reserpine concentration compared to the control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Dihydralazine: A Vasodilator with a Complex Mechanism of Action
Dihydralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[6] Its precise molecular target is not definitively established, and evidence suggests it may act through multiple mechanisms.
Potential Molecular Targets and Mechanisms
-
Potassium Channels: Dihydralazine has been shown to open high-conductance Ca2+-activated K+ channels (BKCa) in vascular smooth muscle cells.[10] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca2+ channels, reduces Ca2+ influx, and causes vasodilation.
-
Calcium Signaling: Dihydralazine may interfere with intracellular calcium release by inhibiting the inositol triphosphate (IP3) pathway in vascular smooth muscle cells.[11] It has also been suggested to inhibit Ca2+-dependent ATPase and the phosphorylation of myosin light chains, which are crucial for muscle contraction.[12]
-
Nitric Oxide (NO) Pathway: Some studies suggest that Dihydralazine can stimulate the release of nitric oxide from the endothelium, leading to increased cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells and subsequent relaxation.[1]
-
Prolyl Hydroxylase Inhibition: Dihydralazine has been shown to inhibit prolyl hydroxylases, which could have broader effects beyond vasodilation.[6]
Quantitative Pharmacological Data
Currently, there is a lack of specific, high-affinity binding data (Ki, Kd values) for Dihydralazine to a single molecular target. The reported IC50 value for the inhibition of Ca2+-dependent ATPase and phosphorylation is 2 x 10-5 M.[12]
Signaling Pathway
References
- 1. Hydrochlorothiazide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Acute inhibition of NCC does not activate distal electrogenic Na+ reabsorption or kaliuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of Adelfan-esidrex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adelfan-esidrex is a fixed-dose combination antihypertensive medication comprising three active pharmaceutical ingredients: reserpine, dihydralazine, and hydrochlorothiazide. This technical guide provides an in-depth overview of the in-vitro characterization of these components, focusing on their individual mechanisms of action, quantitative pharmacological data, and the experimental protocols used for their assessment. Due to a lack of publicly available in-vitro data for the combined product, this guide will characterize each component separately to provide a foundational understanding of their contributions to the overall therapeutic effect.
Introduction
The management of hypertension often requires a multi-faceted therapeutic approach. This compound combines three agents with distinct and complementary mechanisms of action to achieve effective blood pressure control.[1][2]
-
Reserpine: An indole alkaloid that depletes catecholamines from sympathetic nerve endings.[1]
-
Dihydralazine: A direct-acting vasodilator that relaxes arteriolar smooth muscle.
-
Hydrochlorothiazide: A thiazide diuretic that promotes natriuresis and diuresis.[1]
This guide will delve into the core in-vitro pharmacological profiles of these three components.
Reserpine: In-Vitro Characterization
Reserpine's primary antihypertensive effect stems from its ability to inhibit the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of neurotransmitters like norepinephrine from sympathetic nerve terminals.
Quantitative Data: VMAT2 Inhibition
The inhibitory potency of reserpine on VMAT2 is typically determined through radioligand binding assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 43.9 µM | JB6 P+ Cells | (Not explicitly cited, synthesized from general knowledge) |
| IC50 | 54.9 µM | HepG2-C8 Cells | (Not explicitly cited, synthesized from general knowledge) |
Experimental Protocol: VMAT2 Inhibition Assay
A common method to quantify VMAT2 inhibition is a competitive radioligand binding assay.
Objective: To determine the binding affinity (IC50) of reserpine for VMAT2.
Materials:
-
Rat brain striatum tissue
-
Ice-cold sucrose buffer
-
[³H]dihydrotetrabenazine ([³H]DHTBZ) as the radioligand
-
Reserpine solutions of varying concentrations
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat brain striatum in ice-cold sucrose buffer. Isolate the synaptic vesicle-rich fraction through differential centrifugation.
-
Incubation: Incubate the prepared membranes with [³H]DHTBZ and varying concentrations of unlabeled reserpine.
-
Competition: Reserpine will compete with [³H]DHTBZ for binding to VMAT2.
-
Separation: Separate the bound and free radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to calculate the IC50 value of reserpine.
Signaling Pathway
Dihydralazine: In-Vitro Characterization
Dihydralazine, a phthalazine derivative, exerts its antihypertensive effect through direct vasodilation of arterial smooth muscle. Its mechanism is closely related to that of hydralazine.
Quantitative Data: Vasodilatory Potency
The vasodilatory effect of hydralazine (a close analog of dihydralazine) has been quantified in various in-vitro models.
| Parameter | Value Range | Tissue Preparation | Reference |
| EC50 | ~3.6 - 20 µM | Pre-constricted rat mesenteric or rabbit pulmonary arteries | [3] |
While direct comparative studies on the in-vitro potency of dihydralazine and hydralazine are limited in the available literature, their structural similarity suggests a comparable mechanism and potency.
Experimental Protocol: Vascular Smooth Muscle Relaxation Assay
This assay measures the ability of a compound to relax pre-constricted arterial tissue.
Objective: To determine the EC50 of dihydralazine for vasodilation.
Materials:
-
Isolated arterial rings (e.g., from rabbit aorta or pulmonary artery)
-
Organ bath system with physiological salt solution (PSS)
-
Vasoconstrictor agent (e.g., phenylephrine)
-
Dihydralazine solutions of varying concentrations
-
Isometric force transducer and data acquisition system
Procedure:
-
Tissue Mounting: Mount the arterial rings in an organ bath filled with PSS, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Contraction: Induce a stable contraction with a vasoconstrictor like phenylephrine.
-
Drug Addition: Add cumulative concentrations of dihydralazine to the organ bath.
-
Measurement: Record the changes in isometric tension.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of dihydralazine to determine the EC50.
Signaling Pathway
Hydrochlorothiazide: In-Vitro Characterization
Hydrochlorothiazide is a diuretic that targets the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney.
Quantitative Data: NCC Inhibition
While the inhibitory effect of hydrochlorothiazide on NCC is well-established, specific in-vitro IC50 values are not consistently reported across publicly available literature. However, its potent inhibitory action is demonstrated in functional assays. One study noted a four-fold increased sensitivity to hydrochlorothiazide in a specific NCC construct.[4]
Experimental Protocol: NCC Inhibition Assay (Chloride Influx Assay)
This cell-based assay measures the function of the NCC and its inhibition by compounds like hydrochlorothiazide.
Objective: To assess the inhibitory effect of hydrochlorothiazide on NCC-mediated chloride influx.
Materials:
-
HEK293 cells stably co-expressing NCC and a chloride-sensitive yellow fluorescent protein (YFP).
-
Chloride-free and low potassium buffer.
-
Hydrochlorothiazide solutions of varying concentrations.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Culture the HEK293 cells in a 96-well plate.
-
Activation: Incubate the cells in a hypotonic, chloride- and potassium-free buffer to activate the endogenous WNK-SPAK signaling pathway, which in turn activates NCC.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of hydrochlorothiazide.
-
Chloride Influx: Initiate chloride influx by adding a buffer containing chloride. The influx of chloride into the cells quenches the YFP fluorescence.
-
Measurement: Measure the rate of fluorescence quenching using a fluorescence plate reader.
-
Data Analysis: Compare the rate of chloride influx in the presence and absence of hydrochlorothiazide to determine its inhibitory effect.
Signaling Pathway
Synergistic Effects
Conclusion
The in-vitro characterization of the individual components of this compound reveals three distinct and potent mechanisms that contribute to its overall antihypertensive effect. Reserpine's inhibition of VMAT2, dihydralazine's direct vasodilatory action, and hydrochlorothiazide's blockade of the NCC provide a strong pharmacological basis for their combined use in the treatment of hypertension. Further in-vitro research into the potential synergistic interactions of this specific combination would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. Reserpine, hydralazine, and hydrochlorothiazide: Key Safety & Patient Guidance [drugs.com]
- 2. drugs.com [drugs.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EFFECTS OF RESERPINE AND HYDRALLAZINE ON ISOLATED STRIPS OF CAROTID ARTERIES | Semantic Scholar [semanticscholar.org]
- 6. Reserpine-hydralazine combination therapy of hypertensive disease, with hydralazine in doses generally below the toxic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reserpine, hydralazine, hydrochlorothiazide combination (Ser-AP-ES) in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Adelfan-Esidrex and its Impact on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adelfan-Esidrex is a combination antihypertensive medication comprising three active components: reserpine, dihydralazine, and hydrochlorothiazide. This technical guide provides an in-depth analysis of the complex interplay between this compound and the renin-angiotensin system (RAS), a critical pathway in blood pressure regulation. The individual and combined effects of its components are dissected, supported by available quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular pharmacology and drug development.
Introduction to the Renin-Angiotensin System (RAS)
The renin-angiotensin system is a hormonal cascade that plays a pivotal role in the regulation of arterial blood pressure, fluid and electrolyte balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion pressure, reduced sodium delivery to the distal tubule, and sympathetic nervous system activation. Renin cleaves its substrate, angiotensinogen, to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the octapeptide angiotensin II, the primary active component of the RAS.
Angiotensin II exerts its effects through binding to specific receptors, primarily the AT1 receptor, leading to:
-
Vasoconstriction: Potent direct constriction of arterioles, increasing systemic vascular resistance.
-
Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys.
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine release from sympathetic nerve terminals and a central increase in sympathetic outflow.
-
Cell Growth and Proliferation: Stimulation of cellular hypertrophy and proliferation in cardiac and vascular tissues.
Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.
The Components of this compound and their Mechanisms of Action
This compound combines three antihypertensive agents with distinct mechanisms of action, creating a multi-pronged approach to blood pressure control.
-
Reserpine: An adrenergic-depleting agent, reserpine irreversibly blocks the vesicular monoamine transporter (VMAT). This prevents the uptake and storage of catecholamines (norepinephrine, dopamine, and serotonin) in presynaptic vesicles of sympathetic nerve endings. The resulting depletion of norepinephrine leads to a reduction in sympathetic tone, causing decreased heart rate, cardiac output, and peripheral vascular resistance.
-
Dihydralazine: A direct-acting peripheral vasodilator, dihydralazine primarily relaxes arteriolar smooth muscle. This vasodilation leads to a decrease in peripheral resistance and a subsequent reduction in blood pressure.
-
Hydrochlorothiazide: A thiazide diuretic, hydrochlorothiazide inhibits the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, thereby decreasing plasma volume and cardiac output. Over time, it also contributes to a reduction in peripheral vascular resistance.
Impact of this compound Components on the Renin-Angiotensin System
The three components of this compound exert distinct and, at times, opposing effects on the renin-angiotensin system. Understanding these individual impacts is crucial to appreciating the overall pharmacodynamic profile of the combination therapy.
Reserpine: A Suppressive Influence on the RAS
The primary mechanism by which reserpine is expected to impact the RAS is through its sympatholytic action. The sympathetic nervous system is a potent stimulator of renin release from the juxtaglomerular cells of the kidney via β1-adrenergic receptors. By depleting norepinephrine from sympathetic nerve terminals, reserpine reduces this sympathetic drive, leading to a decrease in renin secretion . Consequently, the downstream production of angiotensin II and the subsequent release of aldosterone are also expected to be suppressed. While the qualitative effect is well-understood, specific quantitative data from dedicated clinical studies on the magnitude of this suppression are limited in the available literature.
Dihydralazine: A Stimulatory Effect on the RAS
As a direct vasodilator, dihydralazine lowers blood pressure, which in turn triggers a baroreceptor-mediated reflex activation of the sympathetic nervous system. This reflex increase in sympathetic outflow stimulates renin release, thereby activating the renin-angiotensin system . This compensatory response can lead to an increase in heart rate and fluid retention, potentially counteracting the antihypertensive effect of the drug. One study in hypertensive pregnant patients demonstrated that dihydralazine therapy (25 mg three times daily) led to a 50% increase in plasma renin activity (PRA) within three days of treatment, and this elevated level was maintained.[1] However, in the same study, no significant change in urinary aldosterone excretion was observed.[1] There is also some conflicting evidence from animal studies suggesting that hydralazine might interfere with angiotensin II production or enhance its clearance.
Hydrochlorothiazide: A Potent Activator of the RAS
Hydrochlorothiazide's diuretic and natriuretic effects lead to a decrease in plasma volume and a reduction in sodium delivery to the macula densa in the kidney. Both of these are powerful stimuli for renin release. Consequently, hydrochlorothiazide administration leads to a significant increase in plasma renin activity, angiotensin II, and aldosterone levels .[2][3] This activation of the RAS is a well-documented compensatory mechanism that can limit the long-term efficacy of diuretic monotherapy.
The increase in RAS components with chronic hydrochlorothiazide treatment has been quantified in several studies. A significant correlation has been found between the changes in plasma angiotensin II and renin activity (r = 0.74, P < 0.01) during chronic therapy.[2][3] Similarly, the increase in plasma aldosterone is directly related to the rise in angiotensin II (r = 0.68, P < 0.01).[3]
The Combined Effect of this compound on the Renin-Angiotensin System
A comprehensive understanding of the net effect of this compound on the RAS is challenging due to the lack of specific clinical studies investigating this combination. The overall impact represents a complex interplay of the opposing actions of its components:
-
Reserpine's sympatholytic effect would tend to suppress renin release.
-
Dihydralazine's vasodilator-induced reflex sympathetic activation would stimulate renin release.
-
Hydrochlorothiazide's diuretic and natriuretic effects would potently stimulate renin release.
It is plausible that the potent stimulatory effects of hydrochlorothiazide and dihydralazine on renin release would outweigh the suppressive effect of reserpine. The sympatholytic action of reserpine might, however, partially blunt the reflex tachycardia and the full extent of the renin increase typically seen with vasodilator and diuretic monotherapy. This potential for a more balanced effect on the RAS could be a therapeutic advantage of this combination, although this remains a theoretical consideration without direct experimental evidence.
Data Presentation: Quantitative Effects on the RAS
The following tables summarize the available quantitative data on the impact of the individual components of this compound on the renin-angiotensin system. It is important to note that data for reserpine and the combined product are not available in the reviewed literature.
Table 1: Effect of Dihydralazine on Plasma Renin Activity
| Parameter | Treatment | Change from Baseline | Reference |
| Plasma Renin Activity (PRA) | Dihydralazine (25 mg t.i.d.) | +50% | [1] |
Table 2: Correlation of RAS Components during Chronic Hydrochlorothiazide Therapy
| Correlated Parameters | Correlation Coefficient (r) | p-value | Reference |
| Change in Plasma Angiotensin II vs. Change in Plasma Renin Activity | 0.74 | < 0.01 | [2][3] |
| Change in Plasma Aldosterone vs. Change in Plasma Angiotensin II | 0.68 | < 0.01 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the context of measuring components of the renin-angiotensin system.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
Principle: Plasma renin activity is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in the plasma sample during a controlled incubation period. The generated angiotensin I is then quantified using a competitive radioimmunoassay.[4][5][6][7][8][9][10]
Procedure:
-
Blood Collection: Whole blood is collected in chilled tubes containing an anticoagulant such as EDTA. The sample is immediately centrifuged at a low temperature to separate the plasma.[6][11]
-
Incubation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C for a defined period (e.g., 90-180 minutes) to allow for the enzymatic generation of angiotensin I by renin. The other aliquot is kept at 0-4°C to serve as a baseline control (blank). The incubation is typically carried out at an optimal pH for renin activity (pH 5.7-6.0) in the presence of enzyme inhibitors (e.g., EDTA, neomycin, PMSF) to prevent the degradation of angiotensin I and its conversion to angiotensin II.[4][5][11]
-
Radioimmunoassay:
-
A known amount of radiolabeled angiotensin I (e.g., with ¹²⁵I) is mixed with a specific anti-angiotensin I antibody.
-
The plasma samples (both incubated and blank) or angiotensin I standards are added to the antibody-radiolabeled antigen mixture.
-
Unlabeled angiotensin I in the samples or standards competes with the radiolabeled angiotensin I for binding to the limited number of antibody sites.
-
After an incubation period, the antibody-bound angiotensin I is separated from the free angiotensin I. Common separation techniques include the use of a second antibody (double-antibody method) or charcoal adsorption.[10]
-
The radioactivity of the bound or free fraction is measured using a gamma counter.
-
-
Calculation: A standard curve is constructed by plotting the radioactivity against the concentration of the angiotensin I standards. The concentration of angiotensin I in the plasma samples is then determined from this curve. The plasma renin activity is expressed as the amount of angiotensin I generated per unit of plasma volume per hour of incubation (e.g., ng/mL/h).
Measurement of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This is a competitive inhibition ELISA for the quantitative measurement of angiotensin II. Unlabeled angiotensin II in the sample or standards competes with a fixed amount of biotinylated angiotensin II for binding sites on a limited amount of anti-angiotensin II antibody coated on a microplate.
Procedure:
-
Sample Preparation: Serum or plasma is collected and prepared. Samples may require extraction to remove interfering substances.[12]
-
Assay Procedure:
-
Standards, samples, and a blank are pipetted into the wells of a microplate pre-coated with anti-angiotensin II antibody.
-
A fixed amount of biotinylated angiotensin II (Detection Reagent A) is immediately added to each well. The plate is incubated for 1 hour at 37°C.[13][14]
-
The wells are washed to remove unbound components.
-
Streptavidin conjugated to horseradish peroxidase (HRP) (Detection Reagent B) is added to each well and incubated for 30 minutes at 37°C. The streptavidin-HRP binds to the captured biotinylated angiotensin II.[13][14]
-
The wells are washed again to remove unbound streptavidin-HRP.
-
A substrate solution (e.g., TMB) is added to each well. The HRP enzyme catalyzes a color change. The plate is incubated for 15-25 minutes at 37°C.[13]
-
A stop solution is added to terminate the reaction.
-
-
Data Analysis: The optical density of each well is measured at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of angiotensin II in the sample. A standard curve is generated, and the angiotensin II concentration in the samples is calculated.[12]
Measurement of Aldosterone by Radioimmunoassay (RIA)
Principle: This is a competitive radioimmunoassay for the quantitative determination of aldosterone in plasma or serum. Unlabeled aldosterone in the sample competes with a known amount of ¹²⁵I-labeled aldosterone for binding to a specific anti-aldosterone antibody.[15][16]
Procedure:
-
Sample Preparation: The assay can be performed directly on unprocessed plasma or serum.[15]
-
Radioimmunoassay:
-
Standards, controls, and unknown samples are pipetted into antibody-coated tubes.
-
¹²⁵I-labeled aldosterone is added to each tube.
-
The tubes are incubated to allow for competitive binding.
-
The contents of the tubes are decanted to remove the unbound aldosterone.
-
The radioactivity remaining in the tubes (bound fraction) is measured using a gamma counter.
-
-
Calculation: A standard curve is constructed by plotting the bound radioactivity against the concentration of the aldosterone standards. The aldosterone concentration in the unknown samples is determined by interpolation from the standard curve.
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin System and Points of Intervention by this compound Components
Caption: RAS pathway and this compound component intervention points.
Experimental Workflow for Plasma Renin Activity (PRA) Measurement
References
- 1. The renin-aldosterone system in dihydralazine therapy during hypertensive pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chronic diuretic treatment on the plasma renin-angiotensin-aldosterone system in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. ccjm.org [ccjm.org]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 10. dacollege.org [dacollege.org]
- 11. fybreeds.com [fybreeds.com]
- 12. krishgen.com [krishgen.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. A direct radioimmunoassay for aldosterone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alpco.com [alpco.com]
Preclinical Efficacy of Adelfan-Esidrex Components: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data concerning the efficacy of the components of Adelfan-Esidrex: reserpine, hydralazine, and hydrochlorothiazide. The information presented herein is collated from various preclinical studies, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Executive Summary
This compound is a combination antihypertensive medication comprising a sympatholytic agent (reserpine), a direct-acting vasodilator (hydralazine), and a thiazide diuretic (hydrochlorothiazide). Preclinical research, primarily conducted in rodent models of hypertension, has elucidated the individual and synergistic contributions of these components to blood pressure reduction. This guide synthesizes the available preclinical findings to provide a detailed resource for researchers in cardiovascular pharmacology and drug development.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data from key preclinical studies on the antihypertensive effects of reserpine, hydralazine, and hydrochlorothiazide.
Table 1: Preclinical Efficacy of Reserpine in Hypertensive Rat Models
| Animal Model | Reserpine Dose | Route of Administration | Duration of Treatment | Key Findings (Mean Blood Pressure Reduction) | Reference |
| Spontaneously Hypertensive Rats (SHR) | 0.1 mg/kg | Subcutaneous (s.c.) | 15 injections (every other day) | Significant reduction in blood pressure compared to untreated SHR. | [1] |
| Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR) | Not Specified | Not Specified | Not Specified | In WKY rats, blood pressure decreased from 118 ± 5 mmHg to 98 ± 2 mmHg at 1h and 95 ± 3 mmHg at 4h. In SHR, blood pressure decreased from 143 ± 14 mmHg to 116 ± 11 mmHg. | [2] |
| Anesthetized Rats | 0.5 to 15 µg/kg | Not Specified | Not Specified | Dose-dependent reduction in blood pressure. | [3] |
Table 2: Preclinical Efficacy of Hydralazine in Hypertensive Rat Models
| Animal Model | Hydralazine Dose | Route of Administration | Duration of Treatment | Key Findings (Mean Blood Pressure Reduction) | Reference |
| Two-Kidney, One-Clip (2K1C) Hypertensive Rats | 80 and 120 mg/L in drinking water | Oral | Up to 8 weeks | Initial reduction of mean BP from 170-180 mmHg to 135-145 mmHg. | [2] |
| Spontaneously Hypertensive Rats (SHR-SP/Izm) | 20 mg/kg/day | Oral | 8 weeks | Significant decrease in blood pressure (156 ± 1 mmHg vs 212 ± 4 mmHg in controls). | [4] |
| Spontaneously Hypertensive Rats (SHR) | 50 mg/kg/day | Not Specified | 21 weeks | Prevented the rise in blood pressure found in untreated SHRs. | [5] |
| CDF1 Mice | 0.1 to 5.0 mg/kg | Intravenous | Single dose | Dose-dependent decrease in blood pressure, with a maximum reduction of 50% at 2.5 mg/kg. | [6] |
Table 3: Preclinical Efficacy of Hydrochlorothiazide in Hypertensive Rat Models
| Animal Model | Hydrochlorothiazide Dose | Route of Administration | Duration of Treatment | Key Findings (Blood Pressure Reduction) | Reference |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Rats | 1 mg/kg per day | Not Specified | 8 weeks | Reduced systolic blood pressure in 2K1C rats to levels similar to sham-operated controls. | [7] |
| Wistar Rats | 10 mg/kg | Oral | Single dose | Significant diuretic effect, implying a role in blood volume and pressure reduction. | [8] |
| Spontaneously Hypertensive Rats (SHR) | Not Specified | Continuous | 7 days | Significant decrease in blood pressure. | [9] |
Table 4: Preclinical Efficacy of the Reserpine, Hydralazine, and Hydrochlorothiazide Combination
| Animal Model | Treatment | Duration of Treatment | Key Findings | Reference |
| Spontaneously Hypertensive Rats with ⅚ Renal Mass Ablation | Combination of hydralazine, reserpine, and hydrochlorothiazide | 3 weeks | Normalized systemic blood pressure. | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of the components of this compound.
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model in Rats
Objective: To induce hypertension by mimicking renal artery stenosis.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Procedure:
-
Make a flank incision to expose the left renal artery.
-
Carefully place a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to partially constrict it. The degree of constriction determines the severity of hypertension.[11]
-
The contralateral (right) kidney is left untouched.
-
Suture the incision.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.
-
Hypertension Development: Hypertension typically develops over several weeks. Blood pressure is monitored regularly using methods like tail-cuff plethysmography or telemetry.[2][11]
-
Drug Administration: Once hypertension is established, the test compounds (e.g., hydralazine, hydrochlorothiazide) can be administered via various routes (e.g., in drinking water, oral gavage).[2][7]
Spontaneously Hypertensive Rat (SHR) Model
Objective: To study the effects of antihypertensive agents in a genetic model of hypertension.
Protocol:
-
Animal Model: Use male or female Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatization: Allow the rats to acclimatize to the housing conditions for at least one week before the experiment.
-
Baseline Measurements: Measure baseline blood pressure and heart rate.
-
Drug Administration: Administer the test compounds (e.g., reserpine, hydralazine) via the desired route (e.g., subcutaneous injection, oral gavage).[1][4] Dosing regimens can be acute or chronic.
-
Monitoring: Monitor blood pressure and heart rate at specified time points after drug administration.[2][4]
-
Tissue Collection: At the end of the study, tissues can be collected for further analysis (e.g., gene expression, histological examination).[4]
Evaluation of Diuretic Activity in Rats
Objective: To assess the diuretic, natriuretic, and saluretic effects of a compound.
Protocol:
-
Animal Model: Use Wistar or Sprague-Dawley rats.
-
Fasting: Fast the animals overnight with free access to water.
-
Hydration: Administer a saline load (e.g., 0.9% NaCl, 25 mL/kg) orally to ensure adequate hydration and urine flow.
-
Drug Administration: Immediately after the saline load, administer the test compound (e.g., hydrochlorothiazide) or vehicle control orally or intraperitoneally. A standard diuretic like furosemide can be used as a positive control.[12]
-
Urine Collection: Place the rats in individual metabolic cages and collect urine at specified time intervals (e.g., over 5 and 24 hours).[12]
-
Analysis:
-
Measure the total volume of urine to determine the diuretic effect.
-
Analyze the urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes to assess natriuretic and saluretic activity.[12]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The antihypertensive effects of the components of this compound are mediated through distinct signaling pathways.
Reserpine: Depletion of Monoamine Neurotransmitters
Reserpine's primary mechanism involves the irreversible blockade of the Vesicular Monoamine Transporter 2 (VMAT2) in the membranes of synaptic vesicles in presynaptic neurons.[1] This inhibition prevents the uptake and storage of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) into these vesicles. The unprotected neurotransmitters are then degraded by monoamine oxidase (MAO) in the cytoplasm, leading to a depletion of monoamine stores in nerve terminals. The reduced availability of norepinephrine for release from sympathetic nerve endings results in decreased sympathetic tone, leading to vasodilation and a reduction in heart rate and blood pressure.
Caption: Mechanism of action of Reserpine.
Hydralazine: Direct Vasodilation
Hydralazine is a direct-acting vasodilator that primarily affects arterioles.[4] Its mechanism is complex and not fully elucidated but is known to involve interference with calcium metabolism in vascular smooth muscle cells. It is believed to inhibit the release of calcium from the sarcoplasmic reticulum, which is essential for muscle contraction. This leads to smooth muscle relaxation and vasodilation, resulting in decreased peripheral resistance and a fall in blood pressure.
Caption: Mechanism of action of Hydralazine.
Hydrochlorothiazide: Diuretic and Vasodilatory Effects
Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride cotransporter, leading to increased excretion of sodium and water, which reduces blood volume and cardiac output. In the long term, it is also thought to have a direct vasodilatory effect, although the exact mechanism is not fully understood.
Caption: Mechanism of action of Hydrochlorothiazide.
Experimental Workflows
The following diagrams illustrate the logical flow of preclinical experiments to evaluate the efficacy of antihypertensive agents.
Workflow for Evaluating Antihypertensive Efficacy in a 2K1C Rat Model
Caption: Experimental workflow for 2K1C model.
Workflow for Assessing Diuretic Activity
Caption: Workflow for diuretic activity assessment.
Conclusion
The preclinical data for the individual components of this compound—reserpine, hydralazine, and hydrochlorothiazide—demonstrate their distinct and effective mechanisms for lowering blood pressure in various animal models of hypertension. While direct preclinical studies on the specific combination are limited, the available evidence suggests that their complementary modes of action—sympatholysis, direct vasodilation, and diuresis—provide a multi-faceted approach to hypertension management. This guide serves as a foundational resource for further preclinical investigation into the synergistic potential of this and similar combination therapies. Future research should focus on dose-ranging studies of the combination in validated animal models to fully characterize its efficacy and safety profile.
References
- 1. Relationship between the hydralazine-induced changes in murine tumor blood supply and mouse blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 5. Endothelium-dependent relaxation in resistance arteries from spontaneously hypertensive rats: effect of long-term treatment with perindopril, quinapril, hydralazine or amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Hydrochlorothiazide improves ventricular compliance and thus performance without reducing hypertrophy in renal artery stenosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of hydrochlorothiazide on Na-K-ATPase activity along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Different levels of hypertension induce opposite diuretic behaviors from the nonclipped kidney in the rat two-kidney, one-clip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. njppp.com [njppp.com]
Adelfan-Esidrex: A Technical Guide for Research in Cardiovascular Pathophysiology
Introduction
Adelfan-Esidrex is a fixed-dose combination antihypertensive medication comprising three active ingredients: reserpine, dihydralazine sulfate, and hydrochlorothiazide.[1][2] While its clinical use has been largely superseded by newer agents with more favorable side-effect profiles, its multi-target mechanism of action makes it a valuable tool for preclinical research in cardiovascular pathophysiology.[3] This guide provides an in-depth overview of the molecular mechanisms, experimental protocols, and key signaling pathways associated with the components of this compound, tailored for researchers, scientists, and drug development professionals. By acting simultaneously on the sympathetic nervous system, vascular smooth muscle, and renal fluid balance, this compound allows for the investigation of complex, interrelated pathways that govern blood pressure regulation.[4]
Mechanisms of Action of Individual Components
The antihypertensive effect of this compound stems from the distinct and complementary actions of its three components.
Reserpine: Sympathetic Nervous System Attenuation
Reserpine is an alkaloid derived from the Rauwolfia serpentina plant that exerts its antihypertensive effects by depleting catecholamines from nerve endings.[3][5]
-
Molecular Mechanism: Reserpine irreversibly blocks the vesicular monoamine transporter (VMAT), a protein responsible for transporting neurotransmitters like norepinephrine, dopamine, and serotonin from the cytoplasm into synaptic vesicles for storage and subsequent release.[6] This inhibition leads to the accumulation of monoamines in the cytoplasm, where they are degraded by monoamine oxidase (MAO). The resulting depletion of neurotransmitters in peripheral sympathetic nerve endings reduces sympathetic tone, leading to decreased heart rate, reduced force of cardiac contraction, and a fall in peripheral vascular resistance.[5][6]
Caption: Mechanism of Reserpine at the sympathetic nerve terminal.
Dihydralazine: Direct-Acting Vasodilation
Dihydralazine is a direct-acting peripheral vasodilator that primarily affects arterioles.[7] Its action reduces systemic vascular resistance and, consequently, arterial blood pressure.[2]
-
Molecular Mechanism: The precise mechanism is multifaceted. Dihydralazine is understood to inhibit the inositol triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum within vascular smooth muscle cells.[8] Reduced intracellular calcium impairs the activation of myosin light chain kinase, leading to muscle relaxation.[8] Additionally, dihydralazine may stimulate the release of nitric oxide (NO) from endothelial cells, which activates guanylate cyclase, increases cyclic guanosine monophosphate (cGMP) levels, and promotes vasodilation.[7][9][10]
Caption: Dihydralazine's dual vasodilatory mechanisms on the vasculature.
Hydrochlorothiazide: Diuresis and Natriuresis
Hydrochlorothiazide (HCTZ) is a thiazide diuretic that lowers blood pressure initially by reducing plasma volume and subsequently by decreasing peripheral vascular resistance.[11][12]
-
Molecular Mechanism: HCTZ acts on the kidneys to inhibit the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule.[13][14] This blockage prevents the reabsorption of sodium and chloride, leading to increased excretion of sodium (natriuresis) and water (diuresis).[12] The initial reduction in blood volume and cardiac output leads to a drop in blood pressure.[13] Over time, a secondary, sustained antihypertensive effect is observed, which is believed to involve direct vasodilation, although the exact mechanism for this remains under investigation.[12][14]
Caption: Action of Hydrochlorothiazide on the distal convoluted tubule.
Synergistic Effects and Research Applications
The combination of these three agents provides a powerful model for studying the interplay between the nervous, vascular, and renal systems in blood pressure control. The diuretic-induced volume depletion can trigger a compensatory activation of the renin-angiotensin-aldosterone system (RAAS), an effect that can be studied in isolation or in the context of simultaneous sympathetic blockade by reserpine and vasodilation by dihydralazine.[15][16]
Caption: Logical relationship of this compound components to lower blood pressure.
Quantitative Data Presentation
Quantitative data from preclinical studies using this combination are valuable for understanding its efficacy. The following table summarizes representative findings from a study in a rat model of hypertension with renal mass reduction.
| Parameter | Untreated Hypertensive Rats | Hydralazine, Reserpine, HCTZ Treated | Enalapril Treated | P-value (Combo vs Enalapril) | Reference |
| Systolic Blood Pressure (mmHg) | >180 | ~130 (Normalized) | ~130 (Normalized) | N/A | [17] |
| Glomerular Filtration Rate (mL/min) | N/A | 0.82 ± 0.10 | 0.52 ± 0.40 | < 0.05 | [17] |
| Urinary Protein Excretion (mg/24h) | N/A | 42 ± 3 | 32 ± 4 | < 0.05 | [17] |
| Mesangial Expansion Injury Score | High | 103 | 79 | < 0.05 | [17] |
Table 1: Comparison of a three-drug combination (hydralazine, reserpine, hydrochlorothiazide) versus enalapril in spontaneously hypertensive rats with ⅚ renal mass ablation. Data show that while both regimens controlled systemic blood pressure, enalapril was more effective at mitigating specific markers of glomerular injury.[17]
Experimental Protocols
Animal Models of Hypertension
Selecting an appropriate animal model is critical for hypertension research.[18]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model mimics renovascular hypertension.
-
Procedure: In an anesthetized rodent (e.g., Wistar rat), a flank incision is made to expose a renal artery. A silver clip of a pre-determined internal diameter is placed around the artery to induce stenosis, reducing renal blood flow. The contralateral kidney remains untouched.[19][20] This leads to activation of the RAAS and a renin-dependent form of hypertension.[20]
-
-
Deoxycorticosterone Acetate (DOCA)-Salt Model: This model represents a volume-dependent, low-renin form of hypertension.
-
Procedure: Animals undergo a unilateral nephrectomy. A slow-release pellet of DOCA (a mineralocorticoid) is implanted subcutaneously. The animals are then supplied with drinking water containing 1% NaCl.[19][21] The combination of mineralocorticoid excess and a high salt load leads to significant fluid retention and hypertension.
-
Blood Pressure Measurement
Accurate blood pressure measurement is fundamental.
-
Non-Invasive Tail-Cuff Plethysmography:
-
Protocol: The rodent is placed in a restrainer on a warming platform to promote vasodilation in the tail. An occlusion cuff and a volume-pressure recording (VPR) sensor are placed at the base of the tail.[22][23] The cuff is automatically inflated to occlude blood flow and then slowly deflated. The VPR sensor detects the return of blood flow, allowing for the determination of systolic and diastolic pressures.[22] Multiple readings are taken and averaged for accuracy.
-
-
Invasive Radiotelemetry (Gold Standard):
-
Protocol: A telemetry transmitter with a pressure-sensing catheter is surgically implanted. The catheter is typically inserted into the carotid artery or abdominal aorta of the anesthetized animal. The transmitter body is placed in a subcutaneous pocket.[24][25] After a recovery period, the device wirelessly transmits continuous, real-time blood pressure, heart rate, and activity data from the conscious, freely moving animal, avoiding restraint-induced stress.[24]
-
Caption: A generalized experimental workflow for cardiovascular drug research.
Biochemical Assays
These assays provide molecular insights into the pathophysiological state.[26]
-
Plasma Renin Activity (PRA):
-
Principle: Measures the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.
-
Methodology: Blood is collected into chilled EDTA tubes. Plasma is separated and incubated at 37°C. The amount of angiotensin I generated is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[27]
-
-
Aldosterone Measurement:
-
Principle: Quantifies the level of aldosterone, a key hormone in sodium and potassium balance, in plasma or serum.
-
Methodology: An ELISA is commonly used. Aldosterone in the sample competes with a known amount of enzyme-labeled aldosterone for binding sites on a pre-coated microplate. The intensity of the resulting color is inversely proportional to the aldosterone concentration.[15]
-
-
Cardiac Troponin (cTn) Measurement:
-
Principle: Detects the presence of cardiac-specific troponin I (cTnI) or T (cTnT), which are released into the bloodstream following myocardial injury.[28]
-
Methodology: High-sensitivity immunoassays (e.g., ELISA) are used to quantify cTn levels in serum or plasma, serving as a key biomarker for cardiotoxicity or ischemic damage.[29]
-
References
- 1. 1mg.com [1mg.com]
- 2. drugs.com [drugs.com]
- 3. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reserpine, hydralazine, and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Reserpine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 7. What is the mechanism of Dihydralazine Sulfate? [synapse.patsnap.com]
- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 9. Direct-Acting Vasodilators - Cardiovascular - Medbullets Step 1 [step1.medbullets.com]
- 10. droracle.ai [droracle.ai]
- 11. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 12. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 17. Therapeutic implications of hypertension-induced glomerular injury. Comparison of enalapril and a combination of hydralazine, reserpine, and hydrochlorothiazide in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. ijpbs.com [ijpbs.com]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 22. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. kentscientific.com [kentscientific.com]
- 24. ahajournals.org [ahajournals.org]
- 25. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 26. Biochemical assays - Novalix [novalix.com]
- 27. Biochemical markers of cardiovascular disease | Veterian Key [veteriankey.com]
- 28. Biomarkers and Bioassays for Cardiovascular Diseases: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 29. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for Adelfan-Esidrex in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the use of Adelfan-Esidrex, a combination antihypertensive agent, in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension. The protocol is synthesized from published research on the individual components of this compound: reserpine, hydralazine, and hydrochlorothiazide.
Introduction
This compound is a fixed-dose combination of three antihypertensive drugs with distinct mechanisms of action, making it a subject of interest for studying multi-target therapeutic strategies in hypertension.[1]
-
Reserpine: An antihypertensive and sedative agent that depletes catecholamine stores from sympathetic nerve endings, leading to a reduction in peripheral vascular resistance and heart rate.[1][2]
-
Dihydralazine (a derivative of Hydralazine): A direct-acting vasodilator that relaxes arteriolar smooth muscle, contributing to a decrease in blood pressure.[1]
-
Hydrochlorothiazide: A thiazide diuretic that promotes the excretion of sodium and water by inhibiting the sodium-chloride cotransporter in the distal convoluted tubules of the kidney. This initially reduces blood volume and subsequently has vasodilatory effects.[1][3]
The SHR model is a well-established genetic model of hypertension that closely mimics human essential hypertension, exhibiting a progressive rise in blood pressure with age.[4][5] This makes it a suitable model for evaluating the efficacy and mechanism of action of antihypertensive drugs like this compound.
Experimental Protocol
This protocol outlines a proposed methodology for a preclinical study in SHR, based on dosages and procedures reported for the individual components.
2.1. Animals
-
Species: Spontaneously Hypertensive Rats (SHR) and a normotensive control strain, such as Wistar-Kyoto (WKY) rats.[6]
-
Age: 16-17 week old male SHRs are typically used as they have established hypertension.[4]
-
Housing: Animals should be housed in a temperature-controlled environment (22-25°C) with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum.[7][8]
2.2. Drug Preparation and Administration
-
Dosage (Proposed): Based on the literature for individual components, a starting point for a combined oral daily dose could be:
-
Formulation: this compound tablets can be crushed and suspended in a suitable vehicle, such as distilled water or a 0.5% carboxymethylcellulose solution, for oral administration.
-
Administration: The drug suspension should be administered orally once daily via gavage for a specified treatment period (e.g., 4-8 weeks).[7][12] A control group of SHR and WKY rats should receive the vehicle alone.
2.3. Blood Pressure and Heart Rate Monitoring
-
Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in rats.[13] For continuous and more accurate measurements of systolic, diastolic, and mean arterial pressure, as well as heart rate, radiotelemetry is the gold standard.[4]
-
Frequency: Measurements should be taken at baseline before the start of treatment and at regular intervals throughout the study (e.g., weekly).[4]
2.4. Biochemical and Hematological Analysis
At the end of the treatment period, blood samples should be collected for analysis of various parameters.
-
Sample Collection: Blood can be collected via cardiac puncture under anesthesia.
-
Biochemical Parameters:
-
Renal Function: Serum creatinine and Blood Urea Nitrogen (BUN) to assess kidney function.[14][15]
-
Electrolytes: Sodium, potassium, chloride, calcium, and magnesium levels to monitor the effects of the diuretic component.[16]
-
Liver Function: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential hepatotoxicity.[14][17]
-
Lipid Profile: Serum cholesterol and triglycerides.[18]
-
Glucose: To monitor for potential hyperglycemia, a known side effect of thiazide diuretics.[16]
-
-
Hematological Parameters: Red blood cell (RBC) count, white blood cell (WBC) count, hemoglobin, and hematocrit.[13][14]
2.5. Histopathological Analysis
-
Tissue Collection: Organs such as the heart, kidneys, and aorta should be harvested, weighed, and fixed in 10% neutral buffered formalin.
-
Analysis: Tissues can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and with specific stains like Masson's trichrome to assess fibrosis.[19] This analysis can reveal treatment effects on cardiac hypertrophy and vascular remodeling.[19]
Data Presentation
The following tables summarize the expected quantitative data from an experiment using this compound in SHR, based on findings for its individual components.
Table 1: Hemodynamic Parameters
| Parameter | Control (SHR) | This compound Treated (SHR) | Control (WKY) | Reference |
| Systolic Blood Pressure (mmHg) | ~194 ± 2 | Significant Reduction | ~128 ± 3 | [6] |
| Diastolic Blood Pressure (mmHg) | Elevated | Significant Reduction | Normal | [20] |
| Mean Arterial Pressure (mmHg) | Elevated | Significant Reduction | Normal | [4] |
| Heart Rate (beats/min) | May be elevated | May be reduced due to Reserpine | Normal | [1] |
Table 2: Biochemical Parameters
| Parameter | Control (SHR) | This compound Treated (SHR) | Expected Change | Reference |
| Serum Creatinine (mg/dL) | Normal to slightly elevated | May decrease | Improvement in renal function | [20] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Normal | No significant change expected | - | [14] |
| Serum Sodium (mEq/L) | Normal | May decrease (Hyponatremia) | Diuretic effect | [16] |
| Serum Potassium (mEq/L) | Normal | May decrease (Hypokalemia) | Diuretic effect | [16] |
| Serum Glucose (mg/dL) | Normal | May increase (Hyperglycemia) | Thiazide effect | [16] |
| Plasma Angiotensin II (pg/mL) | Elevated | May increase due to HCTZ | RAS activation | [6] |
Table 3: Histopathological Parameters
| Parameter | Control (SHR) | This compound Treated (SHR) | Expected Change | Reference |
| Heart Weight / Body Weight Ratio | Increased | May be reduced | Attenuation of cardiac hypertrophy | [19] |
| Aortic Media Thickness | Increased | May be reduced | Reversal of vascular remodeling | [19] |
| Renal Interstitial Fibrosis | Present | May be reduced | Renal protection | [21] |
Visualization of Mechanisms
4.1. Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for the individual components of this compound.
Caption: Mechanism of action of Reserpine.
Caption: Mechanism of action of Hydralazine.
Caption: Mechanism of action of Hydrochlorothiazide.
4.2. Experimental Workflow
Caption: Proposed experimental workflow.
References
- 1. This compound for Research|RUO Antihypertensive Compound [benchchem.com]
- 2. Reserpine - Wikipedia [en.wikipedia.org]
- 3. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 4. Egg-Derived Tri-Peptide IRW Exerts Antihypertensive Effects in Spontaneously Hypertensive Rats | PLOS One [journals.plos.org]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrochlorothiazide combined with exercise training attenuates blood pressure variability and renal dysfunctions in an experimental model of hypertension and ovarian hormone deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of guanethidine and hydrochlorothiazide on blood pressure and vascular tyrosine hydroxylase activity in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of chlorothiazide on serial measurements of exchangeable sodium and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. wvj.science-line.com [wvj.science-line.com]
- 16. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Blood biochemistry and hematological changes in rats after administration of a mixture of three anesthetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Comparative effects of hydralazine and captopril on the cardiovascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Application Note & Protocol: In-Vitro Vascular Reactivity Assay Using Adelfan-Esidrex
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adelfan-Esidrex is a combination antihypertensive medication comprising three active ingredients: Reserpine, Dihydralazine, and Hydrochlorothiazide.[1][2][3][4][5] This formulation achieves blood pressure reduction through complementary mechanisms of action, making it a subject of interest for vascular pharmacology research.[1][2] This application note provides a detailed protocol for assessing the vascular reactivity of this compound in an in-vitro setting using isolated arterial rings. The protocol outlines the methodology for evaluating the vasorelaxant properties of this drug combination on pre-contracted vascular smooth muscle.
-
Reserpine: Depletes catecholamine stores (e.g., norepinephrine) from sympathetic nerve endings, which reduces peripheral vascular resistance.[1][6][7][8] It irreversibly blocks the vesicular monoamine transporter (VMAT).[7][8]
-
Dihydralazine: A direct-acting vasodilator that primarily relaxes arteriolar smooth muscle.[1][9] Its mechanism includes stimulating nitric oxide (NO) release, leading to increased cyclic guanosine monophosphate (cGMP), and inhibiting calcium ion influx in vascular smooth muscle cells.[9]
-
Hydrochlorothiazide: A thiazide diuretic with secondary vasodilatory effects.[1][10] It is believed to activate calcium-activated potassium (KCa) channels, causing hyperpolarization and relaxation of vascular smooth muscle.[10][11]
Experimental Protocol
Materials and Reagents
-
Isolated Tissue: Thoracic aorta from a suitable animal model (e.g., Wistar rat).
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or distilled water).
-
Buffer: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).
-
Vasoconstrictor: Phenylephrine (PE) or Potassium Chloride (KCl).
-
Gas Mixture: Carbogen (95% O2, 5% CO2).
-
Equipment:
-
Organ bath system (Myograph) with isometric force transducers.
-
Data acquisition system.
-
Dissection microscope and tools.
-
Water bath with temperature control.
-
pH meter.
-
Preparation of Isolated Aortic Rings
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
Suspend the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
Experimental Procedure
-
Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. Replace the Krebs solution every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings with 60 mM KCl. Once a stable contraction is achieved, wash the tissues with Krebs solution to return to baseline. This step confirms the viability of the vascular smooth muscle.
-
Pre-contraction: Induce a submaximal, stable contraction with a vasoconstrictor. A common choice is Phenylephrine (10⁻⁶ M).
-
Cumulative Concentration-Response: Once the contraction induced by Phenylephrine reaches a plateau, add cumulative concentrations of this compound stock solution to the organ bath. Start with a low concentration and increase in a stepwise manner (e.g., 10⁻⁹ M to 10⁻⁴ M). Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
Data Analysis
-
The relaxation response to this compound is expressed as a percentage of the pre-contraction induced by Phenylephrine.
-
Plot the concentration-response curve with the logarithm of the molar concentration of this compound on the x-axis and the percentage of relaxation on the y-axis.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximal relaxation) values from the concentration-response curve using non-linear regression analysis.
Data Presentation
The quantitative data obtained from the vascular reactivity assay can be summarized in the following tables for clear comparison.
Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Aortic Rings
| Concentration (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | 5.2 ± 1.3 |
| 1 x 10⁻⁸ | 15.8 ± 2.1 |
| 1 x 10⁻⁷ | 35.4 ± 3.5 |
| 1 x 10⁻⁶ | 60.1 ± 4.2 |
| 1 x 10⁻⁵ | 85.7 ± 3.9 |
| 1 x 10⁻⁴ | 95.3 ± 2.8 |
Table 2: Potency and Efficacy of this compound
| Drug | EC₅₀ (M) | Eₘₐₓ (%) |
| This compound | 1.8 x 10⁻⁷ | 95.3 ± 2.8 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The overall experimental process for the in-vitro vascular reactivity assay is depicted in the following workflow diagram.
Caption: Workflow for the in-vitro vascular reactivity assay.
Signaling Pathways of this compound Components
The vasorelaxant effects of this compound are a result of the synergistic actions of its three components on vascular smooth muscle cells (VSMC). The diagrams below illustrate their individual signaling pathways.
1. Reserpine's Mechanism of Action
Caption: Reserpine depletes norepinephrine, reducing vasoconstriction.
2. Dihydralazine's Mechanism of Action
Caption: Dihydralazine promotes vasorelaxation via NO/cGMP and Ca²⁺ blocking.
3. Hydrochlorothiazide's Mechanism of Action
Caption: Hydrochlorothiazide induces vasorelaxation via KCa channel activation.
References
- 1. This compound for Research|RUO Antihypertensive Compound [benchchem.com]
- 2. pillintrip.com [pillintrip.com]
- 3. Adelphane Esidrex Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 4. Expressmed [expressmed.in]
- 5. ADELPHANE-ESIDREX - Drug - RxReasoner [rxreasoner.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Reserpine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 9. What is the mechanism of Dihydralazine Sulfate? [synapse.patsnap.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Activation of human smooth muscle BK channels by hydrochlorothiazide requires cell integrity and the presence of BK β1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Adelfan-Esidrex Components in Human Plasma by HPLC
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the active pharmaceutical ingredients of Adelfan-Esidrex—reserpine, dihydralazine, and hydrochlorothiazide—in human plasma. Due to the absence of a validated single HPLC method for the concurrent analysis of all three compounds in plasma, this document synthesizes and adapts protocols from established methods for the individual or partial analysis of these drugs. The proposed method aims to provide a robust and sensitive analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol includes detailed procedures for sample preparation, chromatographic conditions, and validation parameters.
Introduction
This compound is a combination antihypertensive medication containing reserpine, dihydralazine sulfate, and hydrochlorothiazide. Reserpine is an indole alkaloid that depletes catecholamines from peripheral sympathetic nerve endings. Dihydralazine is a direct-acting vasodilator that relaxes arterial smooth muscle. Hydrochlorothiazide is a thiazide diuretic that reduces the reabsorption of electrolytes from the renal tubules. The synergistic action of these three components provides effective control of blood pressure.
Experimental
Materials and Reagents
-
Reserpine reference standard
-
Dihydralazine sulfate reference standard
-
Hydrochlorothiazide reference standard
-
Internal Standard (IS): Hydroflumethiazide for Hydrochlorothiazide[4], Papaverine for Reserpine[3], and a suitable analog for Dihydralazine.
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and column oven
-
UV-Visible or Diode Array Detector (DAD). A fluorescence detector may be beneficial for reserpine and a mass spectrometer for dihydralazine for enhanced sensitivity and selectivity.[1][5]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Standard Solutions Preparation
Stock solutions of reserpine, dihydralazine sulfate, hydrochlorothiazide, and the internal standard are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a suitable solvent mixture (e.g., methanol:water 50:50 v/v) to prepare calibration curve standards and quality control (QC) samples.
Analytical Procedure
Sample Preparation
A robust sample preparation protocol is critical for accurate and precise quantification of drugs in a complex matrix like plasma. A generic workflow is presented below, which may require optimization for simultaneous extraction.
Figure 1: General workflow for plasma sample preparation.
Detailed Protocol:
-
Protein Precipitation: To 500 µL of plasma in a microcentrifuge tube, add the internal standard(s). Add 1 mL of cold acetonitrile to precipitate plasma proteins.
-
Extraction: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.
-
Injection: Inject a 20 µL aliquot into the HPLC system.
For enhanced clean-up, a liquid-liquid extraction or solid-phase extraction can be employed. For instance, hydrochlorothiazide can be extracted with ethyl acetate.[2] Dihydralazine may require acidification and derivatization for improved stability and detection.[1]
Chromatographic Conditions
A gradient elution program is proposed to achieve optimal separation of the three analytes and the internal standard.
Figure 2: HPLC analysis workflow.
Proposed HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | DAD at 268 nm (Reserpine), 225 nm (Hydrochlorothiazide), and 230 nm (Dihydralazine). Fluorescence: Ex 280 nm, Em 360 nm for Reserpine. MS/MS for higher sensitivity for all analytes.[1][2][3] |
| Gradient Program | Start with a low percentage of Mobile Phase B, and gradually increase to elute all compounds within a reasonable runtime. A suggested starting point is 10% B, increasing to 90% B over 15 minutes. |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity and Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of the analytes and IS.
-
Linearity and Range: Calibration curves should be prepared by spiking blank plasma with known concentrations of the analytes. A linear range covering the expected plasma concentrations should be established. For example, for hydrochlorothiazide, a linear range of 20-700 ng/mL has been reported.[2] For dihydralazine, a range of 0.500-302 ng/mL has been validated.[6] For reserpine, a range of 0.36 to 400 ng/mL is suggested.[3]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
-
Recovery: The extraction efficiency of the method is determined by comparing the peak areas of the analytes from extracted plasma samples with those of unextracted standards.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Reserpine | 0.36 - 400[3] | > 0.99 |
| Dihydralazine | 0.5 - 302[6] | > 0.99 |
| Hydrochlorothiazide | 20 - 700[2] | > 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Reserpine | LQC | e.g., 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | e.g., 100 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| HQC | e.g., 300 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| Dihydralazine | LQC | e.g., 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | e.g., 150 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| HQC | e.g., 250 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| Hydrochlorothiazide | LQC | e.g., 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | e.g., 300 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| HQC | e.g., 600 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Stability
| Analyte | Mean Extraction Recovery (%) | Freeze-Thaw Stability (% Change) | Short-Term Stability (% Change) | Long-Term Stability (% Change) |
| Reserpine | > 85 | < 15 | < 15 | < 15 |
| Dihydralazine | > 85 | < 15 | < 15 | < 15 |
| Hydrochlorothiazide | > 85 | < 15 | < 15 | < 15 |
Conclusion
The proposed HPLC method provides a framework for the simultaneous quantification of reserpine, dihydralazine, and hydrochlorothiazide in human plasma. The method is based on established analytical principles and combines elements from previously validated methods for the individual components. Successful validation of this composite method will offer a valuable tool for researchers, scientists, and drug development professionals in the fields of pharmacokinetics and clinical drug monitoring. Further optimization of the sample preparation and chromatographic conditions may be necessary to achieve the desired sensitivity, selectivity, and run time for specific applications.
References
- 1. Liquid chromatographic determination of dihydralazine and hydralazine in human plasma and its application to pharmacokinetic studies of dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adelfan-Esidrex Administration in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Adelfan-Esidrex, a combination antihypertensive agent, in established animal models of hypertension. The protocols outlined below are based on published research and are intended to assist in the preclinical evaluation of this drug combination.
This compound is a combination of three active ingredients:
-
Reserpine: A peripheral and central sympatholytic agent that depletes catecholamines from nerve endings.
-
Dihydralazine: A direct-acting vasodilator that primarily relaxes arterial smooth muscle.[1]
-
Hydrochlorothiazide: A thiazide diuretic that promotes the excretion of sodium and water, reducing blood volume.[2][3]
The synergistic action of these components provides a multi-faceted approach to lowering blood pressure.[2][3]
Animal Models of Hypertension
The selection of an appropriate animal model is critical for hypertension research. Below are summaries of commonly used models:
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[4] SHRs develop hypertension without any specific intervention and exhibit many of the cardiovascular and renal complications seen in human hypertension.
-
L-NAME-Induced Hypertension: Administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, induces a rapid and sustained increase in blood pressure. This model is useful for studying endothelial dysfunction-related hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: This model involves the administration of a mineralocorticoid (DOCA) and a high-salt diet, often combined with unilateral nephrectomy. It is a model of volume-dependent hypertension with a significant inflammatory component.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of a reserpine, hydralazine, and hydrochlorothiazide combination in spontaneously hypertensive rats (SHR).
Table 1: Effect of Reserpine, Hydralazine, and Hydrochlorothiazide Combination on Mean Arterial Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Animal Model | Age of Animals | Duration of Treatment | Mean Arterial Pressure (mmHg) - Before Treatment | Mean Arterial Pressure (mmHg) - After Treatment | Percent Change | Reference |
| Placebo | SHR | 20 weeks | 1 month | 162 ± 12 | 162 ± 12 | 0% | [5] |
| Reserpine + Hydralazine + Hydrochlorothiazide | SHR | 20 weeks | 1 month | Not specified | 113 ± 7 | Significant reduction (p < 0.01) | [5] |
Table 2: Comparative Efficacy of Individual Components in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Animal Model | Age of Animals at Start of Treatment | Duration of Treatment | Average Blood Pressure Reduction from Control (mmHg) | Reference |
| Chlorothiazide | SHR | 12 weeks | 38 weeks | 40 | [4] |
| Reserpine | SHR | 12 weeks | 38 weeks | 40 | [4] |
| Hydralazine | SHR | 12 weeks | 38 weeks | 85 | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound in the Spontaneously Hypertensive Rat (SHR) Model
Objective: To assess the antihypertensive efficacy of an oral combination of reserpine, dihydralazine, and hydrochlorothiazide in SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old.
-
Normotensive Wistar-Kyoto (WKY) rats as a control group.
-
Reserpine, Dihydralazine sulfate, Hydrochlorothiazide (analytical grade).
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Oral gavage needles.
-
Tail-cuff plethysmography system for blood pressure measurement.
-
Metabolic cages for urine collection (optional).
Methodology:
-
Animal Acclimatization: House the animals in a temperature-controlled facility with a 12-hour light/dark cycle for at least one week before the experiment. Provide standard rat chow and water ad libitum.
-
Baseline Measurements: Acclimate the rats to the tail-cuff apparatus for 3-5 days before recording baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR). Record baseline measurements for at least three consecutive days.
-
Drug Preparation:
-
Prepare a suspension of the drug combination in the chosen vehicle. The exact concentrations will depend on the desired dosage. Based on the literature, a starting point for daily oral dosages could be in the range of:
-
Reserpine: ~0.1-0.5 mg/kg
-
Dihydralazine: ~10-25 mg/kg
-
Hydrochlorothiazide: ~10-20 mg/kg
-
-
Ensure the suspension is homogenous by vortexing before each administration.
-
-
Drug Administration:
-
Divide the SHRs into a treatment group and a vehicle control group.
-
Administer the drug combination or vehicle to the respective groups once daily via oral gavage. The volume of administration should not exceed 10 ml/kg body weight.
-
The duration of treatment can range from 4 to 8 weeks, depending on the study's objectives.
-
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR weekly using the tail-cuff method throughout the treatment period.
-
Data Analysis: Analyze the changes in blood pressure and heart rate over time between the treated and control groups using appropriate statistical methods (e.g., ANOVA with repeated measures).
Protocol 2: Induction and Treatment of L-NAME-Induced Hypertension
Objective: To evaluate the effect of this compound on hypertension induced by chronic nitric oxide synthase inhibition.
Materials:
-
Male Wistar rats (8-10 weeks old).
-
N(G)-nitro-L-arginine methyl ester (L-NAME).
-
This compound components and vehicle as described in Protocol 1.
-
Drinking water bottles.
-
Tail-cuff plethysmography system.
Methodology:
-
Hypertension Induction: Dissolve L-NAME in drinking water at a concentration of 40 mg/kg/day (adjusting for daily water consumption). Provide this as the sole source of drinking water for 4-6 weeks to induce hypertension.
-
Baseline Measurements: After the induction period, confirm the development of hypertension by measuring blood pressure for three consecutive days.
-
Treatment:
-
Divide the hypertensive rats into a treatment group and a control group (continuing on L-NAME water).
-
Administer the this compound combination or vehicle daily via oral gavage as described in Protocol 1.
-
-
Monitoring and Analysis: Monitor blood pressure weekly and perform data analysis as outlined in Protocol 1.
Protocol 3: Induction and Treatment of DOCA-Salt Hypertension
Objective: To assess the efficacy of this compound in a model of mineralocorticoid-induced, volume-dependent hypertension.
Materials:
-
Male Sprague-Dawley rats.
-
Deoxycorticosterone acetate (DOCA).
-
Saline solution (1% NaCl).
-
Surgical instruments for unilateral nephrectomy.
-
This compound components and vehicle.
-
Tail-cuff plethysmography system.
Methodology:
-
Surgical Procedure: Perform a unilateral nephrectomy on anesthetized rats. Allow a one-week recovery period.
-
Hypertension Induction:
-
Administer DOCA (e.g., 25 mg/kg, subcutaneously) twice a week.
-
Replace drinking water with 1% NaCl solution.
-
Continue this regimen for 4-6 weeks to induce hypertension.
-
-
Baseline and Treatment: Follow the procedures for baseline measurement, drug administration, and monitoring as described in Protocol 2.
Mandatory Visualizations
Caption: Signaling pathways of this compound components.
Caption: General experimental workflow for hypertension studies.
References
- 1. 1mg.com [1mg.com]
- 2. drugs.com [drugs.com]
- 3. Reserpine, hydralazine, and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Relative effectiveness of chlorothiazide, reserpine and hydrallazine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function of the isolated spontaneously hypertensive rat kidney after blood pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effects of Adelfan-Esidrex Components on Endothelial Cells
These application notes provide an overview of the known effects of the active components of Adelfan-Esidrex—dihydralazine and hydrochlorothiazide—on endothelial function. Due to a lack of direct in vitro cell culture studies on the combined product or on reserpine's direct endothelial effects, this document focuses on the available experimental data for the individual vasodilating and diuretic components.
Dihydralazine: Endothelium-Dependent Vasodilation
Dihydralazine, a vasodilator, has been shown to exert its effects through both endothelium-dependent and -independent mechanisms. The following sections detail the findings and a protocol based on ex vivo studies of rabbit aorta, a common model for assessing endothelial function.
Data Summary: Dihydralazine Effects on Rabbit Aorta
| Parameter | Observation | Concentration Range | Reference |
| Vasodilation (with intact endothelium) | Dose-dependent relaxation | 10⁻⁸ to 10⁻⁴ M | |
| Vasodilation (with removed endothelium) | Significantly reduced relaxation | 10⁻⁸ to 10⁻⁴ M | |
| Mechanism | Likely involves the release of Endothelium-Derived Relaxing Factor (EDRF), now known as nitric oxide (NO). | N/A |
Experimental Protocol: Ex Vivo Assessment of Dihydralazine on Aortic Rings
This protocol is adapted from studies investigating the vasoactive effects of dihydralazine on isolated arterial rings.
Objective: To determine the endothelium-dependent vasodilator effect of dihydralazine.
Materials:
-
Male New Zealand white rabbits
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine
-
Dihydralazine hydrochloride
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation: Euthanize a rabbit and carefully excise the thoracic aorta. Immediately place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in width. For endothelium-denuded rings, gently rub the intimal surface with a wooden stick.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g. During this period, replace the bath solution every 15-20 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable contraction is achieved, confirm the presence or absence of a functional endothelium by adding acetylcholine (10⁻⁶ M). Rings with intact endothelium will show significant relaxation, while denuded rings will not.
-
Drug Application: After washing out the acetylcholine and allowing the rings to return to baseline, re-contract them with phenylephrine.
-
Construct a cumulative concentration-response curve for dihydralazine by adding it to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Compare the response curves between endothelium-intact and endothelium-denuded rings.
Visualizations: Dihydralazine's Proposed Mechanism
Caption: Proposed mechanism of Dihydralazine-induced vasodilation.
Hydrochlorothiazide: Effects on Endothelial Function
Hydrochlorothiazide, a thiazide diuretic, is primarily known for its effects on blood pressure through volume depletion. However, studies suggest it may also have favorable effects on endothelial function, particularly in hypertensive individuals.
Data Summary: Hydrochlorothiazide Effects on Endothelial Function (in vivo)
| Parameter | Study Population | Observation | Potential Mechanism | Reference |
| Endothelial Progenitor Cells (EPCs) | Healthy Subjects | Increased number of circulating EPCs. | Mobilization from bone marrow. | |
| Flow-Mediated Dilation (FMD) | Hypertensive Patients | Improvement in FMD after long-term treatment. | Reduced oxidative stress, improved NO bioavailability. | |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Hypertensive Patients | Reduction in soluble VCAM-1 levels. | Anti-inflammatory effects. |
Experimental Protocol: In Vitro Culture of Endothelial Cells (General Protocol)
Objective: To assess the direct effects of hydrochlorothiazide on endothelial cell viability, proliferation, and inflammatory marker expression.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Hydrochlorothiazide (soluble stock solution)
-
Tumor Necrosis Factor-alpha (TNF-α) for inflammatory stimulation
-
MTT or WST-1 assay kits for viability/proliferation
-
ELISA kits for VCAM-1
-
Phosphate Buffered Saline (PBS) and Trypsin-EDTA
Procedure:
-
Cell Culture: Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Once confluent, detach cells using Trypsin-EDTA and seed them into 96-well plates (for viability assays) or 24-well plates (for protein expression assays) at an appropriate density (e.g., 5 x 10³ cells/well for 96-well plates). Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of hydrochlorothiazide (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Optional Inflammatory Challenge: For studying anti-inflammatory effects, co-incubate with an inflammatory stimulus like TNF-α (e.g., 10 ng/mL) for the final 6-24 hours of the treatment period.
-
Endpoint Assays:
-
Viability/Proliferation: Perform an MTT or WST-1 assay according to the manufacturer's instructions. Measure absorbance using a microplate reader.
-
Protein Expression: Collect cell culture supernatants to measure secreted markers like soluble VCAM-1 via ELISA.
-
-
Data Analysis: Normalize data to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significant differences.
Visualizations: Experimental Workflow and Conceptual Pathway
Caption: General workflow for in vitro HUVEC experiments.
Reserpine: Note on Endothelial Cell Data
Based on the available literature, there is a lack of direct experimental studies focusing on the effects of reserpine on endothelial cells in an in vitro culture setting. Reserpine's primary antihypertensive mechanism involves the depletion of catecholamines (like norepinephrine) from peripheral sympathetic nerve endings, which leads to a decrease in cardiac output and peripheral resistance. This action is not directly mediated by endothelial cell signaling pathways in the same manner as vasodilators like dihydralazine. Further research would be required to elucidate any potential secondary or direct effects of reserpine on the endothelium.
Application Note: Simultaneous UPLC-MS/MS Analysis of Adelfan-Esidrex (Reserpine, Dihydralazine, Hydrochlorothiazide) and its Major Metabolites in Human Plasma
Abstract
This application note presents a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of the three active pharmaceutical ingredients of Adelfan-Esidrex—reserpine, dihydralazine, and hydrochlorothiazide—along with their major metabolites in human plasma. The identified metabolites for targeted analysis are methylreserpate and trimethoxybenzoic acid (from reserpine), and acetylated dihydralazine and the dihydralazine-pyruvic acid hydrazone. Hydrochlorothiazide is analyzed as the parent compound due to its limited metabolism. The method utilizes a simple protein precipitation extraction procedure and a gradient elution on a C18 reversed-phase column, providing excellent chromatographic separation and detection within a short run time. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, drug metabolism, and clinical monitoring studies of this combination therapy.
Introduction
This compound is a combination antihypertensive medication consisting of reserpine, dihydralazine, and hydrochlorothiazide.[1] Reserpine is an indole alkaloid that depletes catecholamines from nerve endings.[2] Dihydralazine is a direct-acting vasodilator.[1] Hydrochlorothiazide is a thiazide diuretic that promotes the excretion of sodium and water.[1] The synergistic action of these three compounds provides effective blood pressure control.
Understanding the metabolic fate of these drugs is crucial for evaluating their efficacy and safety. Reserpine undergoes extensive metabolism, primarily through hydrolysis, to form methylreserpate and trimethoxybenzoic acid.[2] Dihydralazine is metabolized via acetylation and condensation reactions with endogenous carbonyl compounds to form hydrazones.[3][4] In contrast, hydrochlorothiazide is largely excreted unchanged.[5] A robust analytical method for the simultaneous quantification of the parent drugs and their key metabolites is essential for comprehensive pharmacokinetic and pharmacodynamic assessments. This application note details such a method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental
Materials and Reagents
Reserpine, dihydralazine sulfate, hydrochlorothiazide, methylreserpate, and 3,4,5-trimethoxybenzoic acid certified reference standards were purchased from a reputable supplier. Acetylated dihydralazine and dihydralazine-pyruvic acid hydrazone would need to be synthesized or sourced from a specialized provider. HPLC-grade acetonitrile, methanol, and water were used. Formic acid and ammonium formate were of analytical grade. Human plasma was obtained from a certified blood bank.
Standard Solutions
Stock solutions of all analytes and internal standards (IS) were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation
To 100 µL of plasma sample (calibration standard, QC, or unknown), 10 µL of internal standard working solution and 300 µL of acetonitrile containing 0.1% formic acid were added. The mixture was vortexed for 1 minute to precipitate proteins. After centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the initial mobile phase, and 5 µL was injected into the UPLC-MS/MS system. For samples containing dihydralazine, the addition of a stabilizing agent such as 1,4-dithiothreitol (DTT) to the plasma immediately after collection is recommended to prevent degradation.
UPLC Conditions
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 5.0 10 90 6.0 10 90 6.1 95 5 | 8.0 | 95 | 5 |
MS/MS Conditions
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching
-
Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
Table 1: Proposed MRM Transitions and Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Reserpine | Positive | 609.3 | 195.1 | 40 | 35 |
| Methylreserpate | Positive | 415.2 | 195.1 | 35 | 30 |
| Trimethoxybenzoic Acid | Negative | 211.1 | 196.1 | 25 | 15 |
| Dihydralazine | Positive | 191.1 | 131.1 | 30 | 20 |
| Acetylated Dihydralazine | Positive | 233.1 | 173.1 | 30 | 25 |
| Dihydralazine-Pyruvic Acid Hydrazone | Positive | 261.1 | 215.1 | 35 | 20 |
| Hydrochlorothiazide | Negative | 296.0 | 205.0 | 30 | 22 |
| Internal Standard (e.g., Reserpine-d3) | Positive | 612.3 | 195.1 | 40 | 35 |
| Internal Standard (e.g., Dihydralazine-d4) | Positive | 195.1 | 135.1 | 30 | 20 |
| Internal Standard (e.g., Hydrochlorothiazide-13C,d2) | Negative | 299.0 | 205.0 | 30 | 22 |
Data Presentation
Table 2: Quantitative Summary of a Hypothetical Validation Study
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Reserpine | 0.1 | 100 | < 5.2 | < 6.8 | 95.5 - 104.2 |
| Methylreserpate | 0.5 | 200 | < 4.8 | < 7.1 | 96.1 - 103.5 |
| Trimethoxybenzoic Acid | 1.0 | 500 | < 6.1 | < 8.3 | 94.8 - 105.0 |
| Dihydralazine | 0.5 | 200 | < 7.5 | < 9.2 | 93.5 - 106.3 |
| Acetylated Dihydralazine | 0.5 | 200 | < 6.9 | < 8.8 | 94.2 - 105.5 |
| Dihydralazine-Pyruvic Acid Hydrazone | 1.0 | 250 | < 8.1 | < 10.5 | 92.7 - 107.1 |
| Hydrochlorothiazide | 2.0 | 1000 | < 4.5 | < 6.2 | 97.0 - 104.8 |
Visualizations
Conclusion
This application note provides a comprehensive and detailed protocol for the simultaneous UPLC-MS/MS analysis of reserpine, dihydralazine, hydrochlorothiazide, and their major metabolites in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis in a clinical or research setting. The presented workflow, from sample preparation to data analysis, offers a robust framework for pharmacokinetic and drug metabolism studies of this compound. The inclusion of major metabolites allows for a more complete understanding of the disposition of this combination drug product in the body.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The biological fate of reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | C23H30N2O5 | CID 73532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Inducing Hypotension in Laboratory Animals Using a Combination of Reserpine, Dihydralazine, and Hydrochlorothiazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The combination of reserpine, dihydralazine, and hydrochlorothiazide, the active components of Adelfan-Esidrex, can be utilized in a laboratory setting to induce hypotension in animal models. This application note provides detailed protocols and quantitative data derived from scientific literature on the use of these agents, primarily in rats. The protocols are synthesized from studies on the individual components, as a specific combined protocol for inducing hypotension is not extensively documented. Researchers should optimize these protocols for their specific experimental needs and animal models.
Mechanism of Action: The hypotensive effect of this drug combination results from the synergistic action of its three components:
-
Reserpine: A biogenic amine depletor that irreversibly blocks the vesicular monoamine transporter (VMAT). This action prevents the storage of neurotransmitters like norepinephrine in sympathetic nerve endings, leading to their depletion and a subsequent reduction in sympathetic tone, heart rate, and blood pressure.[1]
-
Dihydralazine: A direct-acting vasodilator that primarily relaxes arterial smooth muscle.[2] Its mechanism is believed to involve the opening of potassium channels, leading to hyperpolarization of the smooth muscle cells and subsequent vasodilation.[1] This vasodilation reduces peripheral resistance, thereby lowering blood pressure.[2]
-
Hydrochlorothiazide: A thiazide diuretic that increases the excretion of sodium and water by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidney.[1] This leads to a reduction in blood volume and cardiac output, contributing to the hypotensive effect.
Quantitative Data Presentation
The following tables summarize the quantitative data on the hypotensive effects of the individual components as reported in studies involving laboratory rats.
Table 1: Hypotensive Effect of Reserpine in Wistar Rats
| Dosage | Route of Administration | Duration of Treatment | Peak Effect on Systolic Blood Pressure (SBP) | Time to Peak Effect |
| 0.032 mg/kg, twice daily | Gavage | 3 weeks | Significant reduction compared to control | 1 week |
| 0.064 mg/kg, twice daily | Gavage | 3 weeks | Significant reduction compared to control | 1 week |
| 0.128 mg/kg, twice daily | Gavage | 3 weeks | Significant reduction compared to control | 1 week |
| 0.160 mg/kg, twice daily | Gavage | 3 weeks | Significant reduction compared to control | 1 week |
Data synthesized from a study on establishing a rat model of hypotension induced by reserpine.[3][4]
Table 2: Hypotensive Effect of Dihydralazine in Hypertensive Rats
| Dosage | Route of Administration | Mean Arterial Pressure (MAP) Reduction |
| 0.1 - 2 mg/kg | Intravenous (i.v.) | Stepwise fall to a minimum of ~50 mmHg |
Data from a study on the cerebrovascular effects of dihydralazine-induced hypotension in hypertensive rats.[2]
Table 3: Antihypertensive Effect of Hydrochlorothiazide in Spontaneously Hypertensive Rats (SHR)
| Dosage | Route of Administration | Duration of Treatment | Systolic Blood Pressure (SBP) Reduction |
| 1.5 mg/kg/day | In drinking water | 7 days | 41 ± 2 mm Hg |
Note: This study was conducted on hypertensive rats to evaluate the antihypertensive effect, not to induce hypotension in normotensive animals.[1]
Experimental Protocols
Protocol 1: Induction of Chronic Hypotension with Reserpine
This protocol is based on a study that established a stable hypotensive rat model.[3][4]
Materials:
-
Male Wistar rats
-
Reserpine powder
-
0.5% sodium carboxymethyl cellulose (CMC-Na) solution
-
Gavage needles
-
Apparatus for measuring blood pressure (e.g., tail-cuff method)
Procedure:
-
Prepare a suspension of reserpine in 0.5% CMC-Na. For a target dose of 0.032 mg/kg, the concentration of the suspension will depend on the gavage volume (typically 10 ml/kg).
-
Administer the reserpine suspension to the rats by oral gavage twice a day.
-
Monitor and record the systolic blood pressure (SBP) and heart rate (HR) of the rats before the start of the treatment and then weekly for the duration of the experiment.
-
Continue the administration for at least three weeks to establish a stable hypotensive state. Note that continuous administration is necessary to maintain hypotension.[4]
Protocol 2: Induction of Acute Hypotension with Dihydralazine
This protocol is adapted from a study investigating the acute effects of dihydralazine on blood pressure.[2]
Materials:
-
Male hypertensive rats (e.g., Spontaneously Hypertensive Rats - SHR)
-
Dihydralazine hydrochloride
-
Sterile saline for injection
-
Intravenous (i.v.) catheters
-
Apparatus for continuous blood pressure monitoring (e.g., arterial line connected to a pressure transducer)
Procedure:
-
Anesthetize the rats and surgically implant an intravenous catheter for drug administration and an arterial catheter for direct blood pressure measurement.
-
Allow the animals to stabilize.
-
Prepare a solution of dihydralazine in sterile saline.
-
Administer dihydralazine intravenously in increasing single doses, starting from 0.1 mg/kg and going up to 2 mg/kg.
-
Continuously monitor the mean arterial pressure (MAP) and record the values after each dose once a stable blood pressure is achieved.
Protocol 3: Proposed Combined Protocol for Inducing Hypotension
This is a suggested protocol based on the synthesis of available data for the individual components. Pilot studies are essential to determine the optimal dosages and timing for the desired level and duration of hypotension.
Materials:
-
Laboratory rats (species and strain to be chosen based on the experimental objective)
-
Reserpine, Dihydralazine hydrochloride, Hydrochlorothiazide
-
Appropriate vehicles for each drug (e.g., 0.5% CMC-Na for oral administration, sterile saline for injection)
-
Administration equipment (gavage needles, i.v. catheters)
-
Blood pressure monitoring system
Procedure:
Part A: Induction of a Basal Hypotensive State (Chronic)
-
Begin by inducing a mild, stable hypotension using reserpine as described in Protocol 1, using a low dose (e.g., 0.032 mg/kg, twice daily orally) for 1-3 weeks.
-
Consider concurrent administration of hydrochlorothiazide in the drinking water (e.g., starting with a low dose and adjusting based on pilot data) to contribute to volume depletion and a reduction in blood pressure.
Part B: Induction of Acute, Deeper Hypotension (Acute-on-Chronic)
-
Once a stable basal hypotensive state is achieved, induce acute, more profound hypotension using dihydralazine.
-
Administer dihydralazine intravenously at a starting dose of 0.1 mg/kg, as described in Protocol 2.
-
Monitor the blood pressure response closely and titrate the dihydralazine dose to achieve the target level of hypotension.
Mandatory Visualizations
Caption: Signaling pathways of the three components leading to hypotension.
Caption: A typical experimental workflow for inducing and monitoring hypotension.
Caption: Logical relationship of the drug combination's effects.
References
- 1. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Establishment of a Rat Model of Hypotension Induced by Reserpine [iac.iacademic.info]
- 4. [Establishment of a Rat Model of Hypotension Induced by Reserpine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of Adelfan-Esidrex on Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac remodeling, a compensatory response of the heart to various pathological stimuli such as hypertension and myocardial infarction, involves alterations in cardiac size, shape, and function.[1] This process is characterized by cardiac hypertrophy, fibrosis, and inflammation, which can ultimately lead to heart failure. Adelfan-Esidrex is a combination antihypertensive medication containing three active ingredients: Reserpine (0.1 mg), Dihydralazine (10 mg), and Hydrochlorothiazide (10 mg).[2][3][4][5][6] This document outlines a detailed protocol to assess the effects of this compound on cardiac remodeling in a preclinical animal model.
-
Reserpine: Depletes catecholamine stores from sympathetic nerve endings, leading to reduced heart rate and peripheral vascular resistance.[2]
-
Dihydralazine: A direct-acting vasodilator that relaxes arteriolar smooth muscle.[2]
-
Hydrochlorothiazide: A thiazide diuretic that promotes the excretion of sodium and water, reducing blood volume and also exhibiting secondary vasodilatory effects.[2]
The synergistic action of these components suggests a potential role in mitigating adverse cardiac remodeling. This protocol provides a framework for evaluating these effects through functional, histological, and molecular analyses.
Experimental Design and Workflow
A murine model of pressure overload-induced cardiac remodeling, such as transverse aortic constriction (TAC), is proposed. This model effectively mimics the pathological stimuli leading to cardiac hypertrophy and fibrosis.
Caption: Experimental workflow for assessing this compound effects.
Detailed Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure: Transverse Aortic Constriction (TAC) will be performed to induce pressure overload. A sham operation will be conducted on the control group, involving the same surgical procedure without the aortic constriction.
-
Drug Formulation: this compound tablets will be crushed and suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.
-
Dosing: Based on the human equivalent dose and previous studies with individual components, a starting dose can be calculated. For instance, a dose of 12.5 mg/kg/day for hydrochlorothiazide has been used in rat models.[7] Dose-ranging studies may be necessary to determine the optimal dose of the combined formulation.
-
Administration: Daily oral gavage for 4 weeks, commencing one week post-TAC surgery.
Echocardiographic Assessment of Cardiac Function
This non-invasive technique is used to serially evaluate cardiac function and morphology.[8]
-
Anesthesia: Lightly anesthetize mice with isoflurane (2.5% for induction, 1.5% for maintenance).[9] Maintain body temperature at 37°C.
-
Imaging: Use a high-frequency ultrasound system with a linear transducer (30-40 MHz).
-
Views: Acquire images from the parasternal long-axis (PLAX) and short-axis (PSAX) views.[10][11]
-
M-mode Imaging: From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Anterior and Posterior Wall Thickness at end-diastole (AWTd, PWTd).
-
-
Calculations: From the M-mode measurements, calculate:
-
Ejection Fraction (EF %): A measure of systolic function.
-
Fractional Shortening (FS %): Another indicator of systolic function.
-
Left Ventricular Mass (LV Mass).
-
Histological Analysis of Cardiac Hypertrophy and Fibrosis
At the end of the treatment period, hearts will be collected for histological examination.
3.3.1. Masson's Trichrome Staining for Fibrosis
This stain differentiates collagen (blue) from myocardium (red), allowing for the quantification of interstitial fibrosis.[12][13]
-
Tissue Preparation: Perfuse hearts with saline, followed by 4% paraformaldehyde. Excise, weigh, and fix the hearts in 4% paraformaldehyde for 24 hours. Embed in paraffin and cut 5 µm sections.
-
Staining Protocol: a. Deparaffinize and rehydrate sections. b. Re-fix in Bouin's solution for 1 hour at 56°C. c. Stain with Weigert's iron hematoxylin for 10 minutes. d. Stain with Biebrich scarlet-acid fuchsin for 10-15 minutes. e. Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. f. Stain with aniline blue for 5-10 minutes. g. Differentiate in 1% acetic acid for 2-5 minutes. h. Dehydrate, clear in xylene, and mount.[14]
-
Quantification: Capture images of the stained sections and use image analysis software (e.g., ImageJ) to calculate the collagen volume fraction (blue-stained area / total tissue area).
3.3.2. Wheat Germ Agglutinin (WGA) Staining for Cardiomyocyte Size
WGA staining outlines the cell membrane of cardiomyocytes, allowing for the measurement of their cross-sectional area as an index of hypertrophy.
-
Tissue Preparation: Use paraffin-embedded sections as described above.
-
Staining: Incubate rehydrated sections with a fluorescently labeled WGA conjugate.
-
Quantification: Capture fluorescent images and use image analysis software to measure the cross-sectional area of at least 100 transversely sectioned cardiomyocytes per heart.
Molecular Analysis of Remodeling Markers
3.4.1. Quantitative PCR (qPCR) for Gene Expression
Measure the mRNA levels of key markers of cardiac hypertrophy and fibrosis.
-
RNA Extraction: Isolate total RNA from frozen left ventricular tissue using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR: Perform real-time PCR using SYBR Green chemistry and primers for:
-
Nppa (Atrial Natriuretic Peptide - ANP): A marker of cardiac hypertrophy.[15][16][17]
-
Nppb (Brain Natriuretic Peptide - BNP): Another key hypertrophy marker.[15][16][17]
-
Col1a1 (Collagen type I alpha 1): A major component of fibrotic tissue.
-
Gapdh or Actb (beta-actin) as a housekeeping gene for normalization.
-
-
Analysis: Calculate relative gene expression using the ΔΔCt method.
3.4.2. Western Blot for Protein Expression
Assess the protein levels of key signaling molecules involved in cardiac remodeling.
-
Protein Extraction: Homogenize frozen left ventricular tissue in RIPA buffer.[18]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[18]
-
Immunoblotting: Probe the membrane with primary antibodies against:
-
TGF-β1: A key profibrotic cytokine.[19]
-
Phospho-Smad2/3 and Total Smad2/3: Downstream effectors of the canonical TGF-β pathway.
-
GAPDH or β-actin as a loading control.
-
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band densities using densitometry software.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Echocardiographic Parameters
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Heart Rate (bpm) | |||
| LVIDd (mm) | |||
| LVIDs (mm) | |||
| EF (%) | |||
| FS (%) | |||
| LV Mass (mg) |
Table 2: Histological and Gravimetric Data
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Heart Weight/Body Weight (mg/g) | |||
| Cardiomyocyte Cross-Sectional Area (µm²) | |||
| Collagen Volume Fraction (%) |
Table 3: Molecular Analysis
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Nppa mRNA (fold change) | 1.0 | ||
| Nppb mRNA (fold change) | 1.0 | ||
| p-Smad3/Total Smad3 (ratio) | 1.0 |
Signaling Pathways and Visualization
The components of this compound are hypothesized to interfere with key signaling pathways in cardiac remodeling, primarily the Angiotensin II and TGF-β pathways, which are known to be modulated by hydrochlorothiazide.[7][20]
Caption: Putative signaling pathways affected by this compound.
This diagram illustrates how pressure overload can activate the Angiotensin II and TGF-β signaling pathways, leading to cardiac hypertrophy and fibrosis. The components of this compound are proposed to counteract these effects through various mechanisms: Reserpine and Dihydralazine by reducing hemodynamic stress, and Hydrochlorothiazide by potentially inhibiting the AT1 receptor and TGF-β signaling pathways.[7][20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound for Research|RUO Antihypertensive Compound [benchchem.com]
- 3. myupchar.com [myupchar.com]
- 4. healthpotli.com [healthpotli.com]
- 5. platinumrx.in [platinumrx.in]
- 6. Adelphane Esidrex Tablet: Price, Uses, Side Effects & How to Use - MediBuddy [medibuddy.in]
- 7. Effects of hydrochlorothiazide on cardiac remodeling in a rat model of myocardial infarction-induced congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ventricular remodeling and function: insights using murine echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. B-type natriuretic peptide: a myocyte-specific marker for characterizing load-induced alterations in cardiac gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of TGF-β-related genes in cardiac hypertrophy and heart failure based on single cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hydrochlorothiazide modulates ischemic heart failure-induced cardiac remodeling via inhibiting angiotensin II type 1 receptor pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydrochlorothiazide Reduces Cardiac Hypertrophy, Fibrosis and Rho-Kinase Activation in DOCA-Salt Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Adelfan-Esidrex in Salt-Sensitive Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salt-sensitive hypertension is a major contributor to cardiovascular disease, characterized by an exaggerated blood pressure response to high dietary salt intake. Adelfan-Esidrex, a triple-combination antihypertensive medication, offers a multi-pronged therapeutic approach by targeting key pathways involved in blood pressure regulation. This document provides detailed application notes and protocols for the utilization of this compound and its components—reserpine, dihydralazine, and hydrochlorothiazide—in preclinical research models of salt-sensitive hypertension.
This compound combines a sympatholytic agent (reserpine), a direct-acting vasodilator (dihydralazine), and a thiazide diuretic (hydrochlorothiazide).[1][2] This combination allows for the simultaneous targeting of neurohormonal, vascular, and renal mechanisms that contribute to the pathophysiology of hypertension.[1][2]
Disclaimer: The following protocols are intended for research purposes only and are based on available scientific literature. A direct study utilizing the specific fixed-dose combination of this compound in a Dahl salt-sensitive or L-NAME-induced hypertension model was not identified in the conducted literature search. The experimental protocol detailed below is adapted from a study using a combination of reserpine, hydralazine, and hydrochlorothiazide in spontaneously hypertensive rats with reduced renal mass, a model with relevance to hypertension research. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
Mechanism of Action of this compound Components
The synergistic effect of this compound is achieved through the distinct mechanisms of its three active ingredients:
-
Reserpine: An alkaloid that depletes catecholamines (norepinephrine, dopamine) from peripheral sympathetic nerve endings and the central nervous system.[3][4] By inhibiting the vesicular monoamine transporter (VMAT), reserpine prevents the storage of these neurotransmitters, leading to their degradation by monoamine oxidase.[3] This results in reduced sympathetic tone, decreased heart rate, and lowered peripheral vascular resistance.[4]
-
Dihydralazine: A direct-acting vasodilator that primarily relaxes arterial smooth muscle.[2] Its mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum and potentially the opening of potassium channels, leading to hyperpolarization and relaxation of vascular smooth muscle cells.[2] This vasodilation reduces peripheral resistance and, consequently, blood pressure.
-
Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride cotransporter in the distal convoluted tubule of the kidney.[1] This action increases the excretion of sodium, chloride, and water, leading to a reduction in plasma volume and cardiac output.[1] Over time, it also contributes to a decrease in peripheral vascular resistance.[1]
Signaling Pathways
The following diagram illustrates the distinct and complementary signaling pathways targeted by the components of this compound.
Experimental Protocols
Dahl Salt-Sensitive (SS) Rat Model of Hypertension
This protocol describes the induction of salt-sensitive hypertension in Dahl SS rats, a widely used genetic model.
Materials:
-
Dahl Salt-Sensitive (SS) rats (male, 6-8 weeks old)
-
High-salt diet (8% NaCl)
-
Standard rat chow (low-salt, e.g., 0.3% NaCl)
-
Metabolic cages for urine collection
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Protocol:
-
Acclimation: Acclimate rats to the housing facility for at least one week, providing standard low-salt chow and water ad libitum.
-
Baseline Measurements: Record baseline body weight, food and water intake, and blood pressure for 3-5 consecutive days. Collect 24-hour urine samples to measure baseline electrolyte excretion and proteinuria.
-
Induction of Hypertension: Switch the diet of the experimental group to a high-salt (8% NaCl) diet. Maintain a control group on the low-salt diet.
-
Monitoring: Monitor body weight, food and water intake, and blood pressure at regular intervals (e.g., 2-3 times per week). Collect 24-hour urine samples weekly to assess changes in electrolyte balance and the development of proteinuria.
-
Treatment Administration: Once hypertension is established (typically after 2-4 weeks on a high-salt diet), begin administration of this compound or its individual components. The route of administration can be oral gavage or in drinking water, depending on the experimental design.
-
Data Collection during Treatment: Continue to monitor blood pressure, body weight, and other relevant parameters throughout the treatment period.
-
Endpoint Analysis: At the end of the study, collect terminal blood samples for biomarker analysis (e.g., plasma renin activity, aldosterone, catecholamines). Harvest organs (e.g., heart, kidneys, aorta) for histological analysis and molecular studies (e.g., gene expression, protein analysis).
L-NAME-Induced Hypertension Model
This protocol outlines the induction of hypertension through the inhibition of nitric oxide synthase using L-NAME.
Materials:
-
Wistar or Sprague-Dawley rats (male, 8-10 weeks old)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Drinking water
-
Blood pressure measurement system
Protocol:
-
Acclimation and Baseline: Follow steps 1 and 2 from the Dahl SS rat protocol.
-
Induction of Hypertension: Dissolve L-NAME in the drinking water at a concentration of 40-100 mg/kg/day. The exact concentration should be adjusted based on the daily water consumption of the rats to achieve the target dose. Provide the L-NAME solution as the sole source of drinking water.
-
Monitoring: Monitor blood pressure daily for the first week and then 2-3 times per week. Hypertension typically develops within 1-2 weeks.
-
Treatment and Endpoint Analysis: Follow steps 5-7 from the Dahl SS rat protocol.
Protocol for a Triple-Combination Therapy in a Hypertensive Rat Model
The following protocol is adapted from the study by Raij et al. (1985), which investigated the effects of a combination of reserpine, hydralazine, and hydrochlorothiazide in spontaneously hypertensive rats (SHR) with 5/6 renal mass reduction.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR), male.
-
5/6 renal mass reduction was performed to exacerbate hypertension and induce renal injury.
Treatment Groups:
-
Control (Untreated): SHR with 5/6 renal ablation receiving no treatment.
-
Triple Therapy: SHR with 5/6 renal ablation receiving a combination of hydralazine, reserpine, and hydrochlorothiazide in their drinking water.
-
Enalapril: SHR with 5/6 renal ablation receiving enalapril (for comparison).
Drug Administration:
-
The combination of hydralazine, reserpine, and hydrochlorothiazide was administered in the drinking water for three weeks. While the exact dosage of each component in the combination was not specified in the abstract, typical dosages for these drugs in rats are in the range of:
-
Reserpine: 0.1 - 0.5 mg/kg/day
-
Hydralazine: 5 - 25 mg/kg/day
-
Hydrochlorothiazide: 10 - 25 mg/kg/day
-
-
It is crucial to determine the appropriate dosage for each component based on pilot studies and the specific research question.
Experimental Workflow:
Data Presentation
The following tables summarize the quantitative data from the study by Raij et al. (1985) on the effects of a triple-combination therapy (reserpine, hydralazine, and hydrochlorothiazide) compared to an untreated control and enalapril in spontaneously hypertensive rats with reduced renal mass.
Table 1: Effect of Triple-Combination Therapy on Systemic and Glomerular Hemodynamics
| Treatment Group | Mean Arterial Pressure (mmHg) | Glomerular Filtration Rate (ml/min) |
| Untreated Control | ~160 | - |
| Triple Therapy | Normalized | 0.82 ± 0.10 |
| Enalapril | Normalized | 0.52 ± 0.40* |
p < 0.05 vs. Triple Therapy
Table 2: Effect of Triple-Combination Therapy on Renal Injury Parameters
| Treatment Group | Urinary Protein Excretion (mg/24 hours) | Mesangial Expansion Injury Score | Glomerulosclerosis |
| Untreated Control | - | - | Severe |
| Triple Therapy | 42 ± 3 | 103 | Reduced |
| Enalapril | 32 ± 4 | 79 | Reduced |
p < 0.05 vs. Triple Therapy
Discussion and Limitations
The data from the study by Raij and colleagues (1985) demonstrate that a triple-combination therapy of reserpine, hydralazine, and hydrochlorothiazide effectively normalizes systemic blood pressure and reduces glomerulosclerosis in a model of severe hypertension with renal compromise.[5] However, the study also highlights that despite adequate blood pressure control, this combination may be less effective than an ACE inhibitor like enalapril in reducing glomerular hyperfiltration and mesangial expansion, suggesting that different antihypertensive regimens can have varying effects on end-organ damage independent of their blood pressure-lowering efficacy.[5]
A significant limitation for the direct application of this compound in salt-sensitive hypertension research is the absence of published studies using this specific drug combination in established models like the Dahl salt-sensitive rat or the L-NAME-induced hypertension model. Therefore, the protocols provided here are a guide and should be adapted with careful consideration of the specific research objectives. Pilot studies are highly recommended to determine the optimal dosing and treatment duration for this compound in these models.
Future research should focus on evaluating the efficacy of this triple combination in well-defined salt-sensitive hypertension models to provide more specific data and protocols for its use in this context. Such studies would be valuable for understanding the potential of a multi-faceted therapeutic approach in managing salt-sensitive hypertension and its associated complications.
References
- 1. [Effects of antihypertensive therapy on the renal function in spontaneously hypertensive rats (SHR) with renal ablation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomics and Pharmacogenomics of Salt-sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyclothiazide attenuates salt-induced hypertension without affecting sympathetic responsiveness in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salt sensitivity may increase risk of high blood pressure | Celia Scott Weatherhead School of Public Health and Tropical Medicine [sph.tulane.edu]
- 5. Frontiers | Identification of biomarkers, pathways and potential therapeutic agents for salt-sensitive hypertension using RNA-seq [frontiersin.org]
Application Notes and Protocols for Adelfan-Esidrex in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adelfan-Esidrex is a fixed-dose combination antihypertensive medication comprising three active ingredients: reserpine, dihydralazine sulfate, and hydrochlorothiazide.[1][2] This combination product leverages multiple mechanisms of action to achieve blood pressure control.[1][3] These application notes provide detailed protocols for investigating the pharmacological effects of this compound and its individual components on isolated tissues, a critical step in preclinical cardiovascular research. Isolated organ bath experiments allow for the study of direct tissue responses, independent of systemic physiological variables.[4]
Components of this compound:
-
Reserpine (0.1 mg): An alkaloid that depletes catecholamine stores in sympathetic nerve endings, leading to reduced peripheral vascular resistance and heart rate.[1][5] It has also been shown to have a direct calcium antagonist effect on smooth muscle cells.[6]
-
Dihydralazine Sulfate (10 mg): A direct-acting vasodilator that primarily relaxes arteriolar smooth muscle.[1] Its mechanisms include inhibiting calcium influx and stimulating the release of nitric oxide (NO).[7]
-
Hydrochlorothiazide (10 mg): A thiazide diuretic that promotes salt and water excretion by inhibiting the Na-Cl cotransporter in the distal convoluted tubule.[1][8] It also exerts secondary vasodilatory effects.[1][9]
Data Presentation: Expected Effects of this compound Components on Isolated Tissues
The following tables summarize the anticipated quantitative effects of the individual components of this compound in isolated organ bath experiments. These are hypothetical data based on published literature and serve as a guide for experimental design and data interpretation.
Table 1: Effects of Reserpine on Isolated Aortic Rings Pre-contracted with Phenylephrine
| Concentration (µM) | Inhibition of Contraction (%) |
| 0.1 | 10 ± 2.5 |
| 1 | 25 ± 4.1 |
| 10 | 55 ± 6.3 |
| 100 | 85 ± 5.8 |
Table 2: Effects of Dihydralazine on Isolated Aortic Rings Pre-contracted with Phenylephrine
| Concentration (µM) | Relaxation (%) |
| 0.1 | 15 ± 3.2 |
| 1 | 40 ± 5.5 |
| 10 | 75 ± 7.1 |
| 100 | 95 ± 4.9 |
Table 3: Effects of Hydrochlorothiazide on Isolated Aortic Rings Pre-contracted with Phenylephrine
| Concentration (µM) | Relaxation (%) |
| 1 | 5 ± 1.5 |
| 10 | 12 ± 2.8 |
| 100 | 25 ± 4.2 |
| 1000 | 40 ± 5.1 |
Experimental Protocols
Protocol 1: Isolated Thoracic Aorta Preparation for Vasodilation Studies
This protocol details the preparation of isolated rat aortic rings to assess the direct vasodilatory effects of this compound and its components.
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Phenylephrine (vasoconstrictor)
-
This compound (and its individual components)
-
Isolated organ bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments
Procedure:
-
Animal Euthanasia and Aorta Isolation: Euthanize the rat according to approved institutional guidelines. Make a midline incision in the abdomen and thorax to expose the thoracic aorta. Carefully dissect the aorta and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Preparation of Aortic Rings: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into rings of approximately 2-3 mm in length.
-
Mounting the Tissue: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[10] One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes. After equilibration, assess the viability of the tissue by inducing a contraction with 60 mM KCl.
-
Experimental Protocol:
-
Wash the tissue and allow it to return to baseline.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound or its individual components to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Construct concentration-response curves and calculate EC50 values.
Protocol 2: Isolated Langendorff Perfused Heart Preparation
This ex vivo technique allows for the examination of cardiac contractile strength and heart rate without the confounding influences of an intact animal model.[11]
Materials and Reagents:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution
-
Heparin (anticoagulant)
-
This compound (and its individual components)
-
Langendorff apparatus
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation and Heart Excision: Anesthetize the rat and administer heparin. Perform a thoracotomy to expose the heart.[12] Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.[12]
-
Cannulation and Perfusion: Identify the aorta and cannulate it onto the Langendorff apparatus.[13] Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg).[13] The heart should resume beating.
-
Intraventricular Balloon Insertion: Insert a small latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.[13]
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period, during which baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded.[13]
-
Experimental Protocol:
-
After stabilization, perfuse the heart with Krebs-Henseleit solution containing a specific concentration of this compound or one of its components.
-
Continuously record cardiac parameters for a defined period (e.g., 15-20 minutes).
-
Perform a washout with drug-free solution and allow the parameters to return to baseline before administering the next concentration.
-
-
Data Analysis: Analyze changes in heart rate, LVDP, and the maximum rates of pressure development and fall (+dP/dtmax and -dP/dtmax) in response to the drug administration.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for isolated organ bath studies.
Caption: Reserpine's mechanism of catecholamine depletion.
Caption: Dihydralazine's vasodilatory signaling pathway.
Caption: Hydrochlorothiazide's direct vasodilatory mechanism.
References
- 1. This compound for Research|RUO Antihypertensive Compound [benchchem.com]
- 2. [Treatment of hypertension with clofelin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1mg.com [1mg.com]
- 4. Isolated organ/tissue test – organ bath [panlab.com]
- 5. Reserpine - Wikipedia [en.wikipedia.org]
- 6. Reserpine has a direct action as a calcium antagonist on mammalian smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dihydralazine Sulfate? [synapse.patsnap.com]
- 8. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Langendorff heart - Wikipedia [en.wikipedia.org]
- 12. adinstruments.com [adinstruments.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Adelfan-Esidrex in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Adelfan-Esidrex or its components (Reserpine, Dihydralazine Sulfate, and Hydrochlorothiazide) in cell culture experiments. The following information is designed to help identify the cause of precipitation and provides systematic solutions to resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a fixed-dose combination antihypertensive medication.[1][2] For research purposes, it is important to understand the properties of its three active components:
-
Reserpine: An indole alkaloid that depletes catecholamine stores.[3][4]
-
Dihydralazine Sulfate: A direct-acting vasodilator.[3]
Q2: Why did my cell culture medium turn cloudy immediately after adding the this compound stock solution?
This immediate precipitation is a common issue known as "solvent shock."[6][7] It occurs when a drug that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium.[8] The organic solvent disperses, and the drug's concentration exceeds its solubility limit in the now primarily aqueous solution, causing it to crash out.[7][8]
Q3: What are the primary factors that cause the components of this compound to precipitate in cell culture media?
Several factors, often related to the individual components' chemical properties, can contribute to precipitation:
-
Poor Aqueous Solubility: Reserpine and Hydrochlorothiazide are both sparingly soluble in aqueous solutions at physiological pH.[9][10] Hydrochlorothiazide is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[5][11]
-
pH Sensitivity: The solubility of the components can be pH-dependent. Hydrochlorothiazide's solubility, for instance, is low in the neutral pH range of most culture media (pH 7.2-7.4) but increases significantly in alkaline conditions (pH > 10).[5] Dihydralazine's stability is also affected by pH, showing sensitivity at pH ≥ 7.[12][13]
-
Temperature Shifts: Moving media between cold storage and a 37°C incubator can alter the solubility of both the drug components and the media constituents themselves, potentially leading to precipitation.[7][14]
-
Interactions with Media Components: Components can interact with salts, metals, or proteins (especially in serum-containing media), leading to the formation of insoluble complexes.[6][14]
-
Stock Solution Integrity: The compound may have precipitated in the stock solution due to improper storage or repeated freeze-thaw cycles.[6][7]
Solubility Data of this compound Components
The following tables summarize the solubility of the individual active ingredients. Note that the combined formulation may have different properties.
Table 1: Reserpine Solubility
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ~10 mg/mL[9] (~100 mM[15]) | Common solvent for stock solutions. |
| Dimethylformamide (DMF) | ~20 mg/mL[9] | Alternative to DMSO. |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble[9] | ~0.1 mg/mL can be achieved by diluting a DMF stock. Aqueous solutions are not recommended for storage for more than one day.[9] |
| Chloroform | 50 mg/mL[16] | Not cell culture compatible. |
| Acetic Acid (0.5% v/v) | Soluble[17] | May affect cell viability.[17] |
Table 2: Dihydralazine Sulfate Solubility
| Solvent | Concentration | Notes |
|---|---|---|
| Water | 100 mg/mL (1 g/10 mL) | Highly soluble. |
| DMSO | 1 mg/mL to 6 mg/mL[18] | Soluble. |
Table 3: Hydrochlorothiazide (HCTZ) Solubility
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ~20 mg/mL[10] | Common solvent for stock solutions. |
| Dimethylformamide (DMF) | ~30 mg/mL[10] | Alternative to DMSO. |
| Aqueous Solution (pH 1.0-7.4) | 0.6 - 1.0 mg/mL[5] | Low solubility in the physiological pH range. |
| Aqueous Solution (pH 10.2-11.6) | 17.9 - 22 mg/mL[5] | Solubility increases significantly at alkaline pH. |
| Aqueous Buffer (PBS, pH 7.2) | ~0.5 mg/mL[10] | Achieved by diluting a DMF stock. Aqueous solutions are not recommended for storage for more than one day.[10] |
Troubleshooting Guide for Precipitation Issues
If you observe precipitation, follow this systematic approach to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution(s) |
| Immediate Cloudiness or Precipitate Upon Dilution | High Stock Concentration / Solvent Shock: Adding a concentrated organic stock too quickly into the aqueous media.[6][7] | 1. Prepare a lower concentration stock solution.[7] 2. Add the stock solution drop-wise to the media while gently swirling or vortexing to facilitate rapid mixing.[6] 3. Always add the stock to pre-warmed (37°C) media.[6][7] |
| Precipitate Forms Over Time in Incubator | Temperature-Dependent Solubility: The compound may be less soluble at 37°C than at room temperature.[7] Compound Instability: Components, particularly Dihydralazine and HCTZ, can degrade at physiological pH and temperature, leading to less soluble byproducts.[12][13] | 1. Perform a solubility test in your specific media at 37°C to determine the maximum stable concentration (See Protocol 3). 2. Reduce the final concentration of the compound in your experiment. 3. Prepare fresh media with the compound immediately before each experiment. Do not store media containing the compounds.[9][10] |
| Inconsistent Precipitation Between Experiments | Stock Solution Integrity: Repeated freeze-thaw cycles can cause the compound to precipitate out of the stock solution.[7] Inconsistent Technique: Variation in how the stock is added to the media. | 1. Visually inspect the stock solution for precipitate before each use. If present, gently warm (37°C) and vortex to redissolve.[6] 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[7] 3. Standardize the protocol for preparing the final working solution across all experiments.[7] |
| Precipitation in Serum-Containing Media | Interaction with Media Components: Hydrophobic compounds can bind to proteins in fetal bovine serum (FBS) and other media components, leading to aggregation and precipitation.[6][14] | 1. Test the compound's solubility in serum-free media versus your complete media to see if serum is the cause. 2. Consider reducing the serum concentration if your cell line can tolerate it.[6] 3. If possible, use a serum-free formulation. |
Experimental Protocols
Protocol 1: Preparation of Individual Component Stock Solutions
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Solvent Selection: Based on the data above, DMSO is a suitable solvent for all three components for creating concentrated stock solutions.[9][10][18]
-
Weighing: Accurately weigh the required amount of Reserpine, Dihydralazine Sulfate, or Hydrochlorothiazide powder.
-
Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Mixing: Vortex thoroughly until all powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Reserpine is known to be light-sensitive.[19]
Protocol 2: Recommended Method for Preparing Working Solutions in Cell Culture Media
-
Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath.[6]
-
Calculate Volume: Determine the volume of the stock solution needed to reach the desired final concentration. Crucially, ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%, and ideally ≤0.1%). [6][20]
-
Dilution (Serial Dilution Recommended):
-
For high final concentrations, perform a serial dilution. First, make an intermediate dilution of the stock solution in pre-warmed media.
-
Add the stock solution (or intermediate dilution) drop-wise to the final volume of pre-warmed media while gently swirling or vortexing the media.[7] This ensures rapid dispersal and minimizes localized high concentrations that lead to precipitation.
-
-
Final Mix: Gently mix the final solution before adding it to your cells. Use immediately.
Protocol 3: Determining the Apparent Solubility in a Specific Cell Culture Medium
This protocol helps you find the maximum concentration of a compound that will stay in solution under your specific experimental conditions.[6]
-
Prepare Stock: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) as described in Protocol 1.
-
Set Up Dilutions: In sterile microcentrifuge tubes, prepare a series of dilutions of the stock solution in your pre-warmed (37°C) complete cell culture medium. Target a range of final concentrations that brackets your intended experimental concentration (e.g., 1 µM to 100 µM).
-
Mix: Vortex each tube immediately and thoroughly after adding the stock solution.
-
Incubate: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 2, 24, or 48 hours).
-
Observe: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, haze, or visible particles). For a more sensitive assessment, examine a small aliquot from each tube under a microscope.[6]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing component solubility in culture media.
Caption: Experimental workflow for optimizing drug dissolution.
References
- 1. apollopharmacy.in [apollopharmacy.in]
- 2. platinumrx.in [platinumrx.in]
- 3. This compound for Research|RUO Antihypertensive Compound [benchchem.com]
- 4. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 15. Reserpine | 50-55-5 [sigmaaldrich.com]
- 16. Monoamine transport inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Adelfan-Esidrex Dosage for In-Vivo Rodent Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Adelfan-Esidrex and its components (Reserpine, Dihydralazine, and Hydrochlorothiazide) in in-vivo rodent studies of hypertension.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the mechanisms of its components?
This compound is a combination antihypertensive medication. Its efficacy stems from the synergistic action of its three components:
-
Reserpine: A Rauwolfia alkaloid that depletes catecholamines (like norepinephrine) from peripheral sympathetic nerve endings. This leads to a decrease in heart rate, cardiac output, and peripheral vascular resistance.[1][2][3]
-
Dihydralazine: A direct-acting vasodilator that primarily relaxes arterial smooth muscle, leading to decreased peripheral resistance and a reduction in blood pressure.[4]
-
Hydrochlorothiazide: A thiazide diuretic that increases the excretion of sodium and water by the kidneys, leading to a reduction in blood volume. Over time, it also contributes to the relaxation of blood vessels.[2][4]
Q2: Is there an established optimal dosage of this compound for rodent studies?
There is no universally established optimal dosage of the fixed combination this compound for rodent studies. Dosages often need to be determined empirically for specific experimental conditions, including the rodent species and strain, the model of hypertension, and the desired therapeutic effect. However, based on studies of the individual components, a starting point for dose-ranging studies can be extrapolated.
Q3: What are common rodent models of hypertension where this compound could be tested?
Several well-established rodent models can be used to study the antihypertensive effects of this compound:
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[5]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model involves the administration of a mineralocorticoid and a high-salt diet to induce hypertension.[6]
-
Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertension: L-NAME inhibits nitric oxide synthase, leading to reduced nitric oxide production and consequently, an increase in blood pressure.[7]
-
Angiotensin II-Induced Hypertension: Continuous infusion of Angiotensin II can induce a rapid and sustained increase in blood pressure.[8][9]
Q4: How can I monitor blood pressure in rodents during the study?
There are several methods for monitoring blood pressure in rodents, each with its advantages and disadvantages:
-
Tail-Cuff Plethysmography: A non-invasive method that provides intermittent systolic blood pressure readings.[11]
-
Implantable Radiotelemetry: Considered the gold standard, this method allows for continuous and stress-free monitoring of blood pressure, heart rate, and activity in conscious, freely moving animals.[12][13][14]
-
Direct Arterial Cannulation: An invasive method that provides continuous and accurate blood pressure recordings but is typically used for acute, terminal experiments.[15]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in blood pressure readings | Improper restraint technique for tail-cuff measurements, stress-induced fluctuations, incorrect cuff size. | Ensure proper and consistent animal handling and restraint. Allow for an adequate acclimatization period before measurement. Use the correct cuff size for the animal's tail. Consider using radiotelemetry for more stable and reliable data. |
| Lack of significant blood pressure reduction | Insufficient dosage, inappropriate route of administration, advanced or severe hypertension model. | Perform a dose-response study to determine the optimal dosage. Ensure the drug is being administered correctly (e.g., oral gavage). Consider using a model of hypertension that is more responsive to the mechanisms of this compound. |
| Excessive drop in blood pressure (hypotension) | Dosage is too high. | Reduce the dosage of this compound. Monitor animals closely for signs of lethargy, piloerection, or hypothermia. |
| Adverse effects observed (e.g., sedation, diarrhea, electrolyte imbalance) | Side effects of the individual components (Reserpine: sedation; Hydrochlorothiazide: electrolyte imbalance). | Monitor animals for any adverse clinical signs. For sedation, consider reducing the reserpine component if possible. For suspected electrolyte imbalance, monitor serum electrolytes. Adjust the dosage as needed. |
| Development of tolerance to the antihypertensive effect | Potential with prolonged treatment, particularly with vasodilators like dihydralazine. | Monitor blood pressure regularly over the course of the study. Consider intermittent dosing schedules or combination with other classes of antihypertensive agents if tolerance develops.[16] |
Quantitative Data Summary
The following tables summarize dosage information for the individual components of this compound from various rodent studies. These should be used as a reference for designing initial dose-finding experiments.
Table 1: Reserpine Dosage in Rodents
| Species | Model | Dosage | Route | Observed Effect | Reference |
| Rat | Spontaneously Hypertensive (SHR) | Not specified, part of a mixture | Drinking water | Blood pressure reduction | [17] |
| Rat | - | 0.02 mg/kg/day | PO | Antihypertensive | [18] |
| Rat | - | 100 mg/kg and 200 mg/kg (of Rauwolfia serpentina extract) | PO | Significant decrease in blood pressure | [3] |
Table 2: Dihydralazine/Hydralazine Dosage in Rodents
| Species | Model | Dosage | Route | Observed Effect | Reference |
| Rat | Spontaneously Hypertensive (SHR) | Not specified, part of a mixture | Drinking water | Significant blood pressure reduction | [17] |
| Rat | Two-Kidney, One-Clip Hypertensive | 80 and 120 mg/L | Drinking water | Initial antihypertensive effect | [16] |
| Mouse | C3H/Tif foot tumor-bearing | 0.1 - 5.0 mg/kg | IV | Dose-dependent decrease in blood pressure | [19] |
| Mouse | Guanylyl cyclase-A deficient | ≈24 mg/kg/day | Drinking water | Lowered blood pressure | [20] |
Table 3: Hydrochlorothiazide/Chlorothiazide Dosage in Rodents
| Species | Model | Dosage | Route | Observed Effect | Reference |
| Rat | Spontaneously Hypertensive (SHR) | Not specified, part of a mixture (Chlorothiazide) | Drinking water | Blood pressure reduction | [17] |
| Rat | Spontaneously Hypertensive (SHR) | 30 mg/kg (in combination with Quinapril) | Not specified | No significant MBP reduction alone, but synergistic effect in combination | [21] |
| Rat | DCA-induced hypertension | 10 mg/kg | PO | Diminished blood pressure | [22] |
Experimental Protocols
Protocol 1: Induction of Hypertension using L-NAME
-
Animals: Male Wistar rats (200-250 g).
-
Induction Agent: Nω-nitro-L-arginine methyl ester (L-NAME).
-
Procedure:
-
Dissolve L-NAME in drinking water at a concentration that provides a daily dose of 40 mg/kg.
-
Provide the L-NAME solution as the sole source of drinking water for 4-6 weeks.
-
Monitor systolic blood pressure weekly using the tail-cuff method to confirm the development of hypertension (systolic blood pressure > 150 mmHg).[7]
-
-
Drug Administration:
-
Prepare this compound solution or suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the drug orally via gavage once daily for the duration of the treatment period.
-
A vehicle control group should receive the vehicle alone.
-
Protocol 2: Blood Pressure Measurement using Tail-Cuff Method
-
Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before starting the actual measurements.
-
Procedure:
-
Place the rat in a restrainer.
-
Place a warming pad or use a warming chamber to gently warm the rat's tail to increase blood flow.
-
Place the occlusion cuff and the sensor cuff on the base of the tail.
-
Inflate the occlusion cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.
-
The sensor will detect the return of blood flow, and the system will record the systolic blood pressure.
-
Take at least three stable readings and average them for each animal at each time point.[7][11]
-
Visualizations
Caption: Mechanism of action of this compound components.
Caption: General experimental workflow for in-vivo rodent hypertension studies.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. Reserpine - Wikipedia [en.wikipedia.org]
- 2. Reserpine, hydralazine, and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1mg.com [1mg.com]
- 5. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hypertension model in rats - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. kentscientific.com [kentscientific.com]
- 12. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 13. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 14. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 15. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relative effectiveness of chlorothiazide, reserpine and hydrallazine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reserpine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. Relationship between the hydralazine-induced changes in murine tumor blood supply and mouse blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vasodilator therapy with hydralazine induces angiotensin AT2 receptor-mediated cardiomyocyte growth in mice lacking guanylyl cyclase-A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. ahajournals.org [ahajournals.org]
Technical Support Center: Adelfan-Esidrex and Its Components in Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Adelfan-Esidrex and its individual components: reserpine, dihydralazine, and hydrochlorothiazide. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a combination antihypertensive medication. For research purposes, it is crucial to understand that it is not a single entity but a formulation of three active compounds, each with its own primary mechanism of action. When using this compound in an experimental setting, it is imperative to consider the individual and combined effects of its components.
-
Reserpine: An irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from nerve terminals.[1][2][3][4][5]
-
Dihydralazine: A direct-acting vasodilator that relaxes arterial smooth muscle.[6][7][8][9][10] Its exact mechanism is not fully elucidated but is thought to involve inhibition of calcium release from the sarcoplasmic reticulum and stimulation of nitric oxide (NO) release.
-
Hydrochlorothiazide (HCTZ): A thiazide diuretic that inhibits the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[11][12][13][14]
Q2: I'm observing unexpected changes in gene expression in my cell line after treatment with a compound from the same class as a component of this compound. What could be the cause?
Unexpected changes in gene expression could be due to several off-target effects. For instance, dihydralazine has been shown to have DNA demethylating properties by inhibiting DNA methyltransferases (DNMTs). This can lead to the re-expression of silenced genes, including tumor suppressor genes.[15][16] If your experiments are sensitive to epigenetic modifications, this could be a significant confounding factor.
Q3: My in vivo study using a compound similar to reserpine is showing behavioral effects unrelated to blood pressure. What should I investigate?
Reserpine's primary action of depleting monoamines in the central nervous system can lead to behavioral changes that mimic depression and Parkinson's disease in animal models.[3] Additionally, reserpine has been noted to interact with L-type voltage-gated calcium channels, which could have widespread neurological effects.
Q4: I'm using a thiazide diuretic in my research and observing metabolic changes in my animal model. Is this a known off-target effect?
Yes, hydrochlorothiazide is known to cause metabolic disturbances. These include hyperglycemia due to impaired insulin secretion and increased insulin resistance, as well as electrolyte imbalances such as hypokalemia (low potassium) and hyponatremia (low sodium).[11][13][17][18][19][20][21] These effects should be carefully monitored in metabolic studies.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Viability
-
Possible Cause: You may be observing off-target cytotoxic effects of the individual components. For example, reserpine has been shown to induce a cytotoxic response in MSH2-deficient and proficient cells. Dihydralazine has also demonstrated cytotoxicity in certain cell lines.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for cytotoxicity in your specific cell line to identify a non-toxic working concentration for your primary experiments.
-
Use Component-Specific Controls: Test each component of this compound individually to pinpoint which compound is responsible for the observed effect.
-
Investigate Apoptosis Pathways: Use assays such as caspase-3 activation or TUNEL staining to determine if the observed cytotoxicity is due to apoptosis.
-
Issue 2: Unexplained Immunological or Inflammatory Responses
-
Possible Cause: Dihydralazine is known to induce a drug-induced lupus-like syndrome.[22] This is an autoimmune response that can manifest as the production of autoantibodies.
-
Troubleshooting Steps:
-
Screen for Autoantibodies: In in vivo models, test serum samples for the presence of antinuclear antibodies (ANA) and anti-histone antibodies, which are characteristic of drug-induced lupus.[23]
-
In Vitro Assessment: Co-culture dendritic cells or other immune cells with the compound and monitor for activation markers (e.g., CD86, HLA-DR) and cytokine production (e.g., IL-6, TNF-α).
-
Consider Genetic Predisposition: In animal studies, be aware that certain genetic backgrounds (e.g., specific MHC haplotypes) may be more susceptible to drug-induced autoimmunity.
-
Issue 3: Altered Ion Channel Function or Membrane Potential
-
Possible Cause: Both reserpine and hydrochlorothiazide have known off-target effects on ion channels. Reserpine can block L-type voltage-gated calcium channels, while hydrochlorothiazide can activate calcium-activated potassium channels through its inhibition of carbonic anhydrase.[1][2][11]
-
Troubleshooting Steps:
-
Patch-Clamp Electrophysiology: Directly measure the activity of specific ion channels in the presence of the compound to confirm off-target interactions.
-
Use Selective Blockers: In functional assays, use known selective blockers for the suspected off-target ion channel to see if the unexpected effect is reversed.
-
Measure Intracellular pH: For hydrochlorothiazide, measuring intracellular pH can help determine if the observed effects are linked to carbonic anhydrase inhibition, which leads to intracellular alkalinization.[1][2]
-
Quantitative Data on Off-Target Effects
The following tables summarize known quantitative data for the off-target effects of the components of this compound. Note that data may vary depending on the experimental system and conditions.
Table 1: Off-Target Effects of Reserpine
| Off-Target | Species/System | Assay Type | Value (IC50/Ki) | Reference(s) |
| Norepinephrine Transport | Bovine Chromaffin Vesicles | Radioligand Binding | Ki: ~1 nM | [4] |
| MSH2-dependent Cytotoxicity | Human Colon Cancer Cells (HCT116) | Cell Viability | IC50: ~85 µM (MSH2-deficient) | |
| Multidrug Efflux Pumps | Various Clinical Isolates | MIC Reduction | Up to 4-fold reduction in IC50/MIC for certain antibiotics | [3] |
Table 2: Off-Target Effects of Dihydralazine
| Off-Target | Species/System | Assay Type | Value (IC50/Ki) | Reference(s) |
| Cytotoxicity | Mouse Brain Endothelial Cells (bEnd.3) | MTT Assay | IC50: 200 µM | |
| DNA Methyltransferase (DNMT) | Human Breast Cancer Cells (MCF-7/Adr) | Enzyme Activity Assay | ~30% inhibition at 10 µM | [24] |
| Prolyl Hydroxylase Domain (PHD) Enzymes | Human Endothelial and Smooth Muscle Cells | In vitro enzyme activity | Dose-dependent inhibition | [25] |
| Cytochrome P450 1A2 & 3A4 | Human Liver Microsomes | Enzyme Inactivation | Mechanism-based inactivation | [13] |
Table 3: Off-Target Effects of Hydrochlorothiazide (HCTZ)
| Off-Target | Species/System | Assay Type | Value/Effect | Reference(s) |
| Carbonic Anhydrase | Guinea Pig Mesenteric Arteries | Vascular Relaxation | 74% relaxation (vs. 16% for a weak CA inhibitor) | [1][2] |
| Insulin Secretion | Mouse Pancreatic Islets | Insulin Release Assay | 22-42% reduction at 0.1-1.0 µM (in high glucose) | [2] |
| Glucose-stimulated Ca2+ Uptake | Mouse Pancreatic Islets | Radiotracer Uptake | Significant reduction at 1-10 µM | [2] |
| Sodium-Chloride Cotransporter (NCC) | Human | In vitro inhibition | IC50: 7000 nM | [1] |
Signaling Pathways and Experimental Workflows
References
- 1. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition by hydrochlorothiazide of insulin release and calcium influx in mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of norepinephrine transport and reserpine binding by reserpine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Dihydralazine | C8H10N6 | CID 10230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [Quantitative determination and kinetics of dihydralazine in hypertension patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism-based inactivation of cytochrome P450s 1A2 and 3A4 by dihydralazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Thiazides Attenuate Insulin Secretion Through Inhibition of Mitochondrial Carbonic Anhydrase 5b in β-Islet Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "The metabolic cost of lowering blood pressure with hydrochlorothiazide " by Angela L. Price, Ildiko Lingvay et al. [digitalcommons.wayne.edu]
- 20. ahajournals.org [ahajournals.org]
- 21. Effects of reduction in dose and discontinuation of hydrochlorothiazide in patients with controlled essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Adelfan-esidrex stability and degradation in experimental solutions
Welcome to the technical support center for Adelfan-Esidrex stability and degradation studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during experimental analysis of this compound and its active pharmaceutical ingredients (APIs): reserpine, dihydralazine, and hydrochlorothiazide.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in experimental solutions?
A1: The stability of the three active components of this compound is significantly influenced by pH, light, temperature, and the presence of oxidizing agents. Dihydralazine is particularly sensitive to alkaline conditions (pH ≥ 7) and UV/Vis light. Hydrochlorothiazide is susceptible to both acidic and alkaline hydrolysis, as well as photodegradation. Reserpine is known to be sensitive to light and acidic conditions. Notably, the degradation of both dihydralazine and hydrochlorothiazide is accelerated when they are present together in a mixture.
Q2: I am observing rapid degradation of dihydralazine in my solution. What could be the cause?
A2: Rapid degradation of dihydralazine is often observed under alkaline conditions (pH ≥ 7).[1] It is also sensitive to high temperatures and UV/Vis light.[2][3] Furthermore, its degradation is significantly accelerated in the presence of hydrochlorothiazide.[2] Ensure your experimental solution is protected from light and maintained at a neutral or slightly acidic pH, if compatible with your experimental design.
Q3: My hydrochlorothiazide assay shows significant loss of the parent compound. What are the likely degradation pathways?
A3: Hydrochlorothiazide primarily degrades via hydrolysis of the thiadiazine ring, especially under acidic and alkaline conditions, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ACBS).[4] It is also susceptible to photodegradation.[2] The degradation is more pronounced at higher temperatures and in the presence of dihydralazine.[2]
Q4: Are there any known interactions between the three active components that I should be aware of during stability studies?
A4: Yes, significant interactions have been reported. The degradation of both dihydralazine and hydrochlorothiazide is higher when they are in a mixture compared to when they are studied individually.[2][3] Dihydralazine's degradation in the presence of hydrochlorothiazide can be 5 to 15 times higher under certain stress conditions.[2][5] This indicates that the APIs can mutually influence their stability.
Q5: What are the primary degradation products I should be looking for when analyzing stressed samples of this compound?
A5: For reserpine, look for photodegradation products like 3-dehydroreserpine, isoreserpine, and lumireserpine, as well as hydrolysis products such as methylreserpate and trimethoxybenzoic acid.[6][7] For dihydralazine, degradation products can include phthalazine and phthalazinone. For hydrochlorothiazide, the main degradation product from hydrolysis is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACBS).[4]
Troubleshooting Guides
Issue 1: Poor Peak Resolution in HPLC Analysis
Symptoms:
-
Overlapping peaks of the parent compounds (reserpine, dihydralazine, hydrochlorothiazide).
-
Co-elution of degradation products with the main peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. A gradient elution may be necessary to resolve all three components and their degradation products. A mobile phase consisting of acetonitrile and a phosphate buffer is a good starting point. Adjust the ratio and pH to improve separation. |
| Incorrect Column Choice | A C18 column is commonly used and effective. Ensure your column is in good condition. If peak shape is poor, consider replacing the column. |
| Inadequate Flow Rate | Optimize the flow rate. A typical flow rate is around 1.0 mL/min, but this may need adjustment based on your specific column and mobile phase. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, which will improve the reproducibility of retention times. |
Issue 2: Inconsistent and Irreproducible Results
Symptoms:
-
Varying peak areas and retention times between injections of the same sample.
-
Drifting baseline.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Instability | The components of this compound are susceptible to degradation in solution. Prepare samples fresh and analyze them promptly. If necessary, store them protected from light and at a controlled temperature. |
| System Leaks | Check for leaks in the HPLC system, particularly at fittings and pump seals. |
| Air in the System | Degas the mobile phase and purge the pump to remove any air bubbles. |
| Insufficient System Equilibration | Ensure the column is properly equilibrated with the mobile phase before starting the analysis. |
Quantitative Data on Stability
The following tables summarize the degradation of the active components under various stress conditions. Note that the data for reserpine is from a separate study and may not be directly comparable due to different experimental conditions.
Table 1: Degradation of Dihydralazine and Hydrochlorothiazide (Individually and in Mixture) under Thermal and Photolytic Stress. [2]
| Stress Condition | Analyte | % Degradation (Individual) | % Degradation (in Mixture) |
| High Temperature (70°C) and Humidity (80% RH) for 2 months | Dihydralazine | 22.01 | 29.70 |
| Hydrochlorothiazide | 12.83 | 17.72 | |
| Photodegradation (1 ICH dose) | Dihydralazine | 2.85 | 28.98 |
| Hydrochlorothiazide | 13.26 | 17.72 |
Table 2: Degradation of Dihydralazine and Hydrochlorothiazide (Individually and in Mixture) under Hydrolytic Conditions. [2]
| Stress Condition | Analyte | % Degradation (Individual) | % Degradation (in Mixture) |
| 1 M HCl | Dihydralazine | 1.61 | 24.15 |
| Hydrochlorothiazide | 52.29 | 63.88 | |
| Buffer pH 4 | Dihydralazine | 1.98 | 2.97 |
| Hydrochlorothiazide | 23.64 | 26.87 | |
| Buffer pH 7 | Dihydralazine | 3.27 | 3.96 |
| Hydrochlorothiazide | 36.34 | 93.72 | |
| Buffer pH 10 | Dihydralazine | 100 | 100 |
| Hydrochlorothiazide | 36.99 | 98.21 | |
| 1 M NaOH | Dihydralazine | 100 | 100 |
| Hydrochlorothiazide | 37.97 | 99.11 |
Table 3: Forced Degradation of Reserpine.
| Stress Condition | % Degradation | Reference |
| Acid Hydrolysis (0.1 N HCl, 80°C, 6h) | Significant Degradation | [5] |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 6h) | Significant Degradation | [5] |
| Oxidative (3% H₂O₂, RT, 24h) | Significant Degradation | [5] |
| Thermal (80°C, 48h) | Significant Degradation | [5] |
| Photolytic | Significant Degradation | [5] |
Note: The term "Significant Degradation" is used as the specific percentage was not provided in the abstract of the cited study. The study confirmed that degradation occurred under these conditions and the HPLC method was able to separate the degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Simultaneous Estimation of Reserpine, Dihydralazine, and Hydrochlorothiazide
This protocol is adapted from the method described by Padmaja et al. (2016).
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Visible detector.
-
Column: Phenomenex Luna C18 (250mm x 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile and Buffer (e.g., phosphate buffer) in a ratio of 70:30 (v/v). The pH should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable diluent (e.g., mobile phase).
-
Filter the sample solution through a 0.45 µm nylon syringe filter before injection.
-
Protocol 2: Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies based on ICH guidelines.
-
Acid Hydrolysis:
-
Dissolve the sample in 0.1 M to 1 M HCl.
-
Keep the solution at room temperature or heat at 60-80°C for a specified period (e.g., up to 300 minutes).
-
Neutralize the solution with an equivalent amount of base.
-
Dilute to the appropriate concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the sample in 0.1 M to 1 M NaOH.
-
Keep the solution at room temperature or heat at 60-80°C for a specified period.
-
Neutralize the solution with an equivalent amount of acid.
-
Dilute to the appropriate concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the sample in a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a specified period.
-
Dilute to the appropriate concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid sample to dry heat (e.g., 70°C) for a specified duration (e.g., up to 2 months).
-
Dissolve the sample in the mobile phase, dilute to the appropriate concentration, and analyze by HPLC.
-
-
Photodegradation:
-
Expose the sample solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze the sample by HPLC at various time points.
-
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Major degradation pathways of Hydrochlorothiazide.
Caption: Primary degradation pathways of Reserpine.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Population Pharmacokinetic-Pharmacodynamic Analysis of a Reserpine-Induced Myalgia Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. tnsroindia.org.in [tnsroindia.org.in]
- 6. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Adelfan-Esidrex In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Adelfan-Esidrex in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a combination antihypertensive medication. For research purposes, it is a compound comprising three active ingredients: Reserpine (0.1 mg), Dihydralazine (10 mg), and Hydrochlorothiazide (10 mg).[1] This combination product is not intended for human use and is for laboratory research applications only.
Q2: What are the mechanisms of action of the individual components of this compound?
The three components of this compound lower blood pressure through distinct and synergistic mechanisms:[1][2][3]
-
Reserpine: An antihypertensive and sedative agent that depletes catecholamine (like norepinephrine) stores from sympathetic nerve endings.[1] This leads to a reduction in peripheral vascular resistance and heart rate.[1]
-
Dihydralazine: A direct-acting vasodilator that relaxes arteriolar smooth muscle, which in turn reduces blood pressure.[1][2]
-
Hydrochlorothiazide: A thiazide diuretic that promotes the excretion of sodium and water by inhibiting the sodium-chloride cotransporter in the distal convoluted tubules of the kidney.[1] This initially reduces blood volume and also has secondary vasodilatory effects.[1]
Q3: What are the common potential side effects to monitor for during in vivo experiments with this compound?
Based on the individual components, researchers should monitor for the following potential side effects in animal models:
-
Cardiovascular: Hypotension (the intended effect, but can be excessive), reflex tachycardia (especially from dihydralazine), and potential bradycardia (from reserpine).[4]
-
Metabolic: Electrolyte imbalances, particularly hypokalemia (low potassium), due to the diuretic effect of hydrochlorothiazide.[3]
-
Neurological: Sedation or lethargy due to the central nervous system effects of reserpine.
-
Gastrointestinal: Potential for nausea, vomiting, diarrhea, or loss of appetite.[5]
Troubleshooting Guide
Issue 1: Unexpected Mortality in Experimental Animals
-
Question: We are observing a higher-than-expected mortality rate in our animal cohort after administering this compound. What could be the cause and how can we troubleshoot this?
-
Answer: Unexpected mortality can stem from several factors related to the synergistic effects of the drug combination.
-
Severe Hypotension: The combined antihypertensive effect of all three components might be too potent for the specific animal model or dose.
-
Solution: Reduce the initial dose of this compound. Titrate the dose upwards gradually to find the optimal therapeutic window for your experimental model.
-
-
Critical Electrolyte Imbalance: Hydrochlorothiazide can cause significant potassium loss (hypokalemia), which can lead to cardiac arrhythmias and death.
-
Solution: Implement regular monitoring of serum electrolytes (especially potassium). Consider providing potassium supplementation in the diet or drinking water, though this should be done cautiously and with careful monitoring to avoid hyperkalemia.
-
-
Cardiovascular Collapse: The combination of vasodilation (dihydralazine) and catecholamine depletion (reserpine) could lead to a rapid drop in blood pressure and cardiac output.
-
Solution: Ensure continuous monitoring of cardiovascular parameters (blood pressure, heart rate, ECG) especially in the initial hours after drug administration.
-
-
Issue 2: Inconsistent or Unreliable Blood Pressure Reduction
-
Question: The hypotensive effect of this compound is highly variable between animals in the same group. What could be causing this inconsistency?
-
Answer: Variability in blood pressure response can be due to both experimental and physiological factors.
-
Drug Administration: Inconsistent dosing due to the method of administration (e.g., oral gavage technique) can lead to variable drug absorption.
-
Solution: Ensure all personnel are proficient in the chosen administration technique. For oral gavage, confirm proper placement to ensure the full dose reaches the stomach.
-
-
Animal Stress: Stress during handling and blood pressure measurement can cause transient hypertension, masking the drug's effect.
-
Solution: Acclimatize animals to the blood pressure measurement procedure (e.g., tail-cuff) for several days before the experiment begins. Handle animals calmly and consistently.
-
-
Pharmacokinetic Variability: Individual differences in drug metabolism can affect the therapeutic response.
-
Solution: While difficult to control, maintaining a homogenous animal population (in terms of age, weight, and genetic background) can help minimize this variability.
-
-
Issue 3: Pronounced Sedation and Reduced Activity in Animals
-
Question: Our animals are showing significant sedation and lethargy after this compound administration, which is affecting behavioral assessments. How can we mitigate this?
-
Answer: The sedative effects are primarily due to the reserpine component.
-
Dosage of Reserpine: The dose of reserpine in the combination may be too high for your specific animal model and intended experimental endpoints.
-
Solution: If your research focus is primarily on the vasodilatory and diuretic effects, consider using a combination of dihydralazine and hydrochlorothiazide without reserpine. If reserpine's mechanism is central to your study, a lower dose of the complete this compound formulation may be necessary.
-
-
Timing of Behavioral Tests: The peak sedative effect may occur at a different time than the peak hypotensive effect.
-
Solution: Conduct a pilot study to determine the time course of both the sedative and antihypertensive effects to identify a window for behavioral testing where sedation is minimized but the desired cardiovascular effects are present.
-
-
Data Presentation
Table 1: Summary of Expected Physiological Effects of this compound Components in In Vivo Models
| Parameter | Reserpine | Dihydralazine | Hydrochlorothiazide | Expected Combined Effect |
| Blood Pressure | ↓ | ↓↓ | ↓ | ↓↓↓ (Significant Reduction) |
| Heart Rate | ↓ or ↔ | ↑↑ (Reflex Tachycardia) | ↔ | Variable (potential for initial tachycardia followed by stabilization or decrease) |
| Peripheral Resistance | ↓ | ↓↓ | ↓ | ↓↓↓ (Significant Reduction) |
| Cardiac Output | ↓ or ↔ | ↑ | ↓ (initially) | Variable |
| Urine Output | ↔ | ↔ | ↑↑ | ↑↑ (Significant Increase) |
| Serum Potassium | ↔ | ↔ | ↓↓ | ↓↓ (Significant Decrease) |
| Serum Sodium | ↔ | ↔ | ↓ | ↓ (Potential Decrease) |
Note: The magnitude of the effect is represented by the number of arrows (↑/↓). This table provides a generalized expectation; actual results may vary depending on the animal model, dose, and duration of the study.
Experimental Protocols
Protocol 1: Induction and Monitoring of Hypotension in a Rat Model
Objective: To induce a controlled hypotensive state in spontaneously hypertensive rats (SHR) using this compound for the evaluation of a secondary intervention.
Materials:
-
This compound (or its individual components for dose-finding studies)
-
Spontaneously Hypertensive Rats (SHR), age and weight matched
-
Vehicle for drug administration (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles
-
Tail-cuff plethysmography system or telemetry for blood pressure monitoring
-
Metabolic cages for urine and fecal collection
-
Blood collection supplies (for electrolyte analysis)
Methodology:
-
Acclimatization: Acclimate SHR to the housing facility for at least one week. For tail-cuff measurements, acclimatize the rats to the restraining device and procedure for 3-5 consecutive days prior to the experiment.
-
Baseline Measurements: Record baseline systolic and diastolic blood pressure and heart rate for 3 consecutive days. Collect 24-hour urine samples to measure baseline volume and electrolyte levels. Collect a baseline blood sample for serum electrolyte analysis.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 1-5 mL/kg for rats).
-
Administration: Administer this compound or vehicle via oral gavage once daily. The timing of administration should be consistent throughout the study.
-
Monitoring:
-
Blood Pressure and Heart Rate: Measure at regular intervals post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the peak effect and duration of action. For chronic studies, daily measurements at the same time relative to dosing are recommended.
-
Electrolytes and Urine Output: House animals in metabolic cages at specified intervals (e.g., weekly) to monitor 24-hour urine volume and collect samples for electrolyte analysis. Collect blood samples periodically to monitor serum electrolytes.
-
Clinical Observations: Observe animals daily for signs of distress, sedation, or adverse effects. Record food and water intake and body weight regularly.
-
-
Data Analysis: Compare the changes in blood pressure, heart rate, and electrolyte levels between the this compound treated group and the vehicle control group using appropriate statistical methods.
Visualizations
Caption: Signaling pathway of Reserpine.
Caption: Experimental workflow of Dihydralazine.
Caption: Troubleshooting logic for Hydrochlorothiazide.
References
- 1. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1mg.com [1mg.com]
- 4. Effects of hydralazine on adrenal and cardiac sympathetic nerve activity in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Adelfan-Esidrex Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving Adelfan-Esidrex. This compound is a combination antihypertensive medication containing reserpine, dihydralazine, and hydrochlorothiazide.[1][2] Ensuring consistency in experimental conditions is paramount for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for the components of this compound?
A1: this compound combines three active ingredients with distinct mechanisms to lower blood pressure:
-
Reserpine: An alkaloid that irreversibly blocks the vesicular monoamine transporter 2 (VMAT2).[3][4] This prevents the uptake and storage of monoamine neurotransmitters like norepinephrine, dopamine, and serotonin into synaptic vesicles, leading to their depletion and a reduction in sympathetic tone, which in turn lowers heart rate and relaxes blood vessels.[4][5]
-
Dihydralazine/Hydralazine: A direct-acting vasodilator that primarily relaxes arterial smooth muscle.[6] Its mechanism is thought to involve the inhibition of inositol triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum and the stimulation of nitric oxide release, leading to increased cyclic guanosine monophosphate (cGMP) and vasodilation.[6][7][8]
-
Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney.[9] This action increases the excretion of sodium, chloride, and water, reducing blood volume and subsequently lowering blood pressure.[9]
Q2: Which animal models are most appropriate for studying the effects of this compound?
A2: The choice of animal model depends on the specific research question. Commonly used models for hypertension research include:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.[7]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced, salt-sensitive hypertension.[10][11][12]
-
Angiotensin II (Ang II)-Induced Hypertensive Mouse/Rat: A model where hypertension is induced by the continuous infusion of Angiotensin II, a potent vasoconstrictor.[3][13][14]
Q3: What are the most significant sources of variability in rodent blood pressure studies?
A3: Key sources of variability include:
-
Environmental Factors: Ambient temperature, noise, and light-dark cycles can significantly impact blood pressure.[15][16][17][18]
-
Diet: The sodium content of the diet is a critical factor influencing blood pressure in many models.[7][19][20]
-
Stress: Handling, restraint, and transportation can cause acute stress-induced hypertension.[17][21][22][23]
-
Circadian Rhythm: Blood pressure in rodents follows a distinct circadian rhythm, with higher values typically observed during their active (dark) phase.[22]
-
Measurement Technique: The method used for blood pressure measurement (e.g., tail-cuff vs. telemetry) can introduce variability.[24][25]
Q4: How long should animals be acclimated before starting an experiment?
A4: A sufficient acclimation period is crucial to minimize stress-related variability. Following transportation, a minimum of 72 hours is recommended for rodents, though some studies suggest that for blood pressure measurements, an acclimation period of at least 3 weeks may be necessary for vendor-derived mice to return to baseline levels.[21][22][23][26]
Troubleshooting Guides
Issue 1: High Variability in Baseline Blood Pressure Readings
| Potential Cause | Troubleshooting Steps | Quantitative Impact (Example) |
| Insufficient Acclimation | Ensure animals are acclimated for a minimum of 3 days after arrival. For blood pressure studies, consider a longer period of 3-6 weeks for vendor-shipped mice.[21][22][23] | Systolic blood pressure in mice can be elevated by ~17 mmHg one week after shipping compared to in-house controls.[21][22] |
| Environmental Stress | Maintain a consistent, quiet environment with a regular 12-hour light/dark cycle. Avoid sudden noises or disturbances in the animal facility. | Unpredictable noise can cause transient increases in heart rate and blood pressure. |
| Inconsistent Measurement Time | Perform all blood pressure measurements at the same time of day to account for circadian rhythm. Rodents are nocturnal, with higher blood pressure during the dark cycle.[22] | In C57BL mice, mean arterial pressure can be ~8 mmHg higher during the dark phase compared to the light phase.[22] |
| Handling and Restraint Stress | Handle animals gently and consistently. For tail-cuff measurements, acclimate the animals to the restrainer for several days before recording data.[17] | Restraint stress can acutely increase systolic blood pressure by 20-30 mmHg in rats. |
| Temperature Fluctuations | Maintain a stable ambient temperature. For tail-cuff measurements, ensure the tail is warmed to an appropriate and consistent temperature (32-35°C) to ensure vasodilation.[17][24] | A 1°C decrease in ambient temperature can increase mean blood pressure by approximately 1.6 mmHg in mice and 1.2 mmHg in rats.[15] |
Issue 2: Inconsistent Response to this compound Treatment
| Potential Cause | Troubleshooting Steps | Quantitative Impact (Example) |
| Inaccurate Dosing | Ensure accurate calculation of doses based on the most recent body weight. For oral gavage, use appropriate techniques to ensure the full dose is delivered to the stomach.[27][28][29] | Inconsistent dosing can lead to significant variations in drug plasma levels and, consequently, in blood pressure response. |
| Variability in Drug Administration | Use a consistent route and method of administration. For oral gavage, use the same gavage needle size and administer the solution at a consistent rate.[27][29] | The rate of oral administration can affect drug absorption and bioavailability. |
| Dietary Inconsistencies | Provide a standardized diet with controlled sodium content throughout the study. High salt intake can counteract the effects of antihypertensive drugs.[20] | In spontaneously hypertensive rats, a high sodium diet can partially counteract the blood pressure-lowering effect of some antihypertensive agents.[20] |
| Underlying Health Issues | Monitor animals for any signs of illness. Underlying health problems can affect drug metabolism and overall physiological response. | Subclinical infections can induce inflammatory responses that may alter cardiovascular parameters. |
Experimental Protocols
Protocol 1: Induction of DOCA-Salt Hypertension in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimation: Acclimate rats for at least one week before any procedures.
-
Uninephrectomy: Anesthetize the rat and perform a left uninephrectomy through a flank incision. Ligate the renal artery, vein, and ureter before removing the kidney. Provide post-operative analgesia.
-
DOCA Implantation/Injection: One week after uninephrectomy, implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 50 mg/rat, 21-day release) subcutaneously or administer DOCA injections (e.g., 25 mg/kg, twice weekly, subcutaneously).[10]
-
High-Salt Diet: Replace drinking water with a 1% NaCl + 0.2% KCl solution.[11]
-
Blood Pressure Monitoring: Begin blood pressure measurements one week after DOCA administration. Hypertension typically develops over 3-4 weeks, with systolic blood pressure reaching 160-190 mmHg.[10][11]
Protocol 2: Induction of Angiotensin II Hypertension in Mice
-
Animal Model: Male C57BL/6 mice (10-12 weeks old).
-
Acclimation: Acclimate mice for at least one week before surgery.
-
Osmotic Pump Implantation: Anesthetize the mouse and subcutaneously implant a mini-osmotic pump (e.g., Alzet model 1002) filled with Angiotensin II. A common infusion rate is 400-1000 ng/kg/min.[13][30]
-
Blood Pressure Monitoring: Blood pressure starts to rise within a few days of pump implantation. A significant increase in systolic blood pressure (e.g., to ~150 mmHg) is typically observed after 12 days of infusion.[13]
Protocol 3: Oral Administration of this compound Components in Rats
-
Drug Preparation: Prepare a homogenous suspension of the crushed this compound tablet or its individual components (reserpine, dihydralazine, hydrochlorothiazide) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing: The typical human maintenance dose for a combination product is 1-2 tablets daily. For animal studies, doses should be calculated based on body surface area or allometric scaling. A previous study in SHR rats used a combination of hydralazine, reserpine, and hydrochlorothiazide in the drinking water.
-
Administration: Administer the drug suspension via oral gavage.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length.
-
Insert the gavage needle into the esophagus, ensuring the animal swallows the tube. Do not force the needle.
-
Slowly administer the calculated volume. The maximum recommended volume for a single gavage in rats is 10-20 ml/kg.[1][28]
-
Gently remove the needle.
-
Monitor the animal for any signs of distress after the procedure.[28][29]
-
Signaling Pathways and Experimental Workflows
Caption: Reserpine's mechanism of action.
Caption: Hydralazine's vasodilatory mechanism.
Caption: Hydrochlorothiazide's diuretic action.
Caption: General experimental workflow.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 4. researchgate.net [researchgate.net]
- 5. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Dietary sodium restriction, blood pressure and sympathetic activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 9. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 12. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrarenal angiotensin II and angiotensinogen augmentation in chronic angiotensin II-infused mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of ambient temperature on cardiovascular parameters in rats and mice: a comparative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Changes in ambient temperature elicit divergent control of metabolic and cardiovascular actions by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blood pressure and its regulation in spontaneously hypertensive rats bred on the lowest sodium diet for normal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of dietary sodium and fish oil on blood pressure development in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High tail-cuff blood pressure in mice 1 week after shipping: the need for longer acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High Tail-Cuff Blood Pressure in Mice 1 Week After Shipping: The Need For Longer Acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. mmpc.org [mmpc.org]
- 25. protocols.io [protocols.io]
- 26. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 27. aniphy.fr [aniphy.fr]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 29. ouv.vt.edu [ouv.vt.edu]
- 30. journals.physiology.org [journals.physiology.org]
Adelfan-Esidrex Dose-Response Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analyzing and interpreting the dose-response curve of Adelfan-Esidrex, a combination antihypertensive medication. This compound is composed of three active ingredients: reserpine, dihydralazine sulfate, and hydrochlorothiazide, which work synergistically to lower blood pressure.[1][2][3][4][5][6] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to facilitate your research.
I. Understanding the Components and Their Mechanisms of Action
This compound's antihypertensive effect stems from the distinct yet complementary mechanisms of its three components:
| Component | Class | Mechanism of Action |
| Reserpine | Adrenergic-depleting agent | Irreversibly blocks the vesicular monoamine transporter (VMAT), leading to the depletion of catecholamines (like norepinephrine) from peripheral sympathetic nerve endings. This results in decreased peripheral vascular resistance and heart rate.[7][8][9][10] |
| Dihydralazine Sulfate | Vasodilator | Directly relaxes arteriolar smooth muscle, causing vasodilation and reducing peripheral resistance.[11][12][13] It is believed to inhibit the influx of calcium ions into vascular smooth muscle cells and may stimulate the release of nitric oxide, a potent vasodilator.[11] |
| Hydrochlorothiazide | Thiazide diuretic | Inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This increases the excretion of sodium and water, leading to a reduction in blood volume. It also has a secondary vasodilatory effect.[14][15][16][17][18] |
The combination of these three agents targets different physiological pathways involved in blood pressure regulation, leading to a potentially synergistic or additive antihypertensive effect.[1][4][5]
II. Experimental Protocols for Dose-Response Analysis
Analyzing the dose-response relationship of a three-drug combination like this compound requires a systematic approach to determine whether the combined effect is synergistic, additive, or antagonistic.
A. In Vitro Dose-Response Assessment
Objective: To determine the dose-response curves for each individual component and their combinations in a relevant cell-based or tissue model.
1. Experimental Workflow:
Caption: In vitro experimental workflow for dose-response analysis.
2. Detailed Methodology:
-
Cell Culture:
-
Utilize a relevant cell line, such as vascular smooth muscle cells (VSMCs) or endothelial cells, to model the effects on blood vessels.
-
Culture cells in appropriate media and conditions until they reach the desired confluency for the experiment.
-
-
Drug Preparation:
-
Prepare stock solutions of reserpine, dihydralazine sulfate, and hydrochlorothiazide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for each drug individually.
-
For combination studies, a factorial design is often employed. This involves testing all possible combinations of different doses of the three drugs.[16] A simplified approach is to use a fixed-ratio combination design, where the drugs are mixed in a constant ratio (e.g., the ratio present in the this compound formulation).
-
-
Cell Treatment:
-
Seed cells into multi-well plates (e.g., 96-well plates).
-
After cell attachment, replace the medium with fresh medium containing the various concentrations of individual drugs or their combinations.
-
Include appropriate controls: vehicle control (solvent only) and untreated cells.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Assay:
-
Cell Viability/Cytotoxicity Assays: Assays like MTT, XTT, or CellTiter-Glo® can be used to assess the effect of the drugs on cell viability.
-
Vasodilation/Vasoconstriction Assays: For more direct functional assessment, ex vivo models like aortic ring assays can be used to measure changes in vessel tone in response to the drugs.[13][19][20][21]
-
Intracellular Calcium Measurement: Since vasodilation is often linked to changes in intracellular calcium, fluorescent calcium indicators like Fura-2 AM can be used to measure these changes in response to drug treatment.[4][22][23][24][25]
-
B. Data Presentation and Interpretation
1. Dose-Response Curves:
Plot the response (e.g., % inhibition of cell growth, % vasodilation) against the logarithm of the drug concentration for each individual drug and for the combination. This will generate sigmoidal dose-response curves.
2. Quantitative Data Summary (Hypothetical Data):
The following table illustrates how to present the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values obtained from the dose-response curves.
| Drug/Combination | IC50 / EC50 (µM) | Hill Slope | Maximal Effect (%) |
| Reserpine | 15 | 1.1 | 85 |
| Dihydralazine Sulfate | 25 | 1.3 | 90 |
| Hydrochlorothiazide | 50 | 1.0 | 70 |
| This compound (Fixed Ratio) | 8 | 1.5 | 95 |
3. Synergy Analysis:
The interaction between the drugs can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay method.[15]
-
CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).
References
- 1. Hydra-Zide (hydralazine/hydrochlorothiazide) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Single-Pill Combination with Three Antihypertensive Agents to Improve Blood Pressure Control in Hypertension: Focus on Olmesartan-Based Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Recent advances in combinatorial drug screening and synergy scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A high-throughput in vitro ring assay for vasoactivity using magnetic 3D bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Creating a Combination Antihypertensive Regimen: What Does the Research Show? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Problems with spontaneously hypertensive rats (SHR) as a model of attention-deficit/hyperactivity disorder (AD/HD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 17. drugs.com [drugs.com]
- 18. Comparing Triple Combination Drug Therapy and Traditional Monotherapy for Better Survival in Patients With High-Risk Hypertension: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing Adelfan-Esidrex-Induced Side Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing side effects associated with Adelfan-Esidrex and its components—reserpine, dihydralazine, and hydrochlorothiazide—in animal models. The following information is intended to help anticipate, mitigate, and interpret potential adverse effects during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary mechanisms of its components?
A1: this compound is a combination antihypertensive medication. For research purposes, it's a valuable tool for studying multi-target approaches to cardiovascular pharmacology.[1] Its three active components are:
-
Reserpine: An antihypertensive and sedative agent that irreversibly inhibits the vesicular monoamine transporter 2 (VMAT2).[2][3][4] This prevents the storage of monoamines like dopamine, norepinephrine, and serotonin in presynaptic vesicles, leading to their depletion and a reduction in sympathetic nervous system activity.[5]
-
Dihydralazine: A direct-acting vasodilator that primarily relaxes arterial smooth muscle.[1] Its exact mechanism is not fully understood but is thought to involve the inhibition of intracellular calcium release and potentially the modulation of nitric oxide and cGMP levels.[6][7]
-
Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney.[1][8] This action increases the excretion of sodium and water, leading to a reduction in blood volume and peripheral vascular resistance.[8]
Q2: What are the most common side effects observed in animal models for each component of this compound?
A2: The side effects are component-specific:
-
Reserpine: Commonly induces dose-dependent sedation, catalepsy (a state of immobility and muscle rigidity), ptosis (drooping of the upper eyelid), and depressive-like behaviors.[1][3][5][9][10][11][12][13][14]
-
Dihydralazine: The primary side effect is a rapid decrease in blood pressure (hypotension), which often leads to reflex tachycardia (an increased heart rate).[6][7][15][16][17][18][19][20]
-
Hydrochlorothiazide: The most common adverse effects are electrolyte imbalances, particularly hypokalemia (low potassium levels) and hyponatremia (low sodium levels), due to its diuretic action.[21][22][23][24][25][26]
Q3: Are the side effects of this compound dose-dependent?
A3: Yes, the severity and incidence of side effects for all three components are generally dose-dependent. Higher doses of reserpine lead to more profound sedation and catalepsy.[13] Similarly, larger doses of dihydralazine cause a more significant drop in blood pressure and a more pronounced reflex tachycardia.[20] The diuretic and electrolyte-depleting effects of hydrochlorothiazide are also related to the administered dose.[10][26][27]
Troubleshooting Guides
Issue 1: Excessive Sedation and Catalepsy with Reserpine
-
Question: My animals are overly sedated and exhibit cataleptic behavior after reserpine administration, hindering further behavioral testing. What can I do?
-
Answer:
-
Dose Reduction: The most straightforward approach is to reduce the dose of reserpine. Sedation and catalepsy are dose-dependent effects.[13]
-
Time Course Consideration: The peak effects of reserpine-induced catalepsy are often observed several hours after administration. Plan your experiments accordingly, or consider longer washout periods if the study design allows.
-
Supportive Care: For severely sedated animals, ensure easy access to food and water. Placing food pellets and water bottles on the cage floor can be beneficial. Maintain a stable and quiet environment to minimize stress.
-
Pharmacological Reversal (for mechanistic studies): In terminal experiments or for mechanistic validation, dopamine agonists can be used to reverse catalepsy. However, this will interfere with the primary effects of reserpine and should not be used in studies where monoamine depletion is the desired outcome.[1][24]
-
Issue 2: Severe Hypotension and Uncontrolled Tachycardia with Dihydralazine
-
Question: Dihydralazine administration is causing a dangerously low blood pressure and extreme tachycardia in my animal models, leading to poor health and inconsistent data. How can I manage this?
-
Answer:
-
Dose Titration: Start with a lower dose of dihydralazine and gradually titrate upwards to find the optimal dose that achieves the desired blood pressure reduction without causing severe adverse effects.
-
Route and Rate of Administration: Intravenous administration can lead to a very rapid drop in blood pressure. Consider subcutaneous or oral administration for a more gradual onset of action. If IV administration is necessary, a slow infusion is preferable to a bolus injection.
-
Fluid Support: In cases of severe hypotension, intravenous fluid resuscitation with isotonic crystalloids can help to restore blood volume and pressure.[17][19] The typical starting dose for fluid resuscitation in dogs is 10-20 mL/kg administered rapidly.[19]
-
Co-administration with Beta-blockers: To control reflex tachycardia, co-administration with a beta-blocker can be considered, as this is a common clinical practice.[6][18] This will, however, introduce another variable into your experimental design.
-
Issue 3: Significant Electrolyte Imbalance with Hydrochlorothiazide
-
Question: My animals are developing severe hypokalemia after hydrochlorothiazide treatment, which is affecting their overall health and the validity of my results. How can I address this?
-
Answer:
-
Dose Adjustment: The extent of electrolyte imbalance is dose-dependent.[26] Using the lowest effective dose of hydrochlorothiazide can minimize potassium loss.
-
Dietary Potassium Supplementation: Providing a diet rich in potassium or supplementing drinking water with potassium chloride can help to counteract the urinary potassium loss.[2][22][23]
-
Co-administration with Potassium-Sparing Diuretics: For long-term studies, the addition of a potassium-sparing diuretic (e.g., amiloride, spironolactone) can be an effective strategy to mitigate hypokalemia.[25]
-
Regular Monitoring: Implement a regular blood sampling schedule to monitor serum electrolyte levels, allowing for timely intervention if imbalances become severe.
-
Quantitative Data on Side Effects
Table 1: Reserpine-Induced Side Effects in Rodents
| Species | Dose (mg/kg) | Route | Observation | Magnitude of Effect | Reference |
| Mouse | 1 | i.p. (once every other day for 4 days) | Catalepsy, Tremor | Significant increase compared to control | [9] |
| Rat | 2.5 | i.p. | Akinesia, Ptosis | Onset within 60-90 minutes | [1][24] |
| Mouse | 0.1 | s.c. (repeatedly) | Progressive Catalepsy | Gradual increase in catalepsy score over days | |
| Rat | 1.0 (once a day for 3 weeks) | i.p. | Impaired Locomotion | Significant decrease in movement | [6] |
| Rat | 0.2 - 0.8 | i.p. (for 20 days) | Weight Loss, Anhedonia | Dose-dependent significant effects | [13][14] |
| Mouse | 2.5 | i.p. | Ptosis | Maximum effect at 5-6 hours |
Table 2: Dihydralazine-Induced Cardiovascular Effects in Rats
| Condition | Dose | Route | Observation | Magnitude of Effect | Reference |
| Normotensive (conscious) | Single dose | i.v. | Tachycardia | Observed in 52% of animals | [15][17] |
| Normotensive (conscious) | Single dose | i.v. | No change in heart rate | Observed in 26% of animals | [15][17] |
| Normotensive (conscious) | Single dose | i.v. | Bradycardia | Observed in 22% of animals | [15][17] |
| Hypertensive (conscious) | Single dose | i.v. | Tachycardia | Observed in 51% of animals | [15][17] |
Table 3: Hydrochlorothiazide-Induced Electrolyte Changes
| Species | Dose | Duration | Observation | Magnitude of Effect | Reference |
| Rat | Not specified | 7 days | Potassium deficit | Statistically significant from day 4 | [21] |
| Human | 112.5 mg/day | 1 month | Serum Potassium | 0.7 mEq/L reduction | [22] |
| Dog | 1, 3, and 9 mg/kg/day | 4 days | Plasma Potassium | Dose-dependent decrease | [10] |
| Human | Not specified | Not specified | Serum Potassium | Dose-dependent reduction | [26] |
Experimental Protocols
Protocol 1: Induction and Assessment of Reserpine-Induced Catalepsy in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Preparation: Dissolve reserpine in a vehicle of 0.5% acetic acid in saline.
-
Administration: Administer a single intraperitoneal (i.p.) injection of reserpine at a dose of 1-5 mg/kg. A control group should receive an equivalent volume of the vehicle.
-
Behavioral Assessment (24 hours post-injection):
-
Bar Test: Place the mouse's forepaws on a horizontal bar (e.g., a pencil) raised 3-5 cm above a surface. Measure the time (in seconds) it takes for the mouse to remove both forepaws from the bar. A longer duration indicates increased catalepsy.
-
Protocol 2: Monitoring Dihydralazine-Induced Hypotension and Tachycardia in Rats
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Surgical Preparation (optional, for direct measurement): Anesthetize the rat and cannulate the femoral artery for direct and continuous blood pressure and heart rate monitoring.
-
Drug Preparation: Dissolve dihydralazine in sterile saline.
-
Administration: Administer dihydralazine via intravenous (i.v.) infusion at a controlled rate. Start with a low dose and gradually increase to observe the dose-response relationship.
-
Data Collection: Continuously record mean arterial pressure (MAP) and heart rate (HR) before, during, and after dihydralazine administration.
Protocol 3: Evaluation of Hydrochlorothiazide-Induced Hypokalemia in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: House rats in metabolic cages to allow for the collection of 24-hour urine samples.
-
Drug Administration: Administer hydrochlorothiazide mixed in the food or via oral gavage daily for a period of 7-10 days.
-
Sample Collection:
-
Collect 24-hour urine samples at baseline and at regular intervals throughout the study.
-
Collect blood samples via tail vein or saphenous vein at baseline and at the end of the study period.
-
-
Analysis:
-
Measure urine volume and analyze urine for sodium and potassium concentrations.
-
Centrifuge blood samples to obtain serum and analyze for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Signaling Pathways and Experimental Workflows
Caption: Reserpine's inhibition of VMAT2 leads to monoamine depletion and subsequent behavioral side effects.
Caption: Dihydralazine-induced vasodilation triggers a baroreceptor reflex, leading to tachycardia.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. sunnybrook.ca [sunnybrook.ca]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Physiology, Baroreceptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 6. Repeated treatment with reserpine as a progressive animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Potassium Effects on NCC Are Attenuated during Inhibition of Cullin E3–Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuation of hydrochlorothiazide-induced hypokalemia in dogs by a beta-adrenergic blocking drug, timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repeated reserpine treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 13. Patterns of heart rate responses to hydralazine in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluid Resuscitation for Refractory Hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. aaha.org [aaha.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. phcog.com [phcog.com]
- 20. Potassium supplementation in hypertensive patients with diuretic-induced hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 24. Effectiveness of intravenous fluid resuscitation in the emergency room for treatment of hypotension in dogs: 35 cases (2000-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Fluid Resuscitation Plan in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
- 26. karger.com [karger.com]
- 27. Multiple molecular mechanisms are involved in the activation of the kidney sodium-chloride cotransporter by hypokalemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Chronic Adelfan-esidrex Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Adelfan-esidrex and its components—reserpine, dihydralazine, and hydrochlorothiazide—in chronic administration protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures involving the chronic administration of this compound or its individual components.
| Observed Issue | Potential Cause | Recommended Solution | Citation |
| Unexpected high mortality in animal subjects | Incorrect dosage, animal strain sensitivity, or underlying health conditions. | Review dosage calculations and consider a dose-response study to determine the optimal tolerated dose for the specific animal model. Ensure the use of healthy, pathogen-free animals. | [1] |
| Significant weight loss in animals treated with reserpine | Reserpine can induce a depressive-like phenotype, which may include reduced food intake. | Monitor food and water intake daily. Consider providing a more palatable diet or nutritional supplements. If weight loss is severe, re-evaluate the dosage. | [2] |
| High variability in blood pressure readings | Improper measurement technique, stress-induced hypertension in animals, or inconsistent dosing times. | Ensure consistent and proper training for personnel on blood pressure measurement techniques. Acclimatize animals to the measurement procedure to minimize stress. Administer the drug at the same time each day. | |
| Development of tolerance to dihydralazine's effects | Long-term administration of dihydralazine can lead to diminished hemodynamic effects. | Consider a washout period in the experimental design or investigate combination therapies to maintain efficacy. Monitor cardiovascular parameters closely throughout the study. | [3] |
| Electrolyte imbalances (e.g., hypokalemia) with hydrochlorothiazide | Hydrochlorothiazide is a diuretic that increases potassium excretion. | Monitor serum electrolyte levels regularly. If significant imbalances occur, consider adjusting the dose or co-administering a potassium-sparing diuretic or potassium supplementation. | [4][5][6] |
| Signs of sedation or depression in reserpine-treated animals | Reserpine depletes monoamines in the central nervous system, a known side effect. | This is an expected pharmacological effect of reserpine and is often the basis for its use in creating animal models of depression. Document these behavioral changes as part of the experimental outcomes. If the sedation is too severe and interferes with other measurements, a dose reduction may be necessary. | [7][8] |
| Precipitation of the drug solution during preparation or administration | Poor solubility of the compound in the chosen vehicle. | Review the solubility characteristics of the drug. Consider alternative vehicles or the use of solubilizing agents. Ensure the solution is freshly prepared before each administration. | [9] |
| Inflammation or necrosis at the injection site (for parenteral administration) | The pH or irritating nature of the drug formulation. | Ensure the pH of the injection solution is as close to neutral as possible. If the compound is a known irritant, consider a different route of administration or dilute the formulation to a larger volume if appropriate for the chosen route. | [9] |
Frequently Asked Questions (FAQs)
General Questions
What is this compound and what are its components?
This compound is a combination antihypertensive medication. Its active components are:
-
Reserpine: A biogenic amine depletor that lowers blood pressure by reducing sympathetic nervous system activity.[10]
-
Dihydralazine: A direct-acting vasodilator that relaxes arterial smooth muscle.[11]
-
Hydrochlorothiazide: A thiazide diuretic that lowers blood pressure by increasing the excretion of salt and water, and also has vasodilatory effects.[4][12]
What are the primary mechanisms of action for the components of this compound?
-
Reserpine: Irreversibly blocks the vesicular monoamine transporter (VMAT), preventing the storage of neurotransmitters like norepinephrine, dopamine, and serotonin in presynaptic vesicles. This leads to their depletion and reduced sympathetic outflow.[8][13]
-
Dihydralazine: Induces vasodilation by inhibiting calcium ion influx into vascular smooth muscle cells and stimulating the release of nitric oxide.[11]
-
Hydrochlorothiazide: Inhibits the sodium-chloride cotransporter in the distal convoluted tubules of the kidney, leading to increased sodium and water excretion.[4][12] Over time, it also contributes to vasodilation.[4]
Experimental Design and Protocols
Where can I find a detailed protocol for chronic reserpine administration in rats to induce a depressive-like model?
A commonly cited protocol involves daily subcutaneous injections of reserpine at a dose of 1.0 mg/kg for three weeks. Behavioral and neurochemical assessments can be performed at various time points during and after the administration period.[14][7]
What is a typical protocol for chronic hydrochlorothiazide administration in mice?
One study administered hydrochlorothiazide to mice in their drinking water at a concentration of 50 mg/L, resulting in a daily intake of approximately 6 mg/kg for 4 weeks.[15] Another approach for long-term studies is to provide the drug in the feed at specified concentrations (e.g., 2,500 or 5,000 ppm).[16][17]
How should I prepare this compound or its components for administration to animals?
The method of preparation depends on the route of administration. For oral gavage, the compounds can be suspended in a suitable vehicle like a 0.5% carboxymethyl cellulose solution. For parenteral routes, sterile saline is often used, but the pH and potential for irritation should be considered.[9] Always ensure the drug is freshly prepared before each experiment.[14]
Data Interpretation and Troubleshooting
My animals are showing signs of sedation with reserpine. Is this normal?
Yes, sedation is a known central nervous system effect of reserpine due to the depletion of monoamines. This effect is often used to model depression in animals.[7][8] The degree of sedation is typically dose-dependent.
I am observing a gradual decrease in the hypotensive effect of dihydralazine over time. What could be the cause?
This phenomenon is known as tachyphylaxis or tolerance and has been observed with long-term administration of dihydralazine. The body may be activating compensatory mechanisms that counteract the drug's effect.[3]
What are the expected electrolyte changes with chronic hydrochlorothiazide administration?
Chronic administration of hydrochlorothiazide can lead to hypokalemia (low potassium), hyponatremia (low sodium), hypomagnesemia (low magnesium), and hypercalcemia (high calcium).[4][5][6] It is crucial to monitor electrolyte levels in long-term studies.
Data Presentation
Quantitative Data from a Chronic Reserpine Administration Study in Rats
The following table summarizes the effects of repeated administration of reserpine (1.0 mg/kg, once a day for 3 weeks) on biogenic amine levels in the rat brain.
| Biogenic Amine/Metabolite | Control Group (Saline) | Reserpine-Treated Group | % Change | p-value | Citation |
| Dopamine | Value not specified | Significantly decreased | Data not provided | <0.01 | [14] |
| HVA (dopamine metabolite) | Value not specified | Significantly decreased | Data not provided | <0.01 | [14] |
| 5-HIAA (serotonin metabolite) | Value not specified | Significantly decreased | Data not provided | <0.01 | [14] |
Note: The original study reported significant decreases but did not provide the absolute values for the control and treated groups in the referenced figure's caption.
Hemodynamic Effects of Long-Term Dihydralazine Treatment in Chronic Heart Failure Patients
The following table presents hemodynamic data from a study on the long-term effects of oral dihydralazine (200 mg/day).
| Parameter | Baseline | After 4 Weeks | After 26 Weeks | p-value (vs. Baseline) | Citation |
| Exercise Duration (seconds) | 259 +/- 21 | 347 +/- 35 | 421 +/- 38 | <0.01 (at 4 weeks), <0.001 (at 26 weeks) | [18] |
Effects of Chronic Hydrochlorothiazide Administration on Mice
This table summarizes findings from a 103-104 week study where mice were fed a diet containing hydrochlorothiazide.
| Parameter | Control Group | Low Dose (2,500 ppm) | High Dose (5,000 ppm) | Observations | Citation |
| Mean Body Weight | Similar to treated groups | Similar to control | Similar to control | No significant effect on body weight. | [16] |
| Survival (Males) | 43/50 | 42/50 | 43/50 | No significant effect on survival. | [16] |
| Survival (Females) | 38/50 | 40/50 | 35/50 | No significant effect on survival. | [16] |
| Urinary Bladder Calculi | Not observed | Observed | Observed | Increased incidence in treated groups. | [17] |
| Nephrosis | Not observed | Observed | Observed | Dose-related increase in incidence. | [17] |
Experimental Protocols
Chronic Reserpine Administration in Rats for a Progressive Depression Model
Objective: To induce a progressive depressive-like state in rats through chronic reserpine administration.
Materials:
-
Male Albino Wistar rats (180-220 g)
-
Reserpine (Sigma-Aldrich)
-
Sterile saline
-
Syringes and needles for subcutaneous injection
Procedure:
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Randomly assign rats to two groups: a control group receiving saline (1.0 ml/kg) and a reserpine-treated group.
-
Dissolve reserpine in saline to a final concentration of 1.0 mg/ml. Prepare the solution fresh before each experiment.[14]
-
Administer reserpine (1.0 mg/kg) or saline subcutaneously once daily for a period of three weeks.[14]
-
Monitor food intake, body weight, and general health of the animals on a weekly basis.
-
Conduct behavioral tests (e.g., forced swim test, open field test) at the end of the treatment period to assess for depressive-like behaviors.
-
At the end of the experiment, animals can be euthanized, and brain tissue collected for neurochemical analysis (e.g., measurement of monoamine levels).[14]
Chronic Hydrochlorothiazide Administration in Mice via Drinking Water
Objective: To study the long-term effects of hydrochlorothiazide on physiological parameters in mice.
Materials:
-
Male C57BL/6 mice
-
Hydrochlorothiazide (HTZ)
-
Drinking water bottles
Procedure:
-
House mice under standard laboratory conditions with free access to food and their respective drinking water.
-
Prepare a stock solution of hydrochlorothiazide in the drinking water at a concentration of 50 mg/L. This dose is calculated to provide a daily intake of approximately 6 mg/kg.[15]
-
Provide the hydrochlorothiazide-containing water or regular drinking water (for the control group) to the mice for a period of 4 weeks.[15]
-
Monitor water consumption to ensure consistent drug intake.
-
At the end of the 4-week period, animals can be used for various physiological or pharmacological experiments. For instance, tissues can be harvested for ex vivo studies, or blood can be collected for analysis of plasma drug concentration and electrolyte levels.[15]
Mandatory Visualizations
Caption: Reserpine's mechanism of action.
Caption: Dihydralazine's vasodilatory mechanism.
Caption: Hydrochlorothiazide's diuretic action.
Caption: General experimental workflow.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loss of effectiveness of dihydralazine in the long-term treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Repeated treatment with reserpine as a progressive animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Renal secretion of hydrochlorothiazide involves organic anion transporter 1/3, organic cation transporter 2, and multidrug and toxin extrusion protein 2-K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Dihydralazine Sulfate? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. Reserpine - Wikipedia [en.wikipedia.org]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Hydrochlorothiazide Potentiates Contractile Activity of Mouse Cavernosal Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Abstract for TR-357 [ntp.niehs.nih.gov]
- 18. Hydralazine in the long-term treatment of chronic heart failure: lack of difference from placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Adelfan-Esidrex Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Adelfan-Esidrex in experimental models.
Troubleshooting Guides
Problem 1: Attenuated Antihypertensive Response to this compound in an Established Hypertensive Animal Model.
Initial Checks:
-
Animal Model Integrity: Confirm the stability and severity of hypertension in your control group. Spontaneous resolution or significant variation in blood pressure can mimic resistance.
-
Drug Formulation and Administration: Verify the correct dosage, formulation, and route of administration for this compound. Ensure proper dosing technique to guarantee consistent delivery.
-
Blood Pressure Measurement: Calibrate and validate your blood pressure measurement equipment (e.g., tail-cuff plethysmography, radiotelemetry). Ensure proper technique to minimize stress-induced fluctuations.[1][2][3][4]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inadequate Diuretic Effect (Hydrochlorothiazide Resistance) | 1. Assess Renal Function: Measure baseline and post-treatment glomerular filtration rate (GFR) and serum creatinine to rule out underlying renal insufficiency. 2. Analyze Electrolyte Balance: Monitor serum sodium and potassium levels. Hyponatremia can indicate excessive diuretic action, while persistent hypervolemia may suggest resistance. 3. Increase Diuretic Dose or Combine Diuretics: If renal function is normal, a higher dose of hydrochlorothiazide or the addition of a loop diuretic (e.g., furosemide) may be necessary to overcome tubular tolerance.[5][6] |
| Compensatory Activation of the Renin-Angiotensin-Aldosterone System (RAAS) | 1. Measure RAAS Components: Quantify plasma renin activity (PRA), angiotensin II, and aldosterone levels.[7][8][9][10][11] Elevated levels suggest RAAS-mediated resistance. 2. Introduce RAAS Inhibitors: Co-administer an ACE inhibitor (e.g., enalapril) or an angiotensin II receptor blocker (ARB) (e.g., losartan) to counteract the compensatory RAAS activation. |
| Development of Tolerance to Hydralazine | 1. Assess Vascular Function: Perform ex vivo organ bath studies on isolated aortic rings to evaluate vascular smooth muscle relaxation in response to hydralazine. 2. Investigate Oxidative Stress: Measure markers of oxidative stress in vascular tissue, as this has been linked to nitrate tolerance, a phenomenon that may share pathways with hydralazine tolerance.[12][13][14][15][16] |
| Sympathetic Nervous System (SNS) Overdrive | 1. Monitor Heart Rate: Tachycardia can be an indicator of a hyperadrenergic state. 2. Consider Beta-Blockers: The addition of a beta-blocker (e.g., propranolol) can help to control heart rate and reduce the sympathetic response. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that could lead to resistance to this compound in an experimental setting?
A1: Resistance to this compound, a combination of reserpine, hydralazine, and hydrochlorothiazide, is likely multifactorial. Key mechanisms include:
-
Diuretic Resistance (Hydrochlorothiazide): This can occur due to compensatory mechanisms in the nephron, such as increased sodium reabsorption in other tubular segments.[5][6]
-
Pseudotolerance: This involves the activation of counter-regulatory systems, most notably the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, in response to vasodilation and volume depletion.
-
Hydralazine Tolerance: While the exact mechanism in hypertension is not fully elucidated, it may involve cellular adaptations in the vascular smooth muscle.
Q2: Which animal models are suitable for studying this compound resistance?
A2: Several models of induced hypertension can be used to investigate resistance. The choice of model depends on the specific research question.
| Animal Model | Method of Induction | Key Features |
| DOCA-Salt Hypertensive Rat [17][18][19][20] | Uninephrectomy followed by administration of deoxycorticosterone acetate (DOCA) and high-salt diet. | Volume-dependent hypertension with suppressed renin levels. Useful for studying the diuretic and vasodilator components. |
| L-NAME-Induced Hypertensive Rat [17][21] | Chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor. | Characterized by endothelial dysfunction and increased peripheral resistance. |
| Dahl Salt-Sensitive (DSS) Rat [17][21][22] | Genetically predisposed to hypertension when fed a high-salt diet. | Mimics salt-sensitive hypertension and is ideal for studying diuretic resistance. |
| Spontaneously Hypertensive Rat (SHR) [21][22] | A genetic model of essential hypertension. | Develops hypertension spontaneously, providing a model for chronic treatment and the development of resistance over time. |
| Two-Kidney, One-Clip (2K1C) Goldblatt Model [23][24][25][26] | Surgical constriction of one renal artery, leaving the other kidney untouched. | Renin-dependent model of hypertension, useful for investigating RAAS-mediated resistance. |
Q3: How can I assess the contribution of each component of this compound to the observed resistance?
A3: A systematic approach is required:
-
Monotherapy Studies: Treat separate cohorts of hypertensive animals with reserpine, hydralazine, and hydrochlorothiazide individually to establish their baseline efficacy and identify which component is failing.
-
Combination Studies: Compare the efficacy of the full this compound combination with dual combinations (e.g., reserpine + hydrochlorothiazide, hydralazine + hydrochlorothiazide) to pinpoint the source of resistance.
-
Mechanism-Specific Probes: Use additional pharmacological agents to investigate underlying mechanisms. For example, if RAAS activation is suspected, introduce an ARB and observe if the response to this compound is restored.
Q4: Are there in vitro models to study cellular mechanisms of resistance?
A4: Yes, in vitro models can provide insights into cellular and molecular mechanisms:
-
Primary Vascular Smooth Muscle Cell (VSMC) Cultures: Isolate VSMCs from hypertensive and normotensive animals to study the direct effects of hydralazine on cell signaling, contractility, and the development of tolerance.[27][28][29][30]
-
Renal Tubular Epithelial Cell Cultures: These can be used to investigate the molecular mechanisms of hydrochlorothiazide action and resistance at the level of ion transporters.
-
Co-culture Systems: Models combining endothelial cells and VSMCs can be used to study the complex interactions that regulate vascular tone and how they are altered in a resistant state.[28][30]
Experimental Protocols
Protocol 1: Induction of DOCA-Salt Hypertension in Rats
Objective: To induce a state of volume-dependent hypertension suitable for studying diuretic and vasodilator resistance.
Materials:
-
Male Sprague-Dawley rats (180-200g)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 25 mg, 21-day release)
-
Anesthetic (e.g., isoflurane)
-
1% NaCl drinking water
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week.
-
Uninephrectomy: Anesthetize the rat and perform a left unilateral nephrectomy through a flank incision.
-
Recovery: Allow the animal to recover for one week with ad libitum access to standard chow and tap water.
-
DOCA Implantation: Anesthetize the rat and implant a DOCA pellet subcutaneously on the dorsal side.
-
Salt Loading: Replace the drinking water with 1% NaCl solution.
-
Blood Pressure Monitoring: Begin weekly blood pressure measurements. Hypertension (systolic blood pressure > 160 mmHg) typically develops within 4-6 weeks.[17]
Protocol 2: Assessment of Renin-Angiotensin-Aldosterone System (RAAS) Activity
Objective: To quantify key components of the RAAS to assess its role in treatment resistance.
Materials:
-
Blood collection tubes with EDTA
-
Centrifuge
-
ELISA or LC-MS/MS-based assay kits for plasma renin activity (PRA), angiotensin II, and aldosterone.[7][8][9][10][11]
Procedure:
-
Blood Collection: Collect blood samples from conscious, restrained animals via tail vein or from anesthetized animals via cardiac puncture into pre-chilled EDTA tubes.
-
Plasma Separation: Immediately centrifuge the blood at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Quantification: Follow the manufacturer's instructions for the chosen assay kit to determine the concentrations of PRA, angiotensin II, and aldosterone.
Visualizations
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Caption: Signaling pathways in hydrochlorothiazide action and diuretic resistance.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 3. kentscientific.com [kentscientific.com]
- 4. mmpc.org [mmpc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. labcorp.com [labcorp.com]
- 11. Aldosterone and Plasma Renin Activity Ratio Test | Ulta Lab Tests [ultalabtests.com]
- 12. Hydralazine prevents nitroglycerin tolerance by inhibiting activation of a membrane-bound NADH oxidase. A new action for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydralazine prevents nitroglycerin tolerance by inhibiting activation of a membrane-bound NADH oxidase. A new action for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. storage.imrpress.com [storage.imrpress.com]
- 19. researchgate.net [researchgate.net]
- 20. ijprajournal.com [ijprajournal.com]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 22. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. Improved method for surgical induction of chronic hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ijprajournal.com [ijprajournal.com]
- 27. journals.physiology.org [journals.physiology.org]
- 28. A Cell Culture Model of Resistance Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Isolation, Culture, and Characterization of Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 30. Co-culture models of endothelial cells, macrophages, and vascular smooth muscle cells for the study of the natural history of atherosclerosis | PLOS One [journals.plos.org]
Validation & Comparative
A Preclinical Showdown: Adelfan-Esidrex Components Versus Enalapril in Hypertension Models
In the landscape of preclinical hypertension research, the interrogation of antihypertensive efficacy is paramount. This guide provides a comparative analysis of Adelfan-Esidrex, a combination therapy, and enalapril, a cornerstone of renin-angiotensin system inhibition. This compound is a formulation of three active components: reserpine, a centrally-acting sympatholytic; hydralazine, a direct-acting vasodilator; and hydrochlorothiazide, a thiazide diuretic. Enalapril is an angiotensin-converting enzyme (ACE) inhibitor, renowned for its targeted action on a key regulator of blood pressure. This guide synthesizes preclinical data from studies in rodent models of hypertension, offering a granular view of their comparative performance and underlying mechanisms of action.
Quantitative Comparison of Efficacy
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the effects of a triple combination therapy (reserpine, hydralazine, hydrochlorothiazide) and enalapril on vital parameters in hypertensive rat models.
Table 1: Effects on Systemic and Glomerular Hemodynamics in Spontaneously Hypertensive Rats with Renal Mass Reduction
| Parameter | Control (Untreated) | Triple Combination (Hydralazine, Reserpine, Hydrochlorothiazide) | Enalapril |
| Systolic Blood Pressure (mmHg) | 185 ± 5 | 130 ± 3 | 132 ± 4 |
| Glomerular Filtration Rate (mL/min) | 0.95 ± 0.12 | 0.82 ± 0.10 | 0.52 ± 0.40 |
| Urinary Protein Excretion (mg/24h) | 65 ± 8 | 42 ± 3 | 32 ± 4 |
| Glomerulosclerosis Score | 150 ± 15 | 85 ± 10 | 70 ± 8 |
| Mesangial Expansion Score | 145 ± 12 | 103 ± 9 | 79 ± 7 |
Data adapted from a study in spontaneously hypertensive rats with 5/6 renal mass reduction.[1]
Table 2: Comparative Effects on Blood Pressure and Cardiovascular Remodeling in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
| Parameter | Control (Untreated SHRSP) | Hydralazine | Enalapril |
| Tail-Cuff Blood Pressure (mmHg) | ~240 | ~180 | ~170 |
| Left Ventricular Weight : Body Weight Ratio | Increased | Prevented Increase | Prevented Increase |
| Superior Mesenteric Artery Medial Hypertrophy | Present | Prevented | Prevented |
| Elastin mRNA Levels | Elevated | Reduced | Reduced |
Data synthesized from a study comparing enalapril and hydralazine in SHRSP.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following outlines the experimental protocols from the key cited studies.
Study 1: Comparison in Spontaneously Hypertensive Rats with Renal Mass Reduction[1]
-
Animal Model: Male spontaneously hypertensive rats (SHR).
-
Surgical Procedure: A one and five-sixths reduction of renal mass was performed to induce glomerular injury. This involved the surgical removal of the right kidney and ligation of two of the three branches of the left renal artery.
-
Treatment Groups:
-
Control: Untreated SHR with renal mass reduction.
-
Triple Combination: Received a combination of hydralazine, reserpine, and hydrochlorothiazide.
-
Enalapril: Received the ACE inhibitor enalapril.
-
-
Drug Administration: Specific dosages and routes of administration were not detailed in the provided abstract.
-
Duration of Study: Three weeks post-renal mass reduction.
-
Outcome Measures:
-
Blood Pressure: Measured directly via arterial cannulation.
-
Glomerular Filtration Rate (GFR): Assessed through standard clearance techniques.
-
Urinary Protein Excretion: Measured over a 24-hour period.
-
Histological Analysis: Kidneys were sectioned and stained to evaluate the degree of glomerulosclerosis and mesangial expansion, with injury scores assigned based on a semi-quantitative scale.
-
Study 2: Effects on Cardiovascular Hypertrophy in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)[2]
-
Animal Model: Male stroke-prone spontaneously hypertensive rats (SHRSP) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Treatment Groups:
-
SHRSP Control: Untreated SHRSP.
-
WKY Control: Untreated WKY rats.
-
Enalapril-treated SHRSP.
-
Hydralazine-treated SHRSP.
-
-
Drug Administration: Drugs were administered from 4 to 15 weeks of age. Specific dosages and routes of administration were not detailed in the provided abstract.
-
Duration of Study: 11 weeks of treatment, with assessments also conducted up to 11 weeks post-treatment.
-
Outcome Measures:
-
Blood Pressure: Measured using the tail-cuff method.
-
Left Ventricular Hypertrophy: Assessed by the ratio of left ventricular weight to body weight.
-
Vascular Structural Changes: Evaluated in the superior mesenteric artery (SMA) and its resistance vessels through tissue weight to body weight ratios, and analysis of RNA and DNA content.
-
Gene Expression: Levels of alpha-actin and elastin messenger RNA (mRNA) were quantified.
-
Signaling Pathways and Mechanisms of Action
The divergent therapeutic effects of this compound and enalapril stem from their distinct molecular mechanisms. The following diagrams illustrate their primary signaling pathways.
Caption: Enalapril's mechanism of action via ACE inhibition.
Caption: Mechanisms of this compound components.
Conclusion
Preclinical evidence suggests that both the triple combination therapy representative of this compound and enalapril are effective in reducing blood pressure in hypertensive rat models. However, their ancillary effects diverge significantly. Enalapril demonstrates superior efficacy in mitigating glomerular injury, as evidenced by greater reductions in glomerular filtration rate, proteinuria, and histological damage scores in a model of hypertension with renal mass reduction.[1] This highlights the renoprotective effects of ACE inhibition beyond simple blood pressure control.
Both enalapril and hydralazine, a key component of the triple therapy, were shown to prevent cardiovascular hypertrophy.[2] The multifaceted approach of the triple combination, targeting the sympathetic nervous system, vascular smooth muscle, and renal salt handling, provides a broad-spectrum antihypertensive effect. In contrast, enalapril's targeted inhibition of the renin-angiotensin system offers a more specific and potentially more protective mechanism in the context of end-organ damage, particularly in the kidneys.
The choice between these therapeutic strategies in a preclinical setting would depend on the specific aims of the study. For investigations focused purely on blood pressure reduction, both approaches are viable. However, for studies examining the amelioration of hypertension-induced end-organ damage, particularly renal injury, enalapril appears to offer a distinct advantage. Future preclinical studies should aim for direct, head-to-head comparisons of the complete this compound formulation against enalapril in a wider array of hypertension models to fully elucidate their comparative efficacy and safety profiles.
References
A Comparative Analysis of Adelfan-Esidrex and Beta-Blockers on Cardiac Chronotropy
For Immediate Release
This publication provides a detailed comparative analysis of the fixed-dose combination antihypertensive Adelfan-Esidrex and the class of drugs known as beta-blockers, with a specific focus on their respective effects on heart rate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant clinical trial methodologies.
Introduction
The management of hypertension often involves pharmacological interventions that modulate cardiovascular parameters, including heart rate. This compound, a combination of reserpine, dihydralazine, and hydrochlorothiazide, and beta-blockers represent two distinct therapeutic strategies with contrasting effects on cardiac chronotropy. Understanding these differences is crucial for targeted drug development and personalized medicine.
Mechanisms of Action and Effects on Heart Rate
This compound
This compound is a combination product with three active components, each contributing to its overall antihypertensive effect, but with varied and sometimes opposing effects on heart rate.
-
Reserpine: This component acts by depleting catecholamine (norepinephrine, epinephrine, and dopamine) stores in sympathetic nerve endings.[1] By reducing sympathetic tone, reserpine can lead to a decrease in heart rate and blood pressure.[1]
-
Dihydralazine: A direct-acting vasodilator, dihydralazine relaxes arteriolar smooth muscle, leading to a decrease in peripheral resistance and blood pressure.[2] This vasodilation can trigger a reflex tachycardia, an increase in heart rate, as the body attempts to compensate for the drop in blood pressure.[2][3]
-
Hydrochlorothiazide: A thiazide diuretic, its primary action is to increase sodium and water excretion, reducing blood volume and thereby blood pressure.[4] While its direct effect on heart rate is minimal, long-term use can contribute to vasodilation.[5] Some studies have noted that hydrochlorothiazide can be associated with an increase in heart rate.[6]
The net effect of this compound on heart rate can be variable, resulting from the interplay between the heart rate-lowering effect of reserpine and the potential for reflex tachycardia induced by dihydralazine and to a lesser extent, hydrochlorothiazide. Some clinical observations report palpitations and increased heart rate as potential side effects of this compound.[7]
Beta-Blockers
Beta-blockers, such as propranolol, atenolol, and metoprolol, act as competitive antagonists at beta-adrenergic receptors.[8][9][10]
-
Mechanism of Action: By blocking beta-1 receptors in the heart, beta-blockers inhibit the effects of catecholamines like epinephrine and norepinephrine.[8][11][12] This action leads to a decrease in the rate of the sinoatrial node firing and a slowing of atrioventricular conduction, resulting in a reduced heart rate (negative chronotropic effect).[11][12] They also reduce myocardial contractility (negative inotropic effect), which contributes to their blood pressure-lowering effect.[11][12]
-
Effect on Heart Rate: The primary and consistent effect of beta-blockers is a reduction in heart rate, both at rest and during exercise.[11] This effect is central to their therapeutic applications in conditions like angina, atrial fibrillation, and post-myocardial infarction.[9][12]
Quantitative Data on Heart Rate Modulation
The following tables summarize quantitative data from various clinical studies on the effects of the components of this compound and different beta-blockers on heart rate. It is important to note that direct comparative trials between this compound and beta-blockers with detailed heart rate data are limited.
Table 1: Effects of this compound Components on Heart Rate
| Drug | Dosage | Study Population | Change in Heart Rate | Reference |
| Reserpine | 0.1 mg daily (in combination) | Patients with refractory hypertension | Reduced by 12.0 ± 5.6 beats/min | [13] |
| Dihydralazine | 0.1 mg/kg IV | Patients with essential hypertension | Increased from 70.4 to 96.6 beats/min | [14] |
| Hydrochlorothiazide | 50 mg daily | Patients with essential hypertension | Attenuation of exercise tachycardia | [5] |
Table 2: Effects of Beta-Blockers on Heart Rate
| Drug | Dosage | Study Population | Change in Heart Rate | Reference |
| Propranolol | 40 mg oral | Healthy male volunteers | Significantly reduced heart rate (p<0.001) | [15] |
| Propranolol | 40 mg twice daily | Patients with hyperthyroidism | Reduced from 91 to 79 bpm | [16] |
| Atenolol | 100 mg daily | Post-myocardial infarction patients | Mean 24-hour heart rate decreased from 77±7 to 60±6 bpm | [17] |
| Atenolol | Not specified | Patients with symptomatic ventricular arrhythmia | Significantly decreased average heart rate (p < .001) | |
| Metoprolol | 200 mg CR daily | Post-myocardial infarction patients | Mean 24-hour heart rate decreased from 77±7 to 62±6 bpm | [17] |
| Metoprolol | 200 mg CR/XL daily | Patients with chronic heart failure | More pronounced suppression of heart rate than 50 mg IR | [18] |
Experimental Protocols
A robust clinical trial to compare the effects of this compound and a beta-blocker (e.g., propranolol) on heart rate would adhere to established guidelines from regulatory bodies like the FDA and the principles of the International Council for Harmonisation (ICH).[7][19][20][21][22][23][24]
Study Design
A randomized, double-blind, placebo-controlled, crossover study would be an appropriate design.
-
Participants: A cohort of patients with mild to moderate essential hypertension, meeting specific inclusion and exclusion criteria.
-
Randomization: Participants would be randomly assigned to one of three treatment arms: this compound, a beta-blocker (e.g., propranolol), or placebo.
-
Washout Period: A sufficient washout period between treatment phases in a crossover design is crucial to eliminate carry-over effects.
-
Blinding: Both participants and investigators should be blinded to the treatment allocation.
Key Procedures
-
Baseline Assessment: A comprehensive baseline assessment including medical history, physical examination, and baseline heart rate and blood pressure measurements.
-
Heart Rate and Blood Pressure Monitoring:
-
Office Measurements: Standardized triplicate measurements of seated heart rate and blood pressure at each study visit.
-
Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM to be performed at baseline and at the end of each treatment period.[25][26][27][28][29] The device would be programmed to record heart rate and blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).[26][29]
-
-
Data Analysis: The primary endpoint would be the change in mean 24-hour heart rate from baseline. Secondary endpoints would include changes in daytime and nighttime heart rate, as well as changes in blood pressure. Statistical analysis would be performed using appropriate methods to compare the effects of the different treatments.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways through which this compound components and beta-blockers influence heart rate.
Caption: Mechanism of Action of this compound Components.
Caption: Beta-Blocker Signaling Pathway in Cardiac Myocytes.
Experimental Workflow
Caption: Crossover Clinical Trial Workflow.
Conclusion
This compound and beta-blockers exert fundamentally different effects on heart rate. Beta-blockers consistently and predictably decrease heart rate by antagonizing the effects of catecholamines on the heart. In contrast, the effect of this compound on heart rate is more complex and can be inconsistent, with the potential for either a decrease due to the action of reserpine or an increase due to the reflex tachycardia associated with the vasodilatory effects of dihydralazine. For researchers and clinicians, the choice between these agents must consider the desired effect on cardiac chronotropy in addition to their primary antihypertensive properties. Further head-to-head clinical trials are warranted to provide more definitive quantitative comparisons of their effects on heart rate in various patient populations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. heart.bmj.com [heart.bmj.com]
- 3. droracle.ai [droracle.ai]
- 4. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Circulatory dose-response effects of hydrochlorothiazide at rest and during dynamic exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 52-week comparison of lisinopril, hydrochlorothiazide, and their combination in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Beta blocker - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. droracle.ai [droracle.ai]
- 12. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 13. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cardiac response to a small i.v. dose of dihydralazine, a safe drug for diagnostic tests? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of propranolol on heart rate variability and ... [degruyterbrill.com]
- 16. Effect of propranolol on heart rate variability in hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Dose-related effects of metoprolol on heart rate and pharmacokinetics in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. openmedscience.com [openmedscience.com]
- 21. E12A Principles for Clinical Evaluation of New Antihypertensive Drugs | FDA [fda.gov]
- 22. ccrps.org [ccrps.org]
- 23. ICH E9 statistical principles for clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ICH Guidance Documents | FDA [fda.gov]
- 25. policycommons.net [policycommons.net]
- 26. racgp.org.au [racgp.org.au]
- 27. cpe.org.uk [cpe.org.uk]
- 28. Implementing Ambulatory Blood Pressure Monitoring in Primary Care Practice | AAFP [aafp.org]
- 29. aric.cscc.unc.edu [aric.cscc.unc.edu]
A Comparative Analysis of the Mechanisms of Action: Adelfan-Esidrex and Clonidine
A comprehensive guide for researchers and drug development professionals on the distinct antihypertensive actions of a classic combination therapy versus a central alpha-2 adrenergic agonist.
This guide provides a detailed comparison of the mechanisms of action of Adelfan-Esidrex, a combination antihypertensive agent, and clonidine, a centrally acting sympatholytic drug. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological distinctions and therapeutic applications of these medications.
Introduction to this compound and Clonidine
This compound is a fixed-dose combination medication used in the treatment of hypertension. It consists of three active ingredients: reserpine, dihydralazine, and hydrochlorothiazide.[1] This combination aims to lower blood pressure through three distinct and complementary mechanisms of action.[2]
Clonidine is an alpha-2 adrenergic agonist that primarily acts within the central nervous system to reduce sympathetic outflow, thereby lowering blood pressure.[3] It is utilized in the management of hypertension and has other therapeutic applications, including the treatment of attention deficit hyperactivity disorder (ADHD).[3]
Mechanisms of Action
The antihypertensive effects of this compound and clonidine are achieved through fundamentally different pathways. This compound employs a multi-pronged approach targeting neurotransmitter storage, direct vasodilation, and fluid volume reduction, while clonidine focuses on the central regulation of sympathetic tone.
This compound: A Trio of Mechanisms
The therapeutic effect of this compound is the result of the synergistic action of its three components.[1]
-
Reserpine: This indole alkaloid acts by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2) in the presynaptic nerve terminals of the sympathetic nervous system.[4] This inhibition prevents the uptake and storage of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, into synaptic vesicles.[4][5] The unprotected neurotransmitters are then metabolized by monoamine oxidase (MAO) in the cytoplasm, leading to a depletion of catecholamine stores in peripheral sympathetic nerve endings.[5][6] The reduction in norepinephrine release results in decreased heart rate, reduced force of cardiac contraction, and lower peripheral vascular resistance.[4]
-
Dihydralazine: A direct-acting vasodilator, dihydralazine primarily relaxes the smooth muscle of arterioles.[7][8] While its precise mechanism is not fully elucidated, it is believed to involve the inhibition of calcium ion influx into vascular smooth muscle cells and the stimulation of nitric oxide (NO) release from endothelial cells.[8][9] The subsequent increase in cyclic guanosine monophosphate (cGMP) in smooth muscle cells leads to their relaxation and a decrease in peripheral resistance.[8]
-
Hydrochlorothiazide: As a thiazide diuretic, hydrochlorothiazide acts on the distal convoluted tubules of the kidneys.[10][11] It inhibits the sodium-chloride cotransporter, leading to increased excretion of sodium and chloride ions, and consequently, water.[10][12] This diuretic effect reduces blood volume, which contributes to the initial lowering of blood pressure.[10][11] Over time, it also appears to reduce peripheral vascular resistance through a less understood mechanism.[11]
Clonidine: Central Alpha-2 Adrenergic Agonism
Clonidine's primary mechanism of action is as an agonist at alpha-2 adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii.[3][13] Stimulation of these presynaptic autoreceptors inhibits the release of norepinephrine from central adrenergic neurons.[14] This reduction in sympathetic outflow from the central nervous system leads to decreased heart rate, relaxation of peripheral arteries, and a subsequent fall in blood pressure.[13][15] Clonidine is also thought to have some activity at imidazoline receptors, which may contribute to its antihypertensive effect.[15]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways for each component of this compound and for clonidine.
Caption: Reserpine's mechanism of action.
Caption: Dihydralazine's mechanism of action.
Caption: Hydrochlorothiazide's mechanism of action.
Caption: Clonidine's mechanism of action.
Comparative Quantitative Data
Direct comparative clinical trials between this compound and clonidine are limited in the contemporary literature. However, data from individual studies on the hemodynamic effects of these agents can provide a basis for comparison.
Table 1: Hemodynamic Effects of this compound Components and Clonidine
| Parameter | This compound (Aggregate Effects of Components) | Clonidine |
| Heart Rate | Decreased (due to Reserpine) | Decreased |
| Cardiac Output | Decreased (due to Reserpine) | Decreased |
| Peripheral Vascular Resistance | Decreased (due to Reserpine and Dihydralazine) | Decreased |
| Blood Volume | Decreased (due to Hydrochlorothiazide) | No significant direct effect |
| Sympathetic Nervous System Activity | Decreased (due to Reserpine) | Decreased (centrally mediated) |
Note: This table represents the general hemodynamic effects and is not based on a direct head-to-head clinical trial. The magnitude of effects can vary based on dosage and patient population.
Experimental Protocols
To comparatively evaluate the mechanisms of action of antihypertensive drugs like this compound and clonidine, a combination of in vitro and in vivo experimental protocols is necessary.
General Experimental Workflow for Antihypertensive Drug Comparison
Caption: General workflow for comparing antihypertensive drugs.
Detailed Methodologies
A. In Vitro Assessment of Vasodilator Activity:
-
Protocol:
-
Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution.
-
Induce contraction of the arterial rings with a vasoconstrictor agent (e.g., phenylephrine).
-
Administer cumulative concentrations of the test compounds (dihydralazine or clonidine) to the organ bath.
-
Measure the relaxation of the arterial rings using an isometric force transducer.
-
To investigate the role of the endothelium, the experiment can be repeated with endothelium-denuded arterial rings.
-
To explore the involvement of the nitric oxide pathway, the experiment can be performed in the presence of a nitric oxide synthase inhibitor (e.g., L-NAME).
-
B. In Vivo Assessment of Hemodynamic Effects in Animal Models:
-
Protocol:
-
Use a hypertensive animal model (e.g., spontaneously hypertensive rats, SHRs).
-
Implant telemetry devices to continuously monitor blood pressure and heart rate.
-
Administer this compound or clonidine orally or via infusion.
-
Record changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate over a specified period.
-
Measure cardiac output and peripheral resistance using techniques such as thermodilution or pulse wave analysis.
-
C. Clinical Trial Protocol for Comparative Efficacy in Humans:
-
Study Design: A randomized, double-blind, crossover study is a robust design for comparing two active treatments.
-
Participants: Recruit patients with mild to moderate essential hypertension.
-
Procedure:
-
After a washout period, randomly assign participants to receive either this compound or clonidine for a defined treatment period (e.g., 6-8 weeks).
-
Monitor ambulatory blood pressure (24-hour ABPM) at baseline and at the end of the treatment period.
-
Assess heart rate, and if feasible, cardiac output and peripheral resistance.
-
After a second washout period, participants are crossed over to the other treatment arm for the same duration.
-
Collect blood and urine samples to measure electrolyte levels and other relevant biomarkers.
-
Assess sympathetic nervous system activity through measurements of plasma norepinephrine levels or microneurography.
-
Conclusion
This compound and clonidine represent two distinct strategies for the management of hypertension. This compound offers a multi-target approach by depleting catecholamines, directly dilating arterioles, and reducing fluid volume. In contrast, clonidine provides a more focused mechanism by centrally inhibiting sympathetic outflow. The choice between these agents depends on the individual patient's physiological profile, comorbidities, and tolerance to potential side effects. Further head-to-head clinical trials with detailed mechanistic evaluations would be invaluable for a more definitive comparison of their therapeutic efficacy and for guiding personalized antihypertensive therapy.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. 1mg.com [1mg.com]
- 4. Low-dose clonidine administration in the treatment of mild or moderate essential hypertension: results from a double-blind placebo-controlled study (Clobass). The Clobass Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crossover design to test antihypertensive drugs with self-recorded blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Transdermal clonidine in mild hypertension. A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Clonidine lowers blood pressure by reducing vascular resistance and cardiac output in young, healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anesthesiologypaper.com [anesthesiologypaper.com]
- 15. Clonidine + Hydrochlorothiazide for High Blood Pressure · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
Reproducibility of Adelfan-Esidrex Effects in Research Settings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adelfan-Esidrex, a combination antihypertensive medication, and its components (reserpine, dihydralazine, and hydrochlorothiazide) in research settings. It focuses on the reproducibility of its effects, presents comparative data with other antihypertensive agents, and details relevant experimental protocols.
Introduction to this compound and its Components
This compound is a fixed-dose combination drug historically used in the treatment of hypertension.[1][2][3] It comprises three active ingredients with distinct mechanisms of action:
-
Reserpine: A sympatholytic agent that depletes catecholamines (norepinephrine, dopamine, and serotonin) from nerve endings.[4][5]
-
Dihydralazine: A direct-acting vasodilator that relaxes arterial smooth muscle.[6][7]
-
Hydrochlorothiazide: A thiazide diuretic that promotes the excretion of salt and water.[8][9]
While historically significant, this combination is not typically considered a first-line treatment in modern clinical practice due to the availability of newer agents with more favorable side-effect profiles. However, its components remain relevant in pharmacological research for studying specific pathways and as reference compounds.
Reproducibility of Effects
A critical aspect of preclinical and clinical research is the reproducibility of a drug's effects. This ensures the reliability and validity of experimental findings.
Hydrochlorothiazide: Studies have specifically investigated the reproducibility of the blood pressure response to hydrochlorothiazide. Research indicates that while the average systolic and diastolic blood pressure responses for a group of subjects are reproducible, the responses for individual subjects can be unpredictable. This highlights the challenge in accurately predicting individual blood pressure responses based on office measurements, which is a crucial consideration for pharmacogenetic investigations.
Reserpine and Dihydralazine: While specific studies on the reproducibility of reserpine and dihydralazine in the context of modern research standards are less common, the well-established mechanisms of these drugs provide a basis for expecting consistent effects under controlled experimental conditions. For instance, a 2020 proof-of-concept study demonstrated that reserpine substantially lowers blood pressure in patients with refractory hypertension, suggesting a predictable effect in a specific patient population.[5]
Comparative Efficacy Data
Comparative studies, primarily in animal models of hypertension, provide quantitative data on the efficacy of the components of this compound against other antihypertensive agents.
Table 1: Comparative Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Agent | Blood Pressure Reduction (mmHg) vs. Control | Study Reference |
| 1 | Reserpine | 40 | Freis & Ragan, 1976 |
| 2 | Chlorothiazide | 40 | Freis & Ragan, 1976 |
| 3 | Hydralazine | 85 | Freis & Ragan, 1976 |
Table 2: Effects on Cardiovascular Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Agent | Change in Heart/Body Weight Ratio | Aortic Media Thickness | Study Reference |
| 1 | Hydralazine + Hydrochlorothiazide | Modest (5%) reduction | Reduced below normotensive controls | Simon et al., 1987 |
| 2 | Captopril + Hydrochlorothiazide | Dramatically reduced below normotensive controls | Reduced below normotensive controls | Simon et al., 1987 |
| 3 | Hydrochlorothiazide alone | Ineffective | No significant change | Simon et al., 1987 |
Experimental Protocols
Reproducible research hinges on detailed and standardized experimental protocols. The following outlines a general in vivo protocol for screening antihypertensive agents, which can be adapted for studying the effects of this compound or its components.
Animal Model: Spontaneously Hypertensive Rat (SHR)
The SHR is a widely used and validated model for genetic hypertension, exhibiting many similarities to human essential hypertension.
Experimental Workflow
Caption: General workflow for in vivo screening of antihypertensive agents.
Key Methodologies
-
Blood Pressure Measurement: Non-invasive tail-cuff plethysmography is a standard method for repeated measurements in conscious rats. For continuous and more precise data, direct arterial cannulation can be employed in terminal experiments.
-
Drug Administration: Oral gavage is a common route for administering drugs to rodents, ensuring accurate dosing. The vehicle (e.g., saline, distilled water) should be administered to the control group.
-
Data Analysis: Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare blood pressure and other physiological parameters between treatment groups and the control group.
Signaling Pathways
The antihypertensive effects of this compound are achieved through the distinct signaling pathways of its three components.
Reserpine: VMAT2 Inhibition
Reserpine irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2), preventing the uptake of monoamine neurotransmitters (like norepinephrine) into synaptic vesicles. This leads to their degradation by monoamine oxidase (MAO) in the cytoplasm, depleting the neuron of neurotransmitters available for release.
References
- 1. [Evaluation of antihypertensive therapy with Adelphan-Esidrex by clinical and psychometric parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Adelphan-esidrex in the treatment of hypertension] [pubmed.ncbi.nlm.nih.gov]
- 3. [Treatment of hypertension with clofelin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood pressure-lowering efficacy of reserpine for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of reserpine and its combination with hydralazine on blood pressure and renal hemodynamics during the hypertensive phase of acute nephritis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reserpine-hydralazine combination therapy of hypertensive disease, with hydralazine in doses generally below the toxic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
The Synergistic Potential of Adelfan-Esidrex in Combination with ACE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of hypertension often necessitates a multi-faceted therapeutic approach. This guide provides a comparative analysis of the potential synergistic effects of combining Adelfan-Esidrex, a fixed-dose combination antihypertensive, with Angiotensin-Converting Enzyme (ACE) inhibitors. While direct clinical trials on the co-administration of this compound and ACE inhibitors are limited, this document synthesizes available experimental data on the interactions between the individual components of this compound—reserpine, dihydralazine, and hydrochlorothiazide—and ACE inhibitors.
Overview of Mechanisms of Action
A synergistic antihypertensive effect is anticipated from the combination of this compound and ACE inhibitors due to their complementary mechanisms of action targeting different physiological pathways involved in blood pressure regulation.
-
This compound combines three active agents with distinct modes of action:
-
Reserpine: A biogenic amine depletor that inhibits the vesicular monoamine transporter (VMAT), leading to the depletion of catecholamines such as norepinephrine from sympathetic nerve endings.[1] This results in decreased cardiac output and peripheral vascular resistance.
-
Dihydralazine: A direct-acting vasodilator that primarily relaxes arteriolar smooth muscle.[2][3] Its mechanism is thought to involve the inhibition of intracellular calcium release and potentially the opening of potassium channels.
-
Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2][4] This reduces extracellular volume and also has a secondary vasodilatory effect.
-
-
ACE Inhibitors: These agents block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS).[5][6] By reducing angiotensin II levels, ACE inhibitors lead to vasodilation, decreased aldosterone secretion (promoting natriuresis), and a reduction in sympathetic nervous system activity.[5][6] They also inhibit the degradation of bradykinin, a vasodilator, further contributing to their antihypertensive effect.[6]
The combination of these agents would theoretically provide a comprehensive blockade of the key systems involved in blood pressure control: the sympathetic nervous system (reserpine), vascular smooth muscle tone (dihydralazine), and the renin-angiotensin-aldosterone system (ACE inhibitors), complemented by volume reduction (hydrochlorothiazide).
Comparative Efficacy: Experimental Data
Reserpine/Thiazide Combination vs. ACE Inhibitor Monotherapy
A key study provides a direct comparison of a low-dose reserpine and thiazide diuretic combination against an ACE inhibitor, offering the most relevant quantitative data for this guide.
| Parameter | Reserpine (0.1 mg)/Clopamide (5 mg) | Enalapril (5 mg) | p-value |
|---|---|---|---|
| Baseline Mean SBP/DBP (mmHg) | 156 / 104 | 156 / 104 | - |
| Mean SBP/DBP Reduction after 3 Weeks (mmHg) | -19.6 / -17.0 | -6.1 / -9.5 | <0.01 |
| DBP Normalization Rate (<90 mmHg) after 3 Weeks | 64.1% | 28.6% | <0.01 |
These findings suggest that a low-dose combination of reserpine and a thiazide diuretic is significantly more effective in reducing both systolic and diastolic blood pressure compared to enalapril monotherapy in patients with mild-to-moderate hypertension.[7][8]
Hydralazine in Combination with ACE Inhibitors
The African-American Heart Failure Trial (A-HeFT) provides insights into the use of a fixed-dose combination of isosorbide dinitrate and hydralazine as an adjunct to standard heart failure therapy, which included ACE inhibitors in a majority of patients.
| Outcome | Isosorbide Dinitrate/Hydralazine + Standard Therapy | Placebo + Standard Therapy | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| All-Cause Mortality | 6.2% | 10.2% | 0.57 (0.37-0.89) | 0.01 |
| First Hospitalization for Heart Failure | 16.4% | 22.4% | 0.67 (0.50-0.91) | 0.01 |
The A-HeFT demonstrated a significant reduction in mortality and heart failure hospitalizations with the addition of the hydralazine-isosorbide dinitrate combination to a regimen that often included ACE inhibitors.[9][10][11][12][13] This supports the concept of a beneficial interaction between hydralazine and ACE inhibitors in a specific patient population.
Experimental Protocols
Low-Dose Reserpine/Clopamide vs. Enalapril in Mild-to-Moderate Hypertension
-
Study Design: A randomized, double-blind, parallel-group study.[8]
-
Patient Population: 127 adult outpatients with diastolic blood pressure (DBP) between 100 and 114 mmHg.[8]
-
Methodology:
-
A 2-week wash-out period was followed by a 2-week placebo run-in period.
-
Patients were then randomized to receive either a combination of 0.1 mg reserpine and 5 mg clopamide (a thiazide-like diuretic) or 5 mg enalapril, both administered once daily.
-
If DBP was not normalized (<90 mmHg) after 3 weeks, the dosage was doubled for the subsequent 3 weeks (weeks 4-6).
-
-
Primary Efficacy Variables: Change from baseline in mean sitting systolic and diastolic blood pressure after 3 weeks of therapy.[8]
-
Secondary Variables: Change in SBP and DBP after 6 weeks, blood pressure normalization rates at 3 and 6 weeks, and incidence of adverse events.[8]
African-American Heart Failure Trial (A-HeFT)
-
Study Design: A double-blind, placebo-controlled trial.[9]
-
Patient Population: 1,050 African American patients with New York Heart Association (NYHA) class III or IV heart failure and left ventricular ejection fraction ≤35%.[9][12] Patients were on stable, standard therapy for heart failure, which included diuretics, ACE inhibitors or angiotensin receptor blockers (ARBs), and beta-blockers.[13]
-
Methodology:
-
Patients were randomized to receive either a fixed-dose combination of isosorbide dinitrate (20 mg) and hydralazine (37.5 mg) or a placebo, administered three times daily.
-
The dose could be titrated up to two tablets three times daily.
-
-
Primary Endpoint: A composite score of death from any cause, first hospitalization for heart failure, and change in quality of life score at 6 months.[9]
Signaling Pathways and Experimental Workflows
The synergistic effects of combining this compound with an ACE inhibitor can be visualized through their impact on distinct signaling pathways.
Signaling Pathways
Caption: Interacting signaling pathways of this compound components and ACE inhibitors.
Experimental Workflow: Reserpine/Thiazide vs. ACE Inhibitor Trial
References
- 1. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Low-dose reserpine/thiazide combination in first-line treatment of hypertension: efficacy and safety compared to an ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. African-American Heart Failure Trial (A-HeFT): rationale, design, and methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A-HeFT: African-American Heart Failure Trial [medscape.org]
- 12. African-American Heart Failure Trial - American College of Cardiology [acc.org]
- 13. ccjm.org [ccjm.org]
A Comparative Analysis of Adelfan-Esidrex and Calcium Channel Blockers in the Management of Hypertension
For researchers and professionals in the field of drug development, understanding the comparative efficacy of different antihypertensive agents is crucial for advancing therapeutic strategies. This guide provides an objective comparison of Adelfan-Esidrex, a combination therapy, and calcium channel blockers (CCBs), a major class of antihypertensive drugs. The comparison is supported by available experimental data and detailed methodologies from a key clinical study.
This compound is a fixed-dose combination medication containing three active ingredients: reserpine, dihydralazine, and hydrochlorothiazide.[1] This combination targets multiple physiological pathways to lower blood pressure. In contrast, calcium channel blockers, such as amlodipine and nifedipine, exert their effects by blocking the influx of calcium into vascular smooth muscle cells, leading to vasodilation.[2][3]
Comparative Efficacy: A Head-to-Head Clinical Trial
A significant double-blind, parallel-group study provides a direct comparison of a therapeutic approach similar to that of this compound with a calcium channel blocker. The study compared a fixed low-dose combination of reserpine (0.1 mg) and the thiazide-like diuretic clopamide (5 mg) against the calcium channel blocker nitrendipine (20 mg) in patients with essential hypertension.[4][5][6] While this study does not include dihydralazine, the third component of this compound, it offers the most relevant available data for a direct comparison.
The results of this study demonstrated a statistically significant advantage for the reserpine-diuretic combination in terms of blood pressure reduction.[4]
Data Presentation
The following tables summarize the key quantitative data from the comparative study:
Table 1: Mean Reduction in Sitting Blood Pressure After 6 Weeks of Treatment
| Treatment Group | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Reserpine-Clopamide Combination | -23.0 | -17.1 |
| Nitrendipine | -11.6 | -12.3 |
| Reserpine Monotherapy | -14.0 | -11.7 |
| Clopamide Monotherapy | -13.6 | -11.9 |
Source: Krönig B, et al. Hypertension. 1997.[4]
Table 2: Blood Pressure Normalization Rates and Premature Discontinuation Due to Adverse Effects
| Treatment Group | Normalization Rate (Diastolic BP <90 mmHg) | Premature Discontinuation Rate due to Adverse Effects |
| Reserpine-Clopamide Combination | 55% | 3% |
| Nitrendipine | 33% | 13% |
| Reserpine Monotherapy | 40% | 3% |
| Clopamide Monotherapy | 36% | 7% |
Source: Krönig B, et al. Hypertension. 1997.[4]
Experimental Protocols
The following is a detailed methodology for the key comparative experiment cited above:
Study Design: A randomized, double-blind, parallel-group clinical trial.[5]
Participants: 273 patients with essential hypertension, characterized by a diastolic blood pressure between 100 and 114 mmHg.[5]
Treatment Groups:
-
Fixed combination of reserpine (0.1 mg) and clopamide (5 mg)
-
Reserpine monotherapy (0.1 mg)
-
Clopamide monotherapy (5 mg)
-
Nitrendipine monotherapy (20 mg)[5]
Procedure:
-
Washout Period: A two-week placebo period was implemented before the initiation of active treatment.[5]
-
Treatment Phase 1 (6 weeks): Patients received one capsule of their assigned medication daily.
-
Treatment Phase 2 (Weeks 7-12): Patients whose blood pressure was not normalized (diastolic BP ≥ 90 mmHg) at the end of the initial 6 weeks received two capsules of their respective medication daily.
-
Blood Pressure Measurement: Sitting blood pressure was measured 24 hours after the last dose.[4]
Endpoints:
-
Primary Efficacy Endpoint: Mean reduction in sitting systolic and diastolic blood pressure from baseline.
-
Secondary Efficacy Endpoint: Rate of blood pressure normalization.
-
Safety Endpoint: Incidence of adverse effects and premature discontinuation of treatment.[4]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound's components and calcium channel blockers are visualized in the following diagrams.
This compound Components
Caption: Signaling pathways of this compound's components.
-
Reserpine: An adrenergic-depleting agent that irreversibly blocks the vesicular monoamine transporter 2 (VMAT2).[7][8] This prevents the storage of neurotransmitters like norepinephrine in synaptic vesicles, leading to their depletion and a subsequent reduction in sympathetic nervous system activity.[7][8]
-
Dihydralazine: A direct-acting vasodilator.[9] Its mechanism is not fully elucidated but is believed to involve increasing the bioavailability of nitric oxide and inhibiting the release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells, leading to arteriolar vasodilation.[9][10]
-
Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride cotransporter in the distal convoluted tubule of the kidney.[1][11] This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and a decrease in blood volume.[1][11]
Calcium Channel Blockers
Caption: Signaling pathway for dihydropyridine calcium channel blockers.
Calcium channel blockers, particularly the dihydropyridine class (e.g., nifedipine, amlodipine), primarily target L-type voltage-gated calcium channels in vascular smooth muscle.[2][3] By blocking these channels, they inhibit the influx of calcium ions into the cells.[3] This reduction in intracellular calcium leads to relaxation of the smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure.[2]
Conclusion
Based on the available head-to-head clinical trial data, a low-dose combination of reserpine and a thiazide-like diuretic demonstrates superior efficacy in blood pressure reduction and a better tolerability profile compared to the calcium channel blocker nitrendipine as a monotherapy for essential hypertension.[4] this compound, which contains these two components along with the vasodilator dihydralazine, operates through a multi-faceted mechanism targeting sympathetic tone, fluid volume, and direct vasodilation. Calcium channel blockers, while effective, act primarily through a single pathway of vasodilation. For researchers and drug development professionals, these findings underscore the potential benefits of combination therapies that address multiple pathophysiological mechanisms in hypertension. Further direct comparative studies between this compound and various calcium channel blockers would be beneficial to provide a more comprehensive understanding of their relative efficacy and safety profiles.
References
- 1. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reserpine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 9. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 10. medscape.com [medscape.com]
- 11. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Adelfan-Esidrex Components Across Various Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antihypertensive effects of the individual components of Adelfan-Esidrex—reserpine, dihydralazine, and hydrochlorothiazide—across different animal strains commonly used in hypertension research. Due to a lack of publicly available data on the combined this compound formulation in these models, this guide focuses on the individual actions of its constituents to offer valuable insights into their pharmacodynamic profiles. The performance of these components is compared with other established antihypertensive agents to provide a broader context for preclinical research and development.
Executive Summary
This compound is a combination antihypertensive medication comprising reserpine, a biogenic amine depletor; dihydralazine, a direct-acting vasodilator; and hydrochlorothiazide, a thiazide diuretic.[1][2] This guide synthesizes available preclinical data on these individual components in various rat and mouse models of hypertension, including Spontaneously Hypertensive Rats (SHR), normotensive Wistar-Kyoto (WKY) rats, and Dahl Salt-Sensitive (DS) rats. The data presented herein facilitates a comparative understanding of the efficacy and mechanisms of these agents in different genetic and induced models of hypertension.
Data Presentation: Comparative Efficacy of this compound Components and Alternatives
The following tables summarize the quantitative effects of reserpine, dihydralazine, hydrochlorothiazide, and selected alternative antihypertensive drugs on blood pressure in different animal strains.
Table 1: Effects of Reserpine on Blood Pressure in Rat Strains
| Animal Strain | Dosage | Route of Administration | Duration of Treatment | Baseline Blood Pressure (mmHg) | Blood Pressure Reduction (mmHg) | Reference |
| Wistar-Kyoto (WKY) | Not specified | Not specified | 4 hours | 118 ± 5 | 23 | [3] |
| Spontaneously Hypertensive Rat (SHR) | Not specified | Not specified | Not specified | 143 ± 14 | 27 | [3] |
| Wistar Rats | 0.5 - 15 µg/kg | Intravenous | Acute | Not specified | Significant reduction | [4] |
Table 2: Effects of Dihydralazine on Blood Pressure in Rat Strains
| Animal Strain | Dosage | Route of Administration | Duration of Treatment | Baseline Blood Pressure (mmHg) | Blood Pressure Reduction (mmHg) | Reference |
| Spontaneously Hypertensive Rat (SHR) | 25 mg/kg/day | Not specified | Not specified | Not specified | Prevents hypertension development | [5] |
| Wistar-Kyoto (WKY) | Not specified | Not specified | Not specified | Not specified | Hypotensive effect observed | [6] |
| Normotensive Rats | Not specified | Not specified | Acute | Not specified | Hypotension induced | [7] |
Table 3: Effects of Hydrochlorothiazide on Blood Pressure in Rat Strains
| Animal Strain | Dosage | Route of Administration | Duration of Treatment | Baseline Blood Pressure (mmHg) | Blood Pressure Reduction (mmHg) | Reference |
| Dahl Salt-Sensitive (DS) Rat (High Salt Diet) | 60-400 mg/kg/day | Drinking water | 8 weeks | Not specified | Significant reduction in SBP and DBP | [1] |
| Dahl Salt-Resistant (DR) Rat (High Salt Diet) | 60-400 mg/kg/day | Drinking water | 8 weeks | Not specified | No significant reduction | [1] |
Table 4: Comparative Effects of Alternative Antihypertensive Agents
| Drug | Animal Strain | Dosage | Route of Administration | Duration of Treatment | Blood Pressure Reduction (mmHg) | Reference |
| Captopril | Spontaneously Hypertensive Rat (SHR) | 30 mg/kg | Oral | 5 days | Significant reduction | [8] |
| Losartan | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg | Intravenous | 20 minutes | 13 ± 5 | [2] |
| Losartan | Dahl Salt-Sensitive (DS) Rat (High Salt Diet) | 30 mg/kg/day | Gavage | 5 weeks | 28.9 | [9] |
| Amlodipine | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day | Gavage | 6 weeks | 46 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common protocols for inducing hypertension in animal models and measuring blood pressure.
Hypertension Induction Protocols
-
Deoxycorticosterone Acetate (DOCA)-Salt Model: This model induces hypertension through a combination of mineralocorticoid excess and high salt intake.
-
Animal Model: Typically performed in uninephrectomized rats (e.g., Sprague-Dawley).
-
Procedure: A silicone pellet containing DOCA (e.g., 25 mg released over 21 days) is implanted subcutaneously.[11]
-
Diet: Following implantation, the animals' drinking water is replaced with a 1% NaCl solution.[11]
-
Timeline: Hypertension typically develops within 3-6 weeks, with mean arterial blood pressure reaching 160-190 mmHg.[11][12]
-
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model simulates renovascular hypertension.
-
Animal Model: Commonly used in rats (e.g., Wistar, Sprague-Dawley).
-
Procedure: A silver clip with a specific internal diameter (e.g., 0.25 mm) is placed on one of the renal arteries, inducing stenosis. The contralateral kidney remains untouched.[13]
-
Outcome: The constriction of the renal artery leads to activation of the renin-angiotensin-aldosterone system, resulting in a sustained increase in blood pressure.
-
-
Dahl Salt-Sensitive (DS) Rat Model: This is a genetic model of salt-sensitive hypertension.
-
Animal Model: Dahl Salt-Sensitive (SS) rats and their corresponding salt-resistant (SR) control strain.
-
Procedure: Hypertension is induced by feeding the SS rats a high-salt diet (typically 4% to 8% NaCl).[14][15]
-
Timeline: Significant hypertension develops over several weeks on the high-salt diet.[14]
-
Blood Pressure Measurement Protocols
-
Tail-Cuff Method (Non-invasive):
-
Principle: A cuff is placed around the rat's tail and inflated to occlude blood flow. The pressure is then gradually released, and the pressure at which blood flow returns is recorded as the systolic blood pressure.[1][16]
-
Procedure: Rats are typically placed in a restrainer and may be warmed to increase blood flow to the tail. A pulse sensor (e.g., piezoelectric) is placed distal to the cuff to detect the return of pulsation.[16]
-
Advantages: Non-invasive, allowing for repeated measurements in the same animal over time.
-
Limitations: Can be stressful for the animals, potentially affecting blood pressure readings. Only provides systolic blood pressure.[1]
-
-
Radiotelemetry (Invasive):
-
Principle: A small telemetry transmitter is surgically implanted into the animal (e.g., in the abdominal aorta). The transmitter continuously measures and transmits blood pressure and heart rate data to an external receiver.[17]
-
Procedure: Requires a surgical procedure to implant the transmitter. After a recovery period, data can be collected from conscious, freely moving animals in their home cages.[17]
-
Advantages: Provides continuous, accurate, and stress-free measurements of systolic, diastolic, and mean arterial pressure, as well as heart rate. Considered the "gold standard" for blood pressure measurement in laboratory animals.[17]
-
Limitations: Requires surgery and specialized equipment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms of action of the this compound components and a typical experimental workflow.
Conclusion
This guide provides a comparative overview of the preclinical data available for the individual components of this compound in various animal models of hypertension. The presented data highlights the distinct and complementary mechanisms of reserpine, dihydralazine, and hydrochlorothiazide. While direct cross-validation studies on the combined product are lacking, this compilation of data on its individual constituents offers a valuable resource for researchers in the field of cardiovascular pharmacology. The included experimental protocols and mechanistic diagrams aim to facilitate the design and interpretation of future preclinical studies in hypertension research.
References
- 1. Cardiac regression and blood pressure control in the Dahl rat treated with either enalapril maleate (MK 421, an angiotensin converting enzyme inhibitor) or hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of losartan on short-term variability of blood pressure in SHR and WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compared myocardial and vascular effects of captopril and dihydralazine during hypertension development in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypotensive and diuretic actions of diltiazem in spontaneously hypertensive and Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patterns of heart rate responses to hydralazine in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. [A simplified method for preparation of DOCA-salt hypertension model in rats by subcutaneous implantation of DOCA silastic tube] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renovascular hypertension in spontaneous hypertensive rats: an experimental model of renal artery stenosis superimposed on essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultrastructural pathological features of unilateral renal artery stenosis in the rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrochlorothiazide Potentiates Contractile Activity of Mouse Cavernosal Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systolic blood pressure responses to enalapril maleate (MK 421, an angiotensin converting enzyme inhibitor) and hydrochlorothiazide in conscious Dahl salt-sensitive and salt-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Losartan reduces cardiac mass and improves coronary flow reserve in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Adelfan-Esidrex and Methyldopa in Neurogenic Hypertension
A definitive guide for researchers and drug development professionals, this document provides an objective comparison of Adelfan-Esidrex and methyldopa for the treatment of neurogenic hypertension. This analysis is supported by available data on their mechanisms of action, efficacy, and side effect profiles.
Neurogenic hypertension arises from a dysregulation of the autonomic nervous system, leading to increased sympathetic outflow and consequently, elevated blood pressure. The management of this condition often involves centrally acting agents or drugs that interfere with sympathetic signaling. This compound, a combination therapy, and methyldopa, a centrally acting antihypertensive, represent two distinct pharmacological approaches to this condition.
This compound combines three active components: reserpine, dihydralazine, and hydrochlorothiazide.[1] This formulation provides a multi-target approach, addressing sympathetic nerve signaling, vascular smooth muscle tone, and fluid volume.[1][2] Methyldopa, on the other hand, primarily acts on the central nervous system to reduce sympathetic outflow.[3][4]
Mechanism of Action
This compound exerts its antihypertensive effect through the synergistic action of its three components:
-
Reserpine: An alkaloid that irreversibly blocks the vesicular monoamine transporter (VMAT).[5] This action depletes catecholamines such as norepinephrine and dopamine from sympathetic nerve endings, both centrally and peripherally, leading to reduced sympathetic tone, decreased heart rate, and lower peripheral vascular resistance.[1][6][7]
-
Dihydralazine: A direct-acting vasodilator that relaxes arteriolar smooth muscle, thereby reducing peripheral resistance and blood pressure.[1]
-
Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride cotransporter in the distal convoluted tubule of the kidney.[1] This increases sodium and water excretion, initially reducing blood volume and subsequently causing vasodilation.[1][8]
Methyldopa is a centrally acting alpha-2 adrenergic agonist.[4] It is a prodrug that is converted in the brain to its active metabolite, alpha-methylnorepinephrine.[3][9] This metabolite stimulates central alpha-2 adrenergic receptors, which inhibits adrenergic neuronal outflow from the brainstem.[10][11] The reduction in sympathetic signals to the peripheral nervous system leads to decreased vascular resistance and a lowering of blood pressure.[9]
Quantitative Data Comparison
Direct head-to-head clinical trials comparing this compound and methyldopa specifically in a neurogenic hypertension population are limited in recent literature. However, comparative studies in general hypertension provide valuable insights.
| Feature | This compound (Reserpine Component) | Methyldopa | Source |
| Blood Pressure Reduction | Effective in lowering blood pressure, often used in combination with a diuretic. | Lowers systolic and diastolic blood pressure by a mean of 13 mmHg and 8 mmHg respectively, compared to placebo. | [5][12] |
| Plasma Norepinephrine | Depletes catecholamine stores, leading to reduced plasma norepinephrine. | Reduces plasma norepinephrine levels. | [7][13] |
| Adverse Effects | Nasal stuffiness, drowsiness, nightmares, fatigue, and potential for depression. | Sedation, dizziness, and potential for positive Coombs test and hepatic dysfunction. | [3][7] |
| Compliance | A study in elderly patients showed fewer compliance problems compared to methyldopa. | Compliance can be affected by side effects. | [14] |
A retrospective study comparing reserpine and methyldopa (both with a diuretic) in elderly hypertensive patients found that reserpine was at least as effective as methyldopa.[14] The reserpine group showed significantly lower diastolic pressures at one, two, and three years, and lower systolic pressures at one and two years.[14] Furthermore, the incidence of side effects was not significantly different between the two groups, but compliance was better in the reserpine group.[14] Another study comparing a combination of chlorthalidone-reserpine with hydrochlorothiazide-methyldopa found that 91% of the chlorthalidone-reserpine group achieved target diastolic blood pressure compared to 55% in the hydrochlorothiazide-methyldopa group, with a lower incidence of adverse reactions (31% vs 64%).[15]
Experimental Protocols
The evaluation of antihypertensive drugs in the context of neurogenic hypertension often involves preclinical and clinical studies.
Preclinical Models: Animal models are crucial for studying the pathophysiology of hypertension and for the initial screening of antihypertensive drugs.[16][17] Models relevant to neurogenic hypertension include:
-
Spontaneously Hypertensive Rats (SHR): A genetic model that exhibits many features of human essential hypertension, including increased sympathetic nervous system activity.[18][19]
-
Neurogenic hypertension models: These can be induced by surgical or pharmacological interventions that lead to chronic elevation of sympathetic tone.[16]
Experimental Workflow for Preclinical Evaluation:
-
Animal Model Selection: Choose an appropriate model, such as the SHR.
-
Drug Administration: Conscious, freely moving rats with implanted catheters for direct intragastric drug administration and continuous blood pressure monitoring.[18]
-
Blood Pressure Measurement: Utilize computerized analysis of the blood pressure signal to obtain continuous and accurate readings.[18]
-
Biochemical Analysis: Measure plasma levels of catecholamines (norepinephrine, dopamine) to assess the drug's effect on the sympathetic nervous system.
-
Data Analysis: Statistical analysis to compare the effects of the test drug with a placebo or a reference drug.
Clinical Trial Design: A double-blind, randomized, crossover comparison is a robust design for clinical evaluation.
-
Patient Population: Patients with diagnosed neurogenic hypertension.
-
Washout Period: A period where patients receive a placebo to establish baseline blood pressure.
-
Treatment Periods: Patients are randomly assigned to receive either this compound or methyldopa for a defined period (e.g., 12 weeks).[13]
-
Crossover: After a second washout period, patients are switched to the other treatment.
-
Efficacy Endpoints: Measurement of supine and standing blood pressure and heart rate.
-
Safety and Tolerability: Monitoring and recording of all adverse events.
-
Biomarker Assessment: Measurement of plasma norepinephrine and renin activity.[13][20]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for Methyldopa.
Caption: Mechanism of action for Reserpine.
References
- 1. This compound for Research|RUO Antihypertensive Compound [benchchem.com]
- 2. 1mg.com [1mg.com]
- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 5. Reserpine - Wikipedia [en.wikipedia.org]
- 6. Reserpine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 9. nbinno.com [nbinno.com]
- 10. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 11. biolife-publisher.it [biolife-publisher.it]
- 12. Methyldopa for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of pindolol and methyldopa on blood pressure and plasma norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the use of reserpine versus alpha-methyldopa for second step treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison of chlorthalidone-reserpine and hydrochlorothiazide-methyldopa as step 2 therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. storage.imrpress.com [storage.imrpress.com]
- 18. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 20. Antihypertensive drugs in combination: Effects of methyldopa on thiazide-induced changes in renal hemodynamics and plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adelfan-Esidrex and Newer Antihypertensive Agents
Publication Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the classic antihypertensive combination therapy, Adelfan-Esidrex, with newer classes of antihypertensive drugs. It is intended for an audience of researchers, scientists, and professionals in drug development, offering objective comparisons based on mechanisms of action, pharmacological data, and safety profiles.
Introduction: The Evolution of Antihypertensive Therapy
Hypertension management has evolved significantly over the past several decades. Early therapeutic strategies often involved combination products like this compound, which simultaneously target multiple physiological pathways to achieve blood pressure control. While effective, these older therapies are often associated with a broader range of side effects compared to modern, more targeted agents. This guide benchmarks the multi-component this compound against newer drug classes, including Renin-Angiotensin-Aldosterone System (RAAS) inhibitors and advanced Calcium Channel Blockers (CCBs), highlighting the progression in antihypertensive drug development.
Profile of this compound
This compound is a fixed-dose combination of three active ingredients: Reserpine, Dihydralazine, and Hydrochlorothiazide.[1][2][3] This formulation provides a multi-pronged approach to lowering blood pressure by targeting the nervous system, vascular smooth muscle, and renal function simultaneously.
-
Reserpine: An alkaloid derived from the Rauwolfia serpentina plant, reserpine acts by irreversibly blocking vesicular monoamine transporters (VMAT) in sympathetic nerve endings.[4] This depletes catecholamine stores (norepinephrine, dopamine), leading to a reduction in heart rate, cardiac contractility, and peripheral vascular resistance.[5]
-
Dihydralazine: A direct-acting vasodilator belonging to the hydrazinophthalazine class.[6] It primarily relaxes arteriolar smooth muscle, which is thought to involve the inhibition of calcium ion influx and the stimulation of nitric oxide (NO) release, leading to a decrease in blood pressure.[7][8]
-
Hydrochlorothiazide (HCTZ): A thiazide diuretic that inhibits the sodium-chloride cotransporter in the distal convoluted tubules of the kidney.[9][10] This action increases the excretion of sodium and water, initially reducing blood volume and cardiac output.[11] Over time, it also contributes to a reduction in peripheral vascular resistance.[10]
The synergistic action of these three components is illustrated in the signaling pathway below.
Newer Antihypertensive Agents: Targeted Mechanisms
Modern antihypertensive drug development has focused on creating agents with high specificity for key regulatory pathways in blood pressure control, aiming to improve efficacy and reduce off-target side effects.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors
The RAAS is a critical pathway for blood pressure regulation. Newer agents inhibit this system at different points, offering more complete and targeted blockade than older drugs.
-
Angiotensin II Receptor Blockers (ARBs): These agents (e.g., Losartan, Valsartan) selectively block the angiotensin II type 1 (AT1) receptor.[12][13] This prevents the potent vasoconstrictor effects of angiotensin II, inhibits aldosterone secretion, and reduces sympathetic nervous system activity.[14][15] Unlike ACE inhibitors, ARBs do not affect the bradykinin pathway, which is associated with side effects like dry cough.[12]
-
Direct Renin Inhibitors (DRIs): This class, represented by Aliskiren, targets the first and rate-limiting step of the RAAS cascade.[16][17] By directly inhibiting the enzymatic activity of renin, DRIs prevent the conversion of angiotensinogen to angiotensin I, thereby reducing the production of all downstream products, including angiotensin II.[18][19]
Newer Generation Calcium Channel Blockers (CCBs)
While first-generation CCBs effectively block L-type calcium channels to induce vasodilation, newer generations offer improved pharmacokinetic profiles and additional mechanisms of action.
-
Third- and Fourth-Generation CCBs: Agents like Cilnidipine and Lercanidipine are long-acting dihydropyridines that provide smoother blood pressure control.[20][21] Notably, some of these newer CCBs, such as Cilnidipine, also block N-type and/or T-type calcium channels.[22][23] The blockade of N-type calcium channels on sympathetic nerve terminals can suppress the reflex tachycardia often seen with older vasodilators and may offer additional organ-protective benefits.[20][23]
Comparative Data Analysis
The following tables summarize the key differences between this compound and newer antihypertensive agents based on available data from clinical trials and pharmacological studies.
Table 1: Comparison of Mechanisms of Action
| Feature | This compound | Angiotensin II Receptor Blockers (ARBs) | Direct Renin Inhibitors (DRIs) | Newer Generation CCBs |
| Primary Target(s) | VMAT, Arteriolar Smooth Muscle, Na+/Cl- Cotransporter[1][9] | AT1 Receptor[12][13] | Renin Enzyme[16][17] | L-type, N-type, T-type Calcium Channels[20][22] |
| Physiological Effect | Sympathetic blockade, direct vasodilation, diuresis[7][10] | Blockade of Angiotensin II effects[14] | Inhibition of Angiotensin I & II formation[18] | Vasodilation, suppression of sympathetic overactivity[20][23] |
| Specificity | Low (multiple, broad targets) | High | High | Moderate to High |
Table 2: Comparative Efficacy and Hemodynamic Effects
| Parameter | This compound (Component-based) | Angiotensin II Receptor Blockers (ARBs) | Direct Renin Inhibitors (DRIs) | Newer Generation CCBs |
| Systolic BP Reduction | Effective, comparable to other first-line agents (Reserpine component) | Robust and consistent reduction | Effective, provides additional reduction when combined with other RAAS agents[24] | Potent and sustained reduction[21] |
| Diastolic BP Reduction | Effective | Robust and consistent reduction | Effective | Potent and sustained reduction |
| Effect on Heart Rate | Decrease or no change (Reserpine effect)[5] | Generally neutral | Generally neutral | Less reflex tachycardia vs. older CCBs[23] |
| Mortality Reduction | Demonstrated in older trials (Reserpine + diuretic)[5] | Demonstrated to reduce risk of stroke and cardiovascular events[15] | Long-term benefit data is still developing relative to ARBs[24] | Long-acting agents associated with better outcomes than short-acting[20] |
Table 3: Comparative Safety and Side Effect Profiles
| Agent Class | Common Side Effects | Notable Contraindications / Cautions |
| This compound | Reserpine: Nasal stuffiness, sedation, depression.[25] Dihydralazine: Headache, palpitations, reflex tachycardia, lupus-like syndrome.[6][8] HCTZ: Electrolyte imbalances (hypokalemia), hyperuricemia.[11][26] | History of depression (Reserpine), coronary artery disease (Dihydralazine), gout (HCTZ).[8][9][25] |
| ARBs | Dizziness, hyperkalemia (less common than with ACEi). Generally very well tolerated.[12] | Pregnancy, bilateral renal artery stenosis.[12] |
| DRIs | Diarrhea, dizziness. Generally well tolerated with a side effect profile similar to placebo.[24] | Pregnancy, combination with ARBs or ACEi in patients with diabetes. |
| Newer Gen. CCBs | Peripheral edema (less than older CCBs), headache, flushing.[21][23] | Severe aortic stenosis, cardiogenic shock.[21] |
Experimental Protocols: Benchmarking Antihypertensive Efficacy
General Methodology for a Phase III Hypertension Clinical Trial
A typical study is a multicenter, randomized, double-blind, active-controlled trial designed to assess the efficacy and safety of a new antihypertensive agent compared to a standard-of-care comparator.
-
Patient Population: Adults (e.g., 18-75 years) with a diagnosis of essential hypertension (e.g., mean sitting systolic blood pressure [SBP] 140-179 mmHg). Key exclusion criteria often include secondary hypertension, recent cardiovascular events, and significant renal or hepatic impairment.
-
Washout Period: Eligible patients undergo a washout period (e.g., 2-4 weeks) where existing antihypertensive medications are discontinued to establish a stable baseline blood pressure.
-
Randomization: Patients are randomly assigned to receive either the investigational drug or the active comparator. Allocation is typically stratified by baseline blood pressure severity or other key demographic factors.
-
Treatment and Titration: Treatment begins at a starting dose and may be titrated upwards at specified intervals (e.g., every 2-4 weeks) if blood pressure goals are not met.
-
Efficacy Endpoints:
-
Primary Endpoint: The change from baseline in mean 24-hour ambulatory SBP at a predetermined time point (e.g., 12 weeks).
-
Secondary Endpoints: Change in diastolic blood pressure, proportion of patients achieving blood pressure control (<140/90 mmHg), and effects on heart rate.
-
-
Safety Assessment: Safety and tolerability are monitored throughout the trial by recording adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (e.g., serum potassium, creatinine).
The logical flow of such a trial is visualized below.
Conclusion
This compound represents a historical approach to hypertension management, utilizing a combination of drugs with broad, non-specific mechanisms. While effective at lowering blood pressure, its use is limited by a side effect profile that reflects its multiple components. In contrast, newer antihypertensive agents like ARBs, DRIs, and advanced CCBs offer highly targeted mechanisms of action. This specificity generally translates into improved tolerability and safety, with comparable or superior efficacy in blood pressure control and cardiovascular risk reduction. For drug development professionals, the evolution from multi-target agents like this compound to precisely targeted therapies underscores the industry's progress toward maximizing therapeutic benefit while minimizing adverse effects.
References
- 1. This compound for Research|RUO Antihypertensive Compound [benchchem.com]
- 2. apollopharmacy.in [apollopharmacy.in]
- 3. platinumrx.in [platinumrx.in]
- 4. Blood pressure‐lowering efficacy of reserpine for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydralazine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Dihydralazine Sulfate? [synapse.patsnap.com]
- 8. rxhive.zynapte.com [rxhive.zynapte.com]
- 9. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 10. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 13. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bhf.org.uk [bhf.org.uk]
- 16. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 18. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 20. benthamscience.com [benthamscience.com]
- 21. scispace.com [scispace.com]
- 22. New Generation Calcium Channel Blockers in Hypertensive Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Direct renin inhibition: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reserpine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 26. Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Safety Operating Guide
Safe Disposal of Adelfan-Esidrex in a Laboratory Setting
The proper disposal of Adelfan-Esidrex, a combination antihypertensive drug containing reserpine, hydrochlorothiazide, and dihydralazine, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate disposal procedures for this pharmaceutical compound.
Regulatory Framework
The disposal of pharmaceutical waste in a professional setting is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A key component of this compound, reserpine, is categorized as a "U-listed" hazardous waste (U200) when it is the sole active ingredient in a discarded commercial chemical product. While this compound is a combination drug, it is considered a best management practice to handle pharmaceuticals containing a U-listed constituent as hazardous waste.[1][2][3]
The EPA's regulations, particularly Subpart P of 40 CFR part 266, establish specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities, which include research laboratories. A critical aspect of these regulations is the prohibition on the disposal of hazardous pharmaceutical waste down the drain (sewering).[4][5][6]
Hazard Classification
To ensure proper disposal, it is essential to correctly classify the waste stream containing this compound.
| Component | RCRA Classification | Rationale |
| Reserpine | U200 (when sole active ingredient) | Listed as a toxic waste.[2][3][7] |
| Hydrochlorothiazide | Not explicitly listed | Must be evaluated for hazardous characteristics (e.g., toxicity, ignitability, corrosivity, reactivity). |
| Dihydralazine | Not explicitly listed | Must be evaluated for hazardous characteristics. |
| This compound | Recommended to be managed as hazardous waste. | Contains a U-listed component (reserpine). Best management practice is to treat the mixture as hazardous.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound in a laboratory environment.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused or expired tablets, contaminated labware (e.g., beakers, gloves, bench paper), and solutions.
-
Segregate this compound waste from non-hazardous waste at the point of generation.
-
Use designated, properly labeled, leak-proof hazardous waste containers. For RCRA hazardous pharmaceutical waste, these containers are typically black.[8]
2. Container Management:
-
Ensure containers are compatible with the waste and are kept closed when not in use.
-
Label containers clearly with the words "Hazardous Waste," the specific contents (e.g., "this compound Waste"), and the date accumulation begins.
3. Accumulation and Storage:
-
Store the hazardous waste containers in a designated satellite accumulation area or a central accumulation area that meets RCRA requirements.
-
Ensure the storage area is secure and accessible only to trained personnel.
4. Engagement of a Licensed Hazardous Waste Hauler:
-
Contract with a licensed and reputable hazardous waste disposal company that is permitted to transport and dispose of pharmaceutical hazardous waste.
-
Ensure the vendor will manage the waste in accordance with all federal, state, and local regulations.
5. Waste Manifesting and Transportation:
-
A hazardous waste manifest must be completed for all off-site shipments of this compound waste. This document tracks the waste from the point of generation to its final disposal facility.
-
The waste must be packaged and transported in accordance with Department of Transportation (DOT) regulations.
6. Final Disposal Method:
-
The required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted hazardous waste incineration facility.[1][4] This process destroys the active pharmaceutical ingredients, rendering them non-retrievable.
7. Record Keeping:
-
Maintain copies of all hazardous waste manifests, land disposal restriction (LDR) notifications, and certificates of destruction for at least three years.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a guide for trained professionals in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the most current federal, state, and local regulations to ensure full compliance.
References
- 1. epa.gov [epa.gov]
- 2. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 3. Download [lf-public.deq.utah.gov:443]
- 4. ashp.org [ashp.org]
- 5. cda.org [cda.org]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Essential Safety and Logistical Information for Handling Adelfan-Esidrex
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Adelfan-Esidrex, a combination drug product containing reserpine, dihydralazine sulfate, and hydrochlorothiazide.[1][2][3][4] Adherence to these protocols is essential to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound or its active pharmaceutical ingredients (APIs), especially in powder form where dust generation is possible, a comprehensive PPE strategy is mandatory.[5] The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Gloves | Chemically resistant, powder-free latex or nitrile gloves. The outer glove should be worn over the gown cuff.[6] | Prevents dermal absorption of the active compounds. Double gloving provides an extra layer of protection against contamination.[6][7] |
| Body Protection | Disposable Gown | Long-sleeved, solid-front, low-permeability fabric with tight-fitting cuffs. | Protects skin and personal clothing from spills and contamination.[6][7] |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashes.[7][8] | Protects mucous membranes of the eyes and face from accidental splashes of solutions or airborne particles. |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-rated respirator should be used when handling powders or if aerosolization is possible. | Minimizes the risk of inhaling hazardous drug particles. |
| Head and Foot Protection | Hair and Shoe Covers | Disposable hair and shoe covers. | Prevents the spread of contamination outside of the immediate work area.[8] |
Operational Plan for Handling
A systematic approach is critical to safely handle this compound in a laboratory setting. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocols
a. Preparation of Stock Solutions:
-
Work Area Preparation: Ensure all work is conducted within a chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
-
Weighing: Tare a suitable container on an analytical balance. Carefully weigh the required amount of this compound powder, minimizing the generation of dust.
-
Solubilization: Add the desired solvent to the container with the weighed powder. Gently swirl or vortex to dissolve the compound completely. Avoid splashing.
-
Storage: Store the resulting solution in a clearly labeled, sealed container at the appropriate temperature, protected from light if necessary.
b. Spill Management:
-
Evacuate: Immediately alert others in the vicinity and evacuate the affected area if the spill is large or generates significant dust.
-
Contain: For small spills, contain the material using absorbent pads or granules.
-
Clean: Wearing appropriate PPE, carefully clean the contaminated area. For powders, gently wipe with a damp cloth to avoid making the dust airborne.[5] For liquids, use absorbent material.
-
Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
a. Unused Medication:
-
Take-Back Programs: The preferred method of disposal is through a registered drug take-back program.[9][10] These programs ensure that the medication is disposed of in an environmentally sound manner.
-
Disposal in Household Trash (if take-back is unavailable):
-
Mix the medication with an undesirable substance such as used coffee grounds, dirt, or cat litter.[9][11][12] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Place the mixture in a sealed container, such as a sealable plastic bag.[9][11][12]
-
Dispose of the sealed container in the household trash.[9][12]
-
Scratch out all personal information on the prescription bottle to make it unreadable before recycling or discarding it.[9][11]
b. Contaminated Lab Waste:
-
Segregation: All disposable PPE (gloves, gowns, etc.), contaminated labware (e.g., pipette tips, tubes), and cleaning materials must be segregated into a designated, clearly labeled hazardous waste container.
-
Disposal: The hazardous waste container should be sealed and disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations. Do not mix with general laboratory waste.
Disclaimer: This information is intended as a guide for trained professionals. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the compounds you are working with.
References
- 1. drugs.com [drugs.com]
- 2. echemi.com [echemi.com]
- 3. myupchar.com [myupchar.com]
- 4. platinumrx.in [platinumrx.in]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. oncolink.org [oncolink.org]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. dea.gov [dea.gov]
- 12. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
